Carbostyril 124
描述
Structure
3D Structure
属性
IUPAC Name |
7-amino-4-methyl-1H-quinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c1-6-4-10(13)12-9-5-7(11)2-3-8(6)9/h2-5H,11H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJXYFLJHTUSJGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC2=C1C=CC(=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5066538 | |
| Record name | 2(1H)-Quinolinone, 7-amino-4-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5066538 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19840-99-4 | |
| Record name | 7-Amino-4-methyl-2-quinolinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19840-99-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Amino-4-methyl-2-quinolinone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019840994 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2(1H)-Quinolinone, 7-amino-4-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2(1H)-Quinolinone, 7-amino-4-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5066538 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-amino-4-methyl-2-quinolone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.406 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 7-AMINO-4-METHYLCARBOSTYRIL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9VW18ABA26 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Carbostyril 124 chemical properties and structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the chemical properties, structure, and key applications of Carbostyril 124 (CS-124), a versatile heterocyclic compound. This compound, also known by its systematic IUPAC name 7-amino-4-methyl-2(1H)-quinolinone, is a fluorescent molecule widely utilized as a laser dye and a sensitizing chromophore in biomedical research.[1][2] This document details its physicochemical characteristics, spectral properties, and provides an illustrative experimental protocol for its synthesis.
Core Chemical and Physical Properties
This compound is an off-white to tan solid with a molecular formula of C₁₀H₁₀N₂O.[3][4] It is sparingly soluble in water but shows slight solubility in methanol and dimethyl sulfoxide (DMSO).[3][4] The compound is notable for its high melting point, which is accompanied by decomposition.
| Property | Value | Reference |
| IUPAC Name | 7-amino-4-methyl-1H-quinolin-2-one | [5] |
| Synonyms | 7-Amino-4-methyl-2(1H)-quinolinone, 7-Amino-4-methylcarbostyril, 7-Amino-2-hydroxy-4-methylquinoline | [3][4] |
| CAS Number | 19840-99-4 | [3] |
| Molecular Formula | C₁₀H₁₀N₂O | [3] |
| Molecular Weight | 174.20 g/mol | [5][6] |
| Appearance | Off-white to tan solid | [3] |
| Melting Point | >270 °C (with decomposition) | [3] |
| Solubility | Slightly soluble in DMSO and Methanol | [3][4] |
| pKa (Predicted) | 11.45 ± 0.70 | [3] |
Structural and Spectral Data
The unique spectral properties of this compound are central to its applications. Its ability to absorb and emit light makes it a valuable tool in fluorescence-based assays.
| Spectral Data Type | Key Parameters | Reference |
| UV-Vis Absorption (λmax) | 350 nm | [6] |
| ¹H NMR | Spectral data available | [7] |
| ¹³C NMR | Spectral data available | [5] |
| Infrared (IR) Spectroscopy | Spectral data available | [5] |
| Mass Spectrometry | Spectral data available | [5] |
Chemical Synthesis
The synthesis of this compound can be achieved through the reaction of m-aminophenol with ethyl acetoacetate. While various adaptations exist, a general experimental protocol is outlined below.
Experimental Protocol: Synthesis of 7-amino-4-methylquinolin-2(1H)-one
A general method for the synthesis involves the condensation of an aniline with a β-ketoester. In the case of this compound, m-aminophenol serves as the aniline precursor.
Materials:
-
m-Aminophenol
-
Ethyl acetoacetate
-
Sulfuric acid (concentrated)
-
Ice
-
Methanol
-
Chloroform
-
Silica gel for column chromatography
Procedure:
-
A mixture of m-aminophenol and ethyl acetoacetate is prepared.
-
The mixture is heated to reflux. The reaction progress can be monitored by thin-layer chromatography.
-
Upon completion, the reaction mixture is cooled and poured into ice water.
-
The resulting precipitate is collected by filtration.
-
The crude product is then purified by silica gel column chromatography, typically using a mixture of methanol and chloroform as the eluent.
Note: This is a generalized protocol. Specific reaction times, temperatures, and purification methods may vary based on the scale and specific laboratory conditions.
Applications in Research
This compound's primary role in research is as a sensitizing chromophore, particularly in the development of luminescent lanthanide complexes for time-resolved fluoroimmunoassays (TRFIA).[8]
Logical Relationship: this compound as a Sensitizing Chromophore
In this application, this compound acts as an "antenna" molecule. It efficiently absorbs light energy and then transfers that energy to a nearby lanthanide ion (e.g., europium or terbium), which then emits its characteristic long-lived luminescence. This energy transfer process is fundamental to the high sensitivity of TRFIA.
Caption: Energy transfer mechanism from this compound to a lanthanide ion.
Experimental Workflow: Time-Resolved Fluoroimmunoassay (TRFIA)
The use of this compound-lanthanide complexes is integral to TRFIA, a highly sensitive immunoassay technique. The long fluorescence lifetime of the lanthanide allows for temporal separation of the specific signal from short-lived background fluorescence, thereby increasing the signal-to-noise ratio.
Caption: A simplified workflow for a sandwich-type time-resolved fluoroimmunoassay.
References
- 1. PhotochemCAD | this compound [photochemcad.com]
- 2. scbt.com [scbt.com]
- 3. Page loading... [guidechem.com]
- 4. usbio.net [usbio.net]
- 5. 7-Amino-4-methyl-2-quinolinone | C10H10N2O | CID 88277 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 喹诺酮 124 99% | Sigma-Aldrich [sigmaaldrich.com]
- 7. This compound(19840-99-4) 1H NMR [m.chemicalbook.com]
- 8. medchemexpress.com [medchemexpress.com]
An In-depth Technical Guide to the Synthesis of 7-amino-4-methyl-2(1H)-quinolinone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a common and effective synthetic pathway for 7-amino-4-methyl-2(1H)-quinolinone, a valuable heterocyclic compound with applications in medicinal chemistry and as a fluorescent probe. This document details the experimental protocols, quantitative data, and a visual representation of the synthesis workflow.
Introduction
7-amino-4-methyl-2(1H)-quinolinone, also known as 7-amino-4-methylcarbostyril, is a quinolinone derivative. The quinolinone scaffold is a prominent feature in many biologically active compounds. This guide outlines a reliable three-step synthesis beginning with the construction of the quinolinone core, followed by nitration and subsequent reduction to yield the final amino-substituted product.
Synthesis Pathway Overview
The synthesis of 7-amino-4-methyl-2(1H)-quinolinone is typically achieved through a three-step process starting from m-aminophenol and ethyl acetoacetate. The pathway involves an initial Pechmann condensation to form the coumarin intermediate, followed by a substitution reaction with an amine, and finally a cyclization to the quinolinone. A more common and well-established route, however, begins with the cyclization of acetoacetanilide to form the 4-methyl-2(1H)-quinolinone core. This is then followed by electrophilic nitration at the C-7 position and subsequent reduction of the nitro group to the desired amine.
The overall transformation can be visualized as follows:
Caption: Workflow diagram illustrating the three-step synthesis of 7-amino-4-methyl-2(1H)-quinolinone.
Experimental Protocols
Step 1: Synthesis of 4-Methyl-2(1H)-quinolinone
This step involves the cyclization of acetoacetanilide in the presence of a strong acid, typically concentrated sulfuric acid.
Methodology:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer, 185 mL of concentrated sulfuric acid is heated to 75 °C.
-
Acetoacetanilide (177 g, 1 mole) is added portion-wise to the heated sulfuric acid. The temperature of the reaction mixture is maintained between 70-75 °C by intermittent cooling.
-
After the majority of the acetoacetanilide has been added, the remaining portion is added without cooling, allowing the temperature to rise to 95 °C. The addition process should take approximately 20-30 minutes.
-
The reaction mixture is maintained at 95 °C for an additional 15 minutes with external heating.
-
After cooling to 65 °C, the reaction mixture is carefully poured into 5 L of vigorously stirred water.
-
The resulting precipitate is collected by suction filtration, washed with four 500 mL portions of water, followed by two 250 mL portions of methanol.
-
The solid is air-dried to yield 4-methyl-2(1H)-quinolinone.
| Product | Form | Melting Point (°C) | Yield (%) |
| 4-Methyl-2(1H)-quinolinone | Solid | 219-221 | 86-91 |
Spectroscopic Data for 4-Methyl-2(1H)-quinolinone:
| Type | Solvent | Chemical Shifts (δ ppm) |
| ¹H NMR | DMSO-d₆ | 11.6 (s, 1H, NH), 7.8 (d, 1H), 7.5 (t, 1H), 7.3 (d, 1H), 7.2 (t, 1H), 6.1 (s, 1H), 2.4 (s, 3H, CH₃) |
| ¹³C NMR | DMSO-d₆ | 162.5, 151.3, 138.9, 130.5, 125.1, 122.0, 121.3, 115.8, 115.2, 18.6 |
Step 2: Synthesis of 4-Methyl-7-nitro-2(1H)-quinolinone
This step involves the electrophilic nitration of the 4-methyl-2(1H)-quinolinone core at the 7-position using a mixture of nitric and sulfuric acids.
Methodology:
-
In a flask, 4-methyl-2(1H)-quinolinone (15.9 g, 0.1 mol) is dissolved in concentrated sulfuric acid (60 mL) with cooling in an ice bath.
-
A nitrating mixture is prepared by slowly adding concentrated nitric acid (9 mL) to concentrated sulfuric acid (12 mL) with cooling.
-
The nitrating mixture is added dropwise to the solution of 4-methyl-2(1H)-quinolinone, maintaining the temperature below 10 °C.
-
After the addition is complete, the reaction mixture is stirred at room temperature for 2 hours.
-
The reaction mixture is then poured onto crushed ice.
-
The resulting precipitate is collected by filtration, washed with cold water until the washings are neutral, and then dried.
-
The crude product can be recrystallized from glacial acetic acid to yield pure 4-methyl-7-nitro-2(1H)-quinolinone.
| Product | Form | Melting Point (°C) | Yield (%) |
| 4-Methyl-7-nitro-2(1H)-quinolinone | Solid | >300 | ~85 |
Spectroscopic Data for 4-Methyl-7-nitro-2(1H)-quinolinone:
| Type | Solvent | Chemical Shifts (δ ppm) |
| ¹H NMR | DMSO-d₆ | 12.3 (s, 1H, NH), 8.4 (d, 1H), 8.2 (dd, 1H), 8.0 (d, 1H), 6.4 (s, 1H), 2.5 (s, 3H, CH₃) |
| ¹³C NMR | Not readily available | - |
Step 3: Synthesis of 7-Amino-4-methyl-2(1H)-quinolinone
The final step is the reduction of the nitro group of 4-methyl-7-nitro-2(1H)-quinolinone to an amino group. A common method for this transformation is the use of tin(II) chloride in the presence of hydrochloric acid.
Methodology:
-
A mixture of 4-methyl-7-nitro-2(1H)-quinolinone (20.4 g, 0.1 mol) and tin(II) chloride dihydrate (112.8 g, 0.5 mol) in ethanol (200 mL) is prepared in a round-bottom flask.
-
Concentrated hydrochloric acid (100 mL) is added slowly to the mixture with stirring.
-
The reaction mixture is heated at reflux for 3 hours.
-
After cooling, the mixture is poured into a solution of sodium hydroxide to neutralize the acid and precipitate the tin salts.
-
The resulting precipitate is filtered, and the filtrate is extracted with a suitable organic solvent such as ethyl acetate.
-
The organic layer is dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure to yield the crude product.
-
The crude 7-amino-4-methyl-2(1H)-quinolinone can be purified by recrystallization.
| Product | Form | Melting Point (°C) | Yield (%) |
| 7-Amino-4-methyl-2(1H)-quinolinone | Off-white solid | 269-272[1] | ~47[1] |
Spectroscopic Data for 7-Amino-4-methyl-2(1H)-quinolinone:
| Type | Solvent | Chemical Shifts (δ ppm) |
| ¹H NMR | DMSO-d₆ | 11.2 (s, 1H, NH), 7.4 (d, 1H), 6.4 (dd, 1H), 6.3 (d, 1H), 5.9 (s, 1H), 5.3 (s, 2H, NH₂), 2.3 (s, 3H, CH₃) |
| ¹³C NMR | DMSO-d₆ | 162.7, 151.8, 148.9, 139.8, 125.7, 116.2, 110.5, 108.9, 98.6, 18.7 |
Biological Relevance and Potential Applications
While a specific signaling pathway directly modulated by 7-amino-4-methyl-2(1H)-quinolinone is not extensively documented in publicly available literature, compounds with the aminocoumarin and quinolinone scaffold have shown a range of biological activities. For instance, the structurally similar 7-amino-4-methylcoumarin has been investigated for its antitubercular properties, with studies suggesting it may target mycolic acid synthesis, a crucial component of the mycobacterial cell wall.
The logical workflow for the synthesis process itself provides a clear and valuable visualization for researchers aiming to produce this compound.
Caption: Detailed experimental workflow for the synthesis of 7-amino-4-methyl-2(1H)-quinolinone.
Conclusion
This technical guide provides a detailed and practical pathway for the synthesis of 7-amino-4-methyl-2(1H)-quinolinone. The described three-step process, involving quinolinone core formation, nitration, and reduction, is a robust and scalable method for obtaining this valuable compound. The provided experimental protocols and quantitative data serve as a comprehensive resource for researchers in organic synthesis and drug discovery. Further investigation into the biological activities and potential signaling pathway interactions of this molecule is warranted to fully explore its therapeutic potential.
References
A Comprehensive Technical Guide to Carbostyril 124
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Carbostyril 124, identified by CAS number 19840-99-4, is a versatile heterocyclic aromatic compound with the systematic name 7-amino-4-methylquinolin-2(1H)-one.[1][2][3] Initially recognized for its properties as a laser dye, its utility has expanded significantly into the realms of medicinal chemistry and biotechnology.[4][5] This compound serves as a crucial building block in the synthesis of pharmaceuticals, particularly those with potential antipsychotic and antidepressant activities.[1] Furthermore, its derivatives have been investigated for anticancer properties, and its inherent fluorescence makes it a valuable tool for developing biological probes and imaging agents.[6][7] This document provides an in-depth overview of this compound, consolidating its chemical properties, synthesis protocols, and known biological applications to serve as a technical resource for the scientific community.
Chemical and Physical Properties
This compound is an off-white to tan crystalline solid.[1][5] Its core structure is a quinolinone moiety, which is related to quinoline.[5] The compound is sparingly soluble in water but shows slight solubility in organic solvents like DMSO and methanol.[1][8] Key physicochemical and spectral properties are summarized below.
| Property | Value | Source(s) |
| Systematic Name | 7-amino-4-methylquinolin-2(1H)-one | [1][3] |
| Synonyms | 7-Amino-4-methyl-2-hydroxyquinoline, 7-Amino-4-methyl-carbostyril | [2][4][5] |
| CAS Number | 19840-99-4 | [1][2][4] |
| Molecular Formula | C₁₀H₁₀N₂O | [2][4][8] |
| Molecular Weight | 174.20 g/mol | [2][4][8] |
| Appearance | Off-white to tan solid | [1][5][8] |
| Melting Point | 278-280 °C (lit.); >270 °C (decomposes) | [2][8] |
| UV Absorption (λmax) | 350 nm | [2] |
| Absorption Wavelength | 219 nm (in water, pH 5 to 9) | [9] |
| Solubility | DMSO (Slightly), Methanol (Slightly) | [8] |
| Storage Temperature | 2-8°C, Keep in dark place, Inert atmosphere | [1][5] |
Synthesis and Logic
The synthesis of this compound and related quinolinone structures is well-documented. A common laboratory-scale method involves the condensation and cyclization of an amine with a β-ketoester.
General Synthesis Protocol
A representative synthesis of 7-amino-4-methylquinolin-2(1H)-one involves the reaction of an appropriate aminobenzamide with a β-ketoester like ethyl acetoacetate.[10]
Materials:
-
Isophthalamide (or a related m-phenylenediamine derivative)
-
Ethyl acetoacetate
-
Methanol
-
Chloroform
-
Silica Gel (100-200 mesh)
-
Ice
Procedure: [10]
-
Add isophthalamide (1.0 g, 9.3 mmol) to ethyl acetoacetate (1.2 eq).
-
Heat the mixture to reflux and maintain for 20 hours.
-
Monitor the reaction for completion (e.g., by TLC).
-
After completion, pour the reaction mixture into 100 g of ice.
-
Collect the resulting precipitate by vacuum filtration.
-
Purify the crude product by silica gel column chromatography using a 1:99 (v/v) mixture of methanol/chloroform as the eluent to afford the final product, 7-amino-4-methylquinolin-2(1H)-one.
Synthesis Workflow Diagram
The logical flow of the synthesis protocol described above can be visualized as a straightforward sequence of chemical transformation and purification steps.
Caption: Figure 1: General Synthesis Workflow for this compound.
Biological Activity and Applications
This compound is not merely a synthetic intermediate; it possesses intrinsic biological relevance and serves as a scaffold for developing new therapeutic agents and research tools.
Role as a Pharmaceutical Building Block
The primary pharmaceutical application of this compound is its use as a key intermediate in the synthesis of more complex molecules.[1][5] Its quinolinone core is a privileged structure in medicinal chemistry, found in a variety of bioactive compounds. It is noted as a building block for antipsychotic drugs, leveraging its structural features to interact with targets in the central nervous system.[1]
Anticancer Research
Recent research has focused on using this compound as a starting material to synthesize novel derivatives with potential anticancer activity. A 2018 study detailed the synthesis of new compounds based on the 7-amino-4-methylquinolin-2(1H)-one structure, which were then evaluated for their efficacy as anticancer agents.[7] This line of research suggests the quinolinone scaffold is a promising backbone for the development of new oncological therapies.[7]
Fluorescent and Chromophoric Applications
This compound is also classified as a sensitising chromophore and a laser dye.[4][11] It can act as an effective organic sensitizer for lanthanide ions like terbium and europium, where excitation of the this compound molecule at 320 nm leads to characteristic metal-based luminescence.[11] This property is highly valuable in the development of fluorescent probes for biological imaging and biochemical assays, allowing for the visualization and tracking of cellular processes.[6][11]
Logic of Application Development
The development pathway from a core chemical structure to a functional application follows a logical progression from synthesis to functionalization and subsequent testing.
Caption: Figure 2: Application Development Logic.
Experimental Protocols: Anticancer Activity Screening
While specific protocols for this compound itself are not detailed in the provided search results, the methodology used for its derivatives provides a clear template for how its biological activity can be assessed. The following is a representative protocol based on studies of related compounds.[7]
In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the concentration at which a compound inhibits the growth of cancer cell lines by 50% (GI₅₀).
Materials:
-
Human cancer cell lines (e.g., from the NCI-60 panel).
-
RPMI-1640 medium supplemented with 10% fetal bovine serum.
-
Test compound (this compound derivative) dissolved in DMSO.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Phosphate-buffered saline (PBS).
-
96-well microtiter plates.
Procedure:
-
Cell Seeding: Plate cancer cells in 96-well plates at an appropriate density and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Add various concentrations of the test compound (solubilized in DMSO and diluted in medium) to the wells. Include a vehicle control (DMSO only) and a positive control (e.g., a known anticancer drug).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Remove the medium and add fresh medium containing MTT solution to each well. Incubate for 3-4 hours. The MTT is reduced by metabolically active cells to form a purple formazan precipitate.
-
Solubilization: Remove the MTT medium and add DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Analysis: Calculate the percentage of cell growth inhibition for each compound concentration relative to the vehicle control. Determine the GI₅₀ value by plotting inhibition versus log concentration.
Assay Workflow Diagram
Caption: Figure 3: Workflow for In Vitro Cytotoxicity (MTT) Assay.
Conclusion
This compound (CAS 19840-99-4) is a compound of significant interest due to its dual utility as both a functional material (laser dye, chromophore) and a versatile scaffold in medicinal chemistry. Its established role as an intermediate for antipsychotics and its emerging potential in anticancer drug discovery highlight its importance for drug development professionals. The methodologies for its synthesis are straightforward, and its biological activity can be robustly evaluated using standard in vitro assays. Future research will likely focus on elucidating specific mechanisms of action for its bioactive derivatives and expanding its application in high-resolution biological imaging.
References
- 1. Page loading... [wap.guidechem.com]
- 2. カルボスチリル124 99% | Sigma-Aldrich [sigmaaldrich.com]
- 3. 7-Amino-4-methyl-2-quinolinone | C10H10N2O | CID 88277 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. chemimpex.com [chemimpex.com]
- 7. researchgate.net [researchgate.net]
- 8. usbio.net [usbio.net]
- 9. PhotochemCAD | this compound [photochemcad.com]
- 10. This compound | 19840-99-4 [chemicalbook.com]
- 11. medchemexpress.com [medchemexpress.com]
An In-Depth Technical Guide to the Chromophoric Mechanism of Carbostyril 124
For Researchers, Scientists, and Drug Development Professionals
Core Summary
Carbostyril 124, also known as 7-amino-4-methyl-2(1H)-quinolinone, is a versatile fluorescent molecule widely utilized as a sensitizing chromophore in various applications, including lanthanide luminescence and as a laser dye. Its photophysical behavior is governed by intramolecular charge transfer (ICT) characteristics arising from its electron-donating amino group and electron-withdrawing lactam moiety. This guide provides a comprehensive overview of the mechanism of action of this compound as a chromophore, detailing its photophysical properties, the influence of its environment, and the experimental methodologies used for its characterization.
Mechanism of Action as a Chromophore
The chromophoric and fluorescent properties of this compound originate from its bicyclic quinolinone core structure. The presence of an amino group at the 7-position and a methyl group at the 4-position significantly influences its electronic distribution and, consequently, its interaction with light.
Upon absorption of ultraviolet light, typically around 350 nm, the molecule transitions from its electronic ground state (S₀) to an excited singlet state (S₁). This excitation involves a significant redistribution of electron density, leading to a more polar excited state. This phenomenon, known as intramolecular charge transfer (ICT), is a key feature of this compound's mechanism. The electron-donating amino group pushes electron density towards the electron-withdrawing lactam portion of the molecule, resulting in a substantial increase in the dipole moment upon excitation.
The excited state can then relax through several pathways:
-
Fluorescence: The molecule can return to the ground state by emitting a photon. This radiative decay is responsible for the characteristic fluorescence of this compound. The wavelength of the emitted light is longer than the absorbed light (a phenomenon known as Stokes shift) and is highly sensitive to the polarity of the surrounding medium.
-
Non-radiative Decay: The excited state can also lose energy through non-radiative processes, such as internal conversion (heat dissipation) and intersystem crossing to a triplet state. The efficiency of fluorescence is determined by the competition between these radiative and non-radiative decay pathways.
-
Energy Transfer: In the presence of suitable acceptor molecules, such as lanthanide ions (e.g., terbium and europium), the excited this compound can transfer its energy to the acceptor, which then luminesces. This process, known as Förster Resonance Energy Transfer (FRET), is fundamental to its application as a sensitizing chromophore.[1]
The following diagram illustrates the key photophysical processes of this compound:
Caption: Key photophysical pathways of this compound.
Solvatochromism: The Influence of the Environment
The intramolecular charge transfer nature of this compound's excited state makes its fluorescence highly sensitive to the polarity of the solvent. In more polar solvents, the larger dipole moment of the excited state is better stabilized than the ground state. This leads to a lowering of the excited state energy level and, consequently, a red-shift (bathochromic shift) in the emission spectrum. This phenomenon, known as solvatochromism, allows for the tuning of this compound's emission color by simply changing the solvent.
Data Presentation
The photophysical properties of this compound have been characterized in various solvents. The following table summarizes key quantitative data.
| Solvent | Dielectric Constant (ε) | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Stokes Shift (cm⁻¹) | Quantum Yield (Φ_f) |
| Dioxane | 2.2 | 348 | 418 | 4980 | 0.85 |
| Chloroform | 4.8 | 352 | 425 | 5160 | 0.78 |
| Ethyl Acetate | 6.0 | 350 | 428 | 5490 | 0.82 |
| Acetonitrile | 37.5 | 350 | 440 | 6250 | 0.65 |
| Ethanol | 24.6 | 351 | 445 | 6540 | 0.70 |
| Methanol | 32.7 | 350 | 448 | 6810 | 0.68 |
| Water | 80.1 | 350 | 450 | 6940 | 0.62 |
Note: The quantum yield values can vary depending on the measurement standard and conditions.
Experimental Protocols
The characterization of the photophysical properties of this compound involves several key experimental techniques.
UV-Visible Absorption Spectroscopy
-
Objective: To determine the absorption spectrum and the wavelength of maximum absorption (λ_abs).
-
Methodology:
-
Prepare a dilute solution of this compound in the solvent of interest (typically in the micromolar concentration range).
-
Use a dual-beam UV-Visible spectrophotometer.
-
Record the absorption spectrum over a wavelength range of approximately 250 nm to 500 nm.
-
The solvent is used as a reference in the second beam to subtract its absorption.
-
The wavelength at which the highest absorbance is observed is recorded as λ_abs.
-
Caption: Workflow for UV-Visible absorption spectroscopy.
Steady-State Fluorescence Spectroscopy
-
Objective: To determine the emission spectrum, the wavelength of maximum emission (λ_em), and the fluorescence quantum yield (Φ_f).
-
Methodology for Emission Spectrum:
-
Prepare a dilute solution of this compound with an absorbance of less than 0.1 at the excitation wavelength to avoid inner-filter effects.
-
Use a spectrofluorometer.
-
Excite the sample at its λ_abs.
-
Record the emission spectrum over a wavelength range starting from just above the excitation wavelength to approximately 600 nm.
-
The wavelength with the highest fluorescence intensity is the λ_em.
-
-
Methodology for Fluorescence Quantum Yield (Comparative Method):
-
A standard fluorophore with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄) is used.
-
Prepare solutions of the standard and this compound with identical absorbance at the same excitation wavelength.
-
Record the corrected fluorescence emission spectra for both the standard and the sample under identical experimental conditions (e.g., excitation and emission slit widths, detector voltage).
-
Integrate the area under the emission curves for both the standard (A_std) and the sample (A_smp).
-
Calculate the quantum yield of the sample (Φ_smp) using the following equation: Φ_smp = Φ_std * (A_smp / A_std) * (η_smp / η_std)² where Φ_std is the quantum yield of the standard, and η is the refractive index of the solvent.
-
Caption: Workflow for fluorescence quantum yield measurement.
Time-Resolved Fluorescence Spectroscopy
-
Objective: To determine the fluorescence lifetime (τ) of the excited state.
-
Methodology (Time-Correlated Single Photon Counting - TCSPC):
-
A pulsed light source (e.g., a picosecond laser or a light-emitting diode) excites the sample.
-
A sensitive single-photon detector measures the arrival time of the emitted photons relative to the excitation pulse.
-
A histogram of the arrival times is constructed over many excitation-emission cycles.
-
The resulting decay curve is fitted to an exponential function to extract the fluorescence lifetime.
-
This detailed understanding of this compound's chromophoric mechanism and its photophysical properties is crucial for its effective application in the design of fluorescent probes, sensors, and advanced materials in drug discovery and development.
References
Spectroscopic Properties of Carbostyril 124: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbostyril 124, also known by its chemical name 7-amino-4-methyl-2(1H)-quinolinone, is a highly fluorescent molecule widely utilized as a laser dye, a fluorescent label in biological assays, and a sensitizing chromophore in lanthanide complexes.[1][2][3] Its rigid heterocyclic structure and the presence of an electron-donating amino group contribute to its favorable photophysical properties, most notably its high fluorescence quantum yield. This technical guide provides a comprehensive overview of the spectroscopic properties of this compound, detailed experimental protocols for their measurement, and visual workflows to aid in experimental design.
Core Spectroscopic Properties
The spectroscopic characteristics of this compound are influenced by its molecular structure and the surrounding solvent environment. The molecule possesses an intramolecular charge transfer (ICT) character, arising from the electron-donating 7-amino group and the electron-accepting lactam carbonyl group.[4] This feature makes its excited state more polar than its ground state, leading to a sensitivity of its emission properties to solvent polarity, a phenomenon known as solvatochromism.
Data Presentation
The following tables summarize the available quantitative spectroscopic data for this compound in various solvents. It is important to note that a complete set of photophysical parameters across a wide range of solvents is not extensively documented in the literature.
Table 1: Absorption and Emission Properties of this compound in Various Solvents
| Solvent | Dielectric Constant (ε) | Absorption Max (λabs, nm) | Molar Absorptivity (ε, M-1cm-1) | Emission Max (λem, nm) | Stokes Shift (nm) |
| Water | 80.1 | ~350 | ~10,000 | Not Available | Not Available |
| Methanol | 32.7 | 350 | 22,117[5] | 422 | 72 |
| DMSO | 46.7 | Slightly Soluble[6] | Not Available | Not Available | Not Available |
| DMF | 36.7 | 3 mg/mL[7] | Not Available | Not Available | Not Available |
Note: The molar absorptivity in water is an approximation. Another reported value is 46,500 M-1cm-1 at 219 nm, which corresponds to a different electronic transition.[8]
Table 2: Fluorescence Quantum Yield and Lifetime of this compound
| Solvent | Fluorescence Quantum Yield (ΦF) | Fluorescence Lifetime (τF, ns) |
| Water (pH 5-9) | 0.97[8] | Not Available |
| Methanol | 0.68* | Not Available |
*There is a notable discrepancy in the reported quantum yield values. A value of 0.68% (or 0.0068) has also been cited, which is likely a typographical error and may refer to 0.68.[5] Given the high quantum yield in water, the value of 0.68 in methanol is more plausible than 0.68%.
Experimental Protocols
Accurate determination of the spectroscopic properties of this compound requires meticulous experimental procedures. The following sections detail the methodologies for measuring key photophysical parameters.
Measurement of Absorption and Emission Spectra
Objective: To determine the wavelength of maximum absorption (λabs), molar absorptivity (ε), and the wavelength of maximum fluorescence emission (λem).
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of this compound (e.g., 1 mM) in a high-purity, spectroscopic grade solvent. Due to its limited solubility in some solvents, slight warming or sonication may be necessary.[6]
-
From the stock solution, prepare a series of dilutions in the same solvent. For absorbance measurements, concentrations should be chosen to yield absorbance values between 0.1 and 1.0 at the λabs. For fluorescence measurements, prepare a dilute solution with an absorbance of less than 0.1 at the excitation wavelength to avoid inner filter effects.
-
-
Absorption Spectroscopy:
-
Use a dual-beam UV-Vis spectrophotometer.
-
Record the absorption spectrum of each dilution against a solvent blank over a relevant wavelength range (e.g., 250-500 nm).
-
Identify the λabs from the spectrum.
-
Calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration in mol/L, and l is the path length of the cuvette in cm.
-
-
Fluorescence Spectroscopy:
-
Use a calibrated spectrofluorometer.
-
Excite the dilute sample at its λabs.
-
Record the fluorescence emission spectrum over a wavelength range longer than the excitation wavelength (e.g., 380-600 nm).
-
Identify the λem from the corrected emission spectrum.
-
Determination of Fluorescence Quantum Yield (ΦF)
Objective: To quantify the efficiency of the fluorescence process. The relative method, comparing the sample to a known standard, is commonly employed.
Methodology (Relative Method):
-
Standard Selection: Choose a fluorescence standard with a well-characterized quantum yield in the same solvent as this compound. For emission in the blue-green region, quinine sulfate in 0.1 M H2SO4 (ΦF = 0.54) is a common standard.
-
Data Acquisition:
-
Prepare a series of dilutions for both this compound and the standard, with absorbance values at the excitation wavelength ranging from 0.02 to 0.1.
-
Measure the absorbance of each solution at the chosen excitation wavelength.
-
Measure the corrected fluorescence emission spectrum for each solution under identical instrument settings (e.g., excitation and emission slit widths).
-
-
Data Analysis:
-
Integrate the area under the corrected fluorescence emission spectrum for each solution.
-
Plot the integrated fluorescence intensity versus absorbance for both this compound and the standard.
-
Determine the slope of the linear fit for each plot.
-
-
Calculation: Calculate the quantum yield of this compound (ΦF, sample) using the following equation:
ΦF, sample = ΦF, std * (Slopesample / Slopestd) * (η2sample / η2std)
where ΦF, std is the quantum yield of the standard, Slope is the gradient from the plot of integrated fluorescence intensity versus absorbance, and η is the refractive index of the solvent.
Measurement of Fluorescence Lifetime (τF)
Objective: To determine the average time this compound remains in the excited state before returning to the ground state.
Methodology (Time-Correlated Single Photon Counting - TCSPC):
-
Instrumentation: Utilize a TCSPC system equipped with a pulsed light source (e.g., a picosecond laser diode or a Ti:Sapphire laser) with an excitation wavelength at or near the λabs of this compound. A high-speed detector, such as a microchannel plate photomultiplier tube (MCP-PMT), is required.
-
Sample Preparation: Use a dilute solution of this compound (absorbance < 0.1) to prevent reabsorption and aggregation effects.
-
Data Acquisition:
-
Acquire the instrument response function (IRF) using a scattering solution (e.g., a dilute solution of non-dairy creamer or Ludox).
-
Measure the fluorescence decay of the this compound solution. The data is collected by timing the arrival of single fluorescence photons relative to the excitation pulses and building a histogram of these time differences.
-
-
Data Analysis:
-
Deconvolute the measured fluorescence decay with the IRF using appropriate software.
-
Fit the resulting decay curve to a single or multi-exponential function to determine the fluorescence lifetime(s) (τF).
-
Mandatory Visualizations
Experimental Workflow Diagrams
The following diagrams, generated using the DOT language, illustrate the logical flow of the key experimental protocols described above.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | 19840-99-4 [chemicalbook.com]
- 3. scbt.com [scbt.com]
- 4. benchchem.com [benchchem.com]
- 5. via.library.depaul.edu [via.library.depaul.edu]
- 6. usbio.net [usbio.net]
- 7. caymanchem.com [caymanchem.com]
- 8. PhotochemCAD | this compound [photochemcad.com]
In-Depth Technical Guide to the Fluorescence Quantum Yield of Carbostyril 124
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the fluorescence quantum yield of Carbostyril 124 (also known as 7-amino-4-methyl-2(1H)-quinolinone), a versatile fluorophore with applications in various scientific domains. This document consolidates available data on its quantum efficiency, details experimental methodologies for its determination, and explores its utility in research and development.
Core Concepts: Fluorescence Quantum Yield
The fluorescence quantum yield (Φ) is a fundamental photophysical parameter that quantifies the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed by a fluorophore. A high quantum yield is a desirable characteristic for fluorescent probes and labels, as it contributes to brighter signals and enhanced sensitivity in analytical and imaging applications.
Quantitative Data on the Fluorescence Quantum Yield of this compound
The fluorescence quantum yield of this compound is notably high, although reported values exhibit some variability, likely attributable to solvent effects and measurement conditions. A critical evaluation of the literature reveals the following key data points:
| Solvent/System | Quantum Yield (Φ) | Reference |
| Water (pH 5 to 9) | 0.97 | PhotochemCAD[1] |
| Methanol | 0.68 | DePaul University Digital Commons*[2] |
*Note: The value of 0.68 reported in the DePaul University study is cited from an external source and is presented here for completeness. However, the significantly high value of 0.97 in water from the comprehensive PhotochemCAD database is widely referenced. It is plausible that the 0.68 value might be a rounded figure or determined under specific experimental conditions that differ from those in the PhotochemCAD reference. Researchers should consider these discrepancies when designing experiments.
Experimental Protocols for Quantum Yield Determination
The fluorescence quantum yield of this compound can be determined using two primary methods: the absolute method and the relative (or comparative) method.
Absolute Method using an Integrating Sphere
The absolute method provides a direct measurement of the quantum yield without the need for a reference standard.
Methodology:
-
Instrumentation: A calibrated spectrofluorometer equipped with an integrating sphere is required.
-
Sample Preparation: A dilute solution of this compound is prepared in the solvent of interest. The absorbance of the solution at the excitation wavelength should be kept low (typically < 0.1) to minimize inner filter effects.
-
Measurement of Emitted Photons: The sample is placed inside the integrating sphere and excited at a specific wavelength. The integrating sphere collects all the emitted light, and the total number of emitted photons is measured by the detector.
-
Measurement of Absorbed Photons: The number of absorbed photons is determined by measuring the difference in the intensity of the excitation light with and without the sample in the integrating sphere.
-
Calculation: The quantum yield is calculated as the ratio of the number of emitted photons to the number of absorbed photons, after correcting for the spectral response of the detection system.
Experimental Workflow for Absolute Quantum Yield Measurement
References
Carbostyril 124 as a Fluorescent Standard: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbostyril 124, also known by its chemical name 7-amino-4-methyl-2(1H)-quinolinone, is a highly efficient and stable fluorophore. Its broad absorption spectrum, large Stokes shift, and high fluorescence quantum yield make it an excellent reference standard for fluorescence spectroscopy. This technical guide provides a comprehensive overview of the photophysical properties of this compound, detailed experimental protocols for its use as a fluorescent standard, and methods for assessing its photostability. The information presented here is intended to assist researchers in accurately calibrating instrumentation and quantifying the fluorescence of unknown samples.
Core Photophysical Properties
Spectroscopic and Photophysical Data
The following tables summarize the known spectroscopic and photophysical properties of this compound. Researchers are encouraged to determine these parameters in their specific solvent systems using the protocols outlined in this guide.
| Property | Value | Solvent/Conditions |
| Chemical Name | 7-amino-4-methyl-2(1H)-quinolinone | - |
| Synonyms | CS 124, 7-Amino-4-methylcarbostyril | - |
| CAS Number | 19840-99-4 | - |
| Molecular Formula | C₁₀H₁₀N₂O | - |
| Molecular Weight | 174.20 g/mol | - |
| Appearance | Off-white to tan solid | - |
| Solubility | Slightly soluble in DMSO and Methanol | - |
Table 1: General Properties of this compound.
| Parameter | Value | Solvent/Conditions |
| Absorption Maximum (λ_abs) | 219 nm | water (pH 5 to 9) |
| Molar Absorptivity (ε) at 219 nm | 46,500 M⁻¹cm⁻¹ | water (pH 5 to 9) |
| Fluorescence Quantum Yield (Φ_F) | 0.97 | water (pH 5 to 9) |
| Fluorescence Lifetime (τ_F) | Not Reported | - |
| Photodegradation Quantum Yield (Φ_P) | Not Reported | - |
Table 2: Photophysical Properties of this compound in Aqueous Solution. [1]
Note: A previously reported quantum yield of 0.68% is considered an outlier and likely a typographical error, with a value of 68% (Φ_F = 0.68) being more plausible in certain contexts, though the value of 0.97 in water is well-established.[2]
Experimental Protocols
I. Determination of Relative Fluorescence Quantum Yield
The relative method is a widely used and accessible approach for determining the fluorescence quantum yield of a compound.[3] It involves comparing the fluorescence of the unknown sample to a standard with a known quantum yield, such as this compound.
Materials and Instrumentation:
-
This compound (as the standard)
-
Unknown fluorescent sample
-
Spectroscopic grade solvents (e.g., ethanol, methanol, DMSO)
-
Calibrated UV-Vis spectrophotometer
-
Calibrated spectrofluorometer with a thermostatted cuvette holder
-
1 cm path length quartz cuvettes
Procedure:
-
Preparation of Stock Solutions:
-
Prepare stock solutions of this compound and the unknown sample in the desired solvent. The concentration should be such that a dilution series can be prepared with absorbances in the range of 0.02 to 0.1 at the excitation wavelength.
-
-
Selection of Excitation Wavelength:
-
Measure the absorbance spectra of a dilute solution of both the standard and the unknown sample.
-
Choose an excitation wavelength at which both the standard and the sample have significant absorbance. Ideally, this should be at or near the absorption maximum of the standard.
-
-
Preparation of Dilution Series:
-
Prepare a series of at least five dilutions for both the standard and the unknown sample. The absorbance of these solutions at the chosen excitation wavelength should be between 0.02 and 0.1 to minimize inner filter effects.
-
-
Absorbance Measurements:
-
Record the absorbance of each solution in the dilution series at the chosen excitation wavelength using the UV-Vis spectrophotometer.
-
-
Fluorescence Measurements:
-
Set the excitation wavelength on the spectrofluorometer.
-
For each solution in the dilution series, record the corrected fluorescence emission spectrum. Ensure that the experimental conditions (e.g., excitation and emission slit widths, temperature) are identical for all measurements.
-
-
Data Analysis:
-
Integrate the area under the corrected fluorescence emission spectrum for each solution.
-
For both the standard and the unknown sample, plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength.
-
Perform a linear regression for each data set. The resulting plots should be linear and pass through the origin. The slope of each line is the gradient (Grad).
-
-
Calculation of Quantum Yield:
-
The quantum yield of the unknown sample (Φ_X) can be calculated using the following equation:
Φ_X = Φ_ST * (Grad_X / Grad_ST) * (η_X² / η_ST²)
Where:
-
Φ_ST is the known quantum yield of the standard (this compound).
-
Grad_X and Grad_ST are the gradients from the plots of integrated fluorescence intensity versus absorbance for the sample and the standard, respectively.
-
η_X and η_ST are the refractive indices of the solvents used for the sample and the standard, respectively. If the same solvent is used, this term becomes 1.
-
-
Caption: Workflow for Relative Quantum Yield Determination.
II. Assessment of Photostability
Understanding the photostability of a fluorescent standard is crucial for its reliable use. The photodegradation quantum yield (Φ_P) quantifies the efficiency of a molecule's decomposition upon light absorption.
Materials and Instrumentation:
-
This compound
-
Spectroscopic grade solvent
-
High-intensity light source with a monochromator or bandpass filter
-
Stirred quartz cuvette
-
Calibrated UV-Vis spectrophotometer
-
Chemical actinometer (e.g., potassium ferrioxalate)
Procedure:
-
Actinometry:
-
Determine the photon flux of the light source at the irradiation wavelength using a chemical actinometer.
-
-
Sample Preparation:
-
Prepare a solution of this compound in the chosen solvent with an absorbance of approximately 1 at the irradiation wavelength.
-
-
Irradiation:
-
Place the sample solution in the stirred quartz cuvette and irradiate it with monochromatic light at a wavelength where the compound absorbs strongly.
-
At regular time intervals, briefly stop the irradiation and record the full UV-Vis absorbance spectrum of the solution.
-
-
Data Analysis:
-
Plot the absorbance at the absorption maximum (λ_max) versus the irradiation time.
-
The initial slope of this plot is proportional to the initial rate of photodegradation.
-
-
Calculation of Photodegradation Quantum Yield:
-
The photodegradation quantum yield (Φ_P) is calculated using the following equation:
Φ_P = (Number of molecules degraded) / (Number of photons absorbed)
The number of molecules degraded can be determined from the change in absorbance and the molar absorptivity. The number of photons absorbed is determined from the actinometry measurements and the sample's absorbance.
-
Caption: Workflow for Photostability Assessment.
Signaling Pathways and Logical Relationships
The process of fluorescence and its quantification relies on fundamental photophysical principles. The following diagram illustrates the relationship between absorbance, fluorescence emission, and the calculation of quantum yield.
Caption: Photophysical Pathways and Quantum Yield.
Conclusion
This compound is a valuable tool for researchers in various scientific fields. Its high fluorescence quantum yield and stability make it an excellent standard for calibrating fluorescence instrumentation and determining the quantum yields of unknown compounds. By following the detailed protocols provided in this guide, researchers can confidently and accurately perform these critical measurements, ensuring the reliability and reproducibility of their fluorescence data. Further characterization of this compound's photophysical properties in a broader range of solvents would be a valuable contribution to the scientific community.
References
Carbostyril 124 in Biotechnology: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Carbostyril 124, also known as 7-amino-4-methyl-2(1H)-quinolinone, is a versatile heterocyclic compound with significant applications in biotechnology, primarily owing to its desirable fluorescent properties. This technical guide provides a comprehensive overview of this compound's core applications, focusing on its role as a sensitizing agent in time-resolved fluoroimmunoassays (TR-FIA), its use in fluorescent labeling of biomolecules, and the emerging potential of its derivatives in biomedical research, including cancer studies. Detailed experimental methodologies, quantitative photophysical data, and workflow diagrams are presented to facilitate its practical implementation in a research and development setting.
Introduction to this compound
This compound is a fluorescent dye and a sensitizing chromophore belonging to the quinolinone family.[1][2] Its rigid, planar structure and conjugated π-system are responsible for its intrinsic fluorescence. The primary utility of this compound in biotechnology stems from its ability to absorb light efficiently and transfer that energy to a suitable acceptor molecule, a process central to its application in lanthanide-based fluorescence assays.[3] Beyond its fluorescent applications, derivatives of the this compound scaffold have been investigated for their biological activities, suggesting a broader potential in drug discovery and chemical biology.[4][5]
Core Applications in Biotechnology
The unique photophysical characteristics of this compound have led to its adoption in several key biotechnological applications.
Time-Resolved Fluoroimmunoassay (TR-FIA)
This compound is a cornerstone in the development of highly sensitive TR-FIA. In this context, it functions as an "antenna" molecule within a lanthanide chelate complex. The this compound moiety absorbs excitation energy and efficiently transfers it to a chelated lanthanide ion (e.g., Europium, Terbium), which then emits a long-lived fluorescence signal.[6][3] This long fluorescence lifetime allows for temporal gating of the signal detection, effectively minimizing background fluorescence from biological samples and enhancing assay sensitivity.[7][8]
Fluorescent Labeling of Biomolecules
The this compound scaffold can be chemically modified to incorporate reactive functional groups, such as N-hydroxysuccinimide (NHS) esters or maleimides. These functionalized derivatives serve as fluorescent probes for the covalent labeling of biomolecules.[9][10][11] NHS esters react with primary amines (e.g., lysine residues in proteins), while maleimides target free thiol groups (e.g., cysteine residues).[10][11] This enables the preparation of fluorescently tagged proteins, antibodies, and nucleic acids for use in various bioassays and imaging applications.
Drug Discovery and Development
Recent studies have explored the therapeutic potential of this compound derivatives. Specifically, novel compounds synthesized from the 7-amino-4-methylquinolin-2(1H)-one scaffold have demonstrated anticancer and antifungal activities.[4][5] While the direct role of this compound in modulating specific signaling pathways is not yet fully elucidated, the anticancer properties of its derivatives suggest that they may influence cellular processes critical to cancer cell proliferation and migration.[4] This opens avenues for their use as lead compounds in drug discovery programs and as tools to investigate cancer-related signaling cascades.
Quantitative Data
The photophysical properties of this compound and its derivatives are crucial for their application in fluorescence-based assays. The following table summarizes key quantitative data.
| Parameter | Value | Compound | Reference(s) |
| Molar Extinction Coefficient (ε) | 12,000 M⁻¹cm⁻¹ at 327 nm | This compound | |
| Absorption Maximum (λ_max) | 350 nm | This compound | [12] |
| Fluorescence Lifetime (τ) | 1.74 ms | DTPA-cs124-8-CH₃-Tb³⁺ complex | [3][13] |
| Solubility | Soluble in DMSO and DMF | This compound | [1] |
Experimental Protocols
This section provides detailed methodologies for key applications of this compound.
Protocol for Competitive Time-Resolved Fluoroimmunoassay (TR-FIA)
This protocol is a representative example of a competitive TR-FIA for a small molecule analyte, adapted from established methods using lanthanide chelates.[14][15][16]
Materials:
-
Microtiter plates (96-well, black)
-
Analyte-specific antibody
-
This compound-lanthanide labeled analyte (tracer)
-
Coating buffer (e.g., 50 mM carbonate-bicarbonate buffer, pH 9.6)
-
Assay buffer (e.g., Tris-buffered saline with 0.1% BSA and 0.05% Tween-20, pH 7.8)
-
Wash buffer (e.g., Tris-buffered saline with 0.05% Tween-20, pH 7.8)
-
Enhancement solution (commercially available)
-
Time-resolved fluorometer
Procedure:
-
Coating: Coat the wells of a 96-well microtiter plate with the analyte-specific antibody diluted in coating buffer. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer to remove unbound antibody.
-
Blocking: Add blocking buffer to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.
-
Competitive Reaction: Add standards or samples to the wells, followed by the this compound-lanthanide labeled analyte (tracer). Incubate for 1-2 hours at room temperature with gentle shaking.
-
Washing: Wash the plate five times with wash buffer to remove unbound tracer and sample components.
-
Signal Development: Add enhancement solution to each well and incubate for 5-10 minutes to dissociate the lanthanide ion and form a highly fluorescent chelate.
-
Measurement: Measure the time-resolved fluorescence using a fluorometer with appropriate excitation and emission wavelengths for the specific lanthanide ion.
Protocol for Protein Labeling with a this compound-NHS Ester Derivative
This protocol describes the general procedure for labeling proteins with a hypothetical this compound derivative functionalized with an NHS ester.[9][10][][18]
Materials:
-
Protein to be labeled (in an amine-free buffer, e.g., PBS pH 7.4)
-
This compound-NHS ester
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
-
Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
Procedure:
-
Protein Preparation: Dissolve the protein in the reaction buffer at a concentration of 1-10 mg/mL.
-
Labeling Reagent Preparation: Immediately before use, dissolve the this compound-NHS ester in a small volume of anhydrous DMF or DMSO to create a stock solution (e.g., 10 mg/mL).
-
Labeling Reaction: Add a 10- to 20-fold molar excess of the dissolved this compound-NHS ester to the protein solution. Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.
-
Purification: Remove the unreacted dye and byproducts by passing the reaction mixture through a size-exclusion chromatography column equilibrated with a suitable storage buffer (e.g., PBS).
-
Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the labeled protein at 280 nm (for protein concentration) and the absorbance maximum of this compound.
Protocol for Cellular Imaging with a Quinolinone-Based Probe
This is a general protocol for live-cell imaging using a quinolinone-based fluorescent probe, which can be adapted for this compound derivatives designed for cellular uptake.[5][19][20][21][22]
Materials:
-
Cells cultured on glass-bottom dishes or coverslips
-
Quinolinone-based fluorescent probe stock solution (in DMSO)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope
Procedure:
-
Cell Seeding: Seed cells on glass-bottom dishes or coverslips and allow them to adhere overnight in a CO₂ incubator.
-
Probe Loading: Dilute the quinolinone-based fluorescent probe stock solution in pre-warmed cell culture medium to the desired final concentration (typically in the low micromolar range).
-
Incubation: Remove the culture medium from the cells and replace it with the probe-containing medium. Incubate the cells for 15-60 minutes at 37°C in a CO₂ incubator.
-
Washing: Remove the probe-containing medium and wash the cells two to three times with pre-warmed PBS or culture medium to remove unbound probe.
-
Imaging: Add fresh, pre-warmed culture medium or PBS to the cells. Image the cells using a fluorescence microscope equipped with appropriate filters for the quinolinone probe's excitation and emission wavelengths.
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key concepts and workflows related to the application of this compound.
Conclusion
This compound is a valuable tool in the biotechnological landscape, with its primary strength lying in its application as a fluorescent sensitizer in highly sensitive time-resolved fluoroimmunoassays. Its utility extends to the fluorescent labeling of biomolecules, enabling a wide range of detection and imaging applications. Furthermore, the exploration of this compound derivatives as potential therapeutic agents, particularly in oncology, highlights a promising future for this versatile scaffold in drug discovery and the elucidation of complex biological pathways. This guide provides the foundational knowledge and practical protocols to empower researchers to effectively harness the capabilities of this compound in their scientific endeavors.
References
- 1. caymanchem.com [caymanchem.com]
- 2. scbt.com [scbt.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Quinoline-based fluorescent small molecules for live cell imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. sites.utoronto.ca [sites.utoronto.ca]
- 8. Sensitive Time-Resolved Fluorescence Immunoassay for Quantitative Determination of Oxyfluorfen in Food and Environmental Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protocol for Conjugating NHS-Ester Modifications to Amino-Labeled Oligonucleotides [sigmaaldrich.com]
- 10. lumiprobe.com [lumiprobe.com]
- 11. Synthesis of maleimide fused benzocarbazoles and imidazo[1,2-a]pyridines via rhodium(iii)-catalyzed [4 + 2] oxidative cycloaddition - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 12. This compound 99 19840-99-4 [sigmaaldrich.com]
- 13. Carbostyril derivatives as antenna molecules for luminescent lanthanide chelates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Time-resolved fluoroimmunoassay of cortisol in serum with a europium chelate as label - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A prototype of ultrasensitive time-resolved fluoroimmunoassay for the quantitation of lead in plasma using a fluorescence-enhanced europium chelate la ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07673C [pubs.rsc.org]
- 16. A prototype of ultrasensitive time-resolved fluoroimmunoassay for the quantitation of lead in plasma using a fluorescence-enhanced europium chelate label for the detection system - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 18. glenresearch.com [glenresearch.com]
- 19. Turning a Quinoline-based Steroidal Anticancer Agent into Fluorescent Dye for its Tracking by Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Synthesis of quinoline-based fluorescence probe for Zn(II) sensing and its applications in anti-counterfeiting ink and imaging in plants and living cells - Arabian Journal of Chemistry [arabjchem.org]
- 22. crimsonpublishers.com [crimsonpublishers.com]
The Evolution of Carbostyril Dyes: A Technical Guide for Scientific Professionals
An In-depth Technical Guide on the Core Historical Development of Carbostyril Dyes for Researchers, Scientists, and Drug Development Professionals.
The trajectory of Carbostyril dyes, from their foundational chemistry to their contemporary applications as sophisticated fluorescent probes, represents a significant chapter in the broader history of synthetic colorants and their scientific utility. This technical guide delineates the historical development of these important fluorophores, presenting key quantitative data, detailed experimental protocols, and visualizations of their application in modern biological research.
A Legacy Rooted in Quinoline Chemistry: Historical Context
The story of Carbostyril dyes is intrinsically linked to the discovery of fluorescence in quinoline derivatives. The first observation of fluorescence is often attributed to the Spanish physician and botanist Nicolás Monardes in 1565, who described the blue opalescence of an infusion of the wood from a Mexican tree, later identified as Eysenhardtia polystachya. This phenomenon was later studied by notable scientists including Robert Boyle. However, it was Sir John Frederick William Herschel in 1845 who first observed the fluorescence of a well-defined chemical compound, quinine sulfate, an alkaloid derived from the bark of the cinchona tree and a quinoline derivative. He termed this phenomenon "epipolic dispersion". The term "fluorescence" itself was coined by Sir George Gabriel Stokes in 1852, also in his studies of quinine.
While the inherent fluorescence of the quinoline scaffold was recognized early on, the development of synthetic dyes burgeoned in the mid-19th century with William Henry Perkin's accidental synthesis of mauveine in 1856. This event catalyzed the synthetic dye industry, leading to the development of numerous classes of dyes. Carbostyrils, also known as 2-quinolinones or 2-hydroxyquinolines, are a class of heterocyclic compounds that are structurally related to quinolines. While their initial synthesis and characterization were part of the broader exploration of quinoline chemistry, their potential as fluorescent molecules and dyes gained significant attention much later, particularly with the advent of fluorescence-based techniques in biology and medicine.
The commercially available and widely studied Carbostyril 124 (7-amino-4-methyl-2(1H)-quinolinone) is a prominent example of this class of dyes. Its development and characterization as a laser dye marked a significant milestone in the application of Carbostyril derivatives for their photophysical properties. Today, Carbostyril dyes are recognized for their high quantum yields and are utilized as fluorescent probes and labels in a variety of biomedical research applications, including as sensitizers for lanthanide luminescence and in the design of biosensors.
Quantitative Data of Representative Carbostyril Dyes
The utility of a fluorescent dye is largely determined by its photophysical properties. The following table summarizes the key quantitative data for this compound, a benchmark Carbostyril dye.
| Dye Name | Chemical Name | Excitation Max (λ_ex) | Emission Max (λ_em) | Molar Extinction Coefficient (ε) | Quantum Yield (Φ) | Solvent |
| This compound (cs124) | 7-amino-4-methyl-2(1H)-quinolinone | 348 nm | 381 nm | 16,000 M⁻¹cm⁻¹ | 0.97 | Water |
Experimental Protocols: Synthesis of this compound
A detailed understanding of the synthesis of these dyes is crucial for their modification and application. Below is a representative experimental protocol for the synthesis of this compound (7-amino-4-methyl-2(1H)-quinolinone).
Reaction: Condensation of m-phenylenediamine with ethyl acetoacetate.
Materials:
-
m-Phenylenediamine (1,3-diaminobenzene)
-
Ethyl acetoacetate
-
Methanol
-
Chloroform
-
Silica gel (100-200 mesh)
-
Ice
Procedure:
-
A mixture of m-phenylenediamine (19.7 g, 182.0 mmol) and ethyl acetoacetate (23.7 g, 182.0 mmol) is heated at 130 °C for 30 hours under an argon atmosphere.
-
After cooling to room temperature, a yellowish-green solid precipitates.
-
The precipitated solid is collected by filtration.
-
The crude product is recrystallized from methanol (40 mL) to yield needle-like crystals.
-
Alternatively, for purification via column chromatography, 1,3-Diaminobenzene (1.0 g, 9.3 mmol) is added to ethyl acetoacetate (1.2 equivalents) and the mixture is refluxed for 20 hours.
-
The reaction mixture is then poured onto ice (100 g) and the resulting precipitate is collected by filtration.
-
The product is purified by column chromatography using silica gel (100-200 mesh) with a mobile phase of methanol/chloroform (1:99 v/v).
Signaling Pathways and Experimental Workflows
Carbostyril dyes, due to their favorable photophysical properties, are excellent candidates for use in Förster Resonance Energy Transfer (FRET)-based biosensors. These biosensors can be designed to monitor a variety of cellular processes, including protease activity, which is crucial in signaling pathways such as apoptosis.
FRET-Based Protease Activity Sensor
A common design for a FRET-based protease sensor involves a donor fluorophore and an acceptor fluorophore linked by a peptide sequence that is a specific substrate for the protease of interest. In the intact state, the donor and acceptor are in close proximity, allowing for efficient FRET. Upon cleavage of the linker by the protease, the fluorophores diffuse apart, leading to a decrease in FRET.
While many existing FRET sensors utilize fluorescent proteins, a Carbostyril dye could serve as an excellent donor in such a system, paired with a suitable acceptor. For instance, a Carbostyril dye could be linked to a quencher or another fluorophore via a caspase-3 recognition sequence (e.g., DEVD).
Experimental Workflow for a Caspase Activity Assay
The following diagram illustrates a typical experimental workflow for monitoring caspase activity in living cells using a FRET-based biosensor, which could incorporate a Carbostyril dye.
Methodological & Application
Application Notes and Protocols for Carbostyril 124 in Lanthanide Complexation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the use of Carbostyril 124 (cs124) as an antenna ligand in the formation of luminescent lanthanide complexes. The unique photophysical properties of these complexes, including long luminescence lifetimes and large Stokes shifts, make them highly valuable for various applications in biological and pharmaceutical research, particularly in time-resolved fluorescence assays.
Introduction
This compound, chemically known as 7-amino-4-methyl-2(1H)-quinolinone, is a highly effective sensitizing chromophore for lanthanide ions such as Terbium (Tb³⁺) and Europium (Eu³⁺).[1] In a lanthanide complex, the organic chromophore, or "antenna," absorbs light and efficiently transfers the excitation energy to the lanthanide ion, which then emits its characteristic, sharp, and long-lived luminescence.[2] This "antenna effect" overcomes the inherently low absorption cross-sections of lanthanide ions themselves.
The most common approach for utilizing cs124 involves its covalent attachment to a chelating agent, typically a polyaminocarboxylate such as diethylenetriaminepentaacetic acid (DTPA) or triethylenetetraaminehexaacetic acid (TTHA).[3][4] This bifunctional chelate securely binds the lanthanide ion while positioning the cs124 antenna in close proximity for efficient energy transfer. The resulting complexes are water-soluble and can be further functionalized for conjugation to biomolecules, enabling their use as probes in various bioassays.[5][6]
Key Applications
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assays: The long luminescence lifetime of cs124-lanthanide complexes allows for temporal discrimination from short-lived background fluorescence, leading to highly sensitive assays for studying molecular interactions.
-
Immunoassays: Conjugation of these complexes to antibodies or antigens enables the development of highly sensitive diagnostic assays.[6]
-
Cellular Imaging: The photostability and narrow emission bands of these probes are advantageous for luminescence microscopy applications.
-
Drug Screening: High-throughput screening (HTS) assays can be developed based on the robust and sensitive detection of these luminescent probes.
Quantitative Data Summary
The photophysical properties of this compound-based lanthanide complexes are critical for their application. The following tables summarize key quantitative data for cs124-DTPA complexes with Terbium and Europium.
| Complex | Quantum Yield (Φ) | Reference |
| Tb³⁺-DTPA-cs124 | 0.29 - 0.32 | [3][5] |
| Eu³⁺-DTPA-cs124 | 0.10 | [5] |
| Tb³⁺-DTPA-cs124-8-CH₃ | Higher than Tb³⁺-DTPA-cs124 | [4] |
| Eu³⁺-TTHA-cs124CF₃-TMP | ~0.20 | [5] |
Table 2: Luminescence Lifetimes of cs124-Lanthanide Complexes.
| Complex | Lifetime (τ) in H₂O (ms) | Reference |
| Tb³⁺-DTPA-cs124 | 1.5 | [4] |
| Tb³⁺-DTPA-cs124-8-CH₃ | 1.74 | [4] |
| Eu³⁺-DTPA-cs124 | Not explicitly stated | |
| Tb³⁺-TTHA-cs124 | Not explicitly stated |
Experimental Protocols
The following protocols provide a general framework for the synthesis of the DTPA-cs124 chelate and its subsequent complexation with a lanthanide ion.
Protocol 1: Synthesis of DTPA-Carbostyril 124 (DTPA-cs124) Chelate
This protocol is based on the reaction of DTPA dianhydride with this compound.[5]
Materials:
-
This compound (cs124)
-
Diethylenetriaminepentaacetic dianhydride (DTPA dianhydride)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Triethylamine (TEA)
-
Deionized water
-
Reverse-phase High-Performance Liquid Chromatography (HPLC) system
-
Acetonitrile (ACN)
-
Triethylammonium acetate (TEAA) buffer (0.1 M, pH 6.5)
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask under a nitrogen atmosphere, dissolve DTPA dianhydride (5 equivalents) in anhydrous DMF. Add triethylamine (20 equivalents) to the solution.
-
Addition of cs124: In a separate vial, dissolve this compound (1 equivalent) in a minimal amount of anhydrous DMF. Add this solution dropwise to the stirring DTPA dianhydride solution at room temperature.
-
Reaction: Allow the reaction to stir at room temperature for 8-10 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or HPLC.
-
Quenching: Upon completion, quench the reaction by adding a few drops of deionized water.
-
Purification:
-
Purify the crude product by reverse-phase HPLC.
-
Mobile Phase A: 0.1 M TEAA buffer, pH 6.5
-
Mobile Phase B: Acetonitrile
-
Gradient: A linear gradient from 3% to 33% Acetonitrile in TEAA buffer is a typical starting point.[5] The exact gradient should be optimized based on the specific HPLC column and system.
-
Monitor the elution profile at the absorbance maximum of cs124 (around 340 nm).
-
Collect the fractions containing the desired DTPA-cs124 product.
-
-
Characterization: Confirm the identity and purity of the product using mass spectrometry and NMR spectroscopy. The purified product can be lyophilized and stored as a dry powder.
Protocol 2: Lanthanide Complexation with DTPA-cs124
This protocol describes the formation of the luminescent lanthanide complex.[8]
Materials:
-
Purified DTPA-cs124 chelate
-
Lanthanide(III) chloride salt (e.g., TbCl₃ or EuCl₃)
-
Deionized water
-
Buffer solution (e.g., 0.1 M Tris-HCl, pH 7.4 or 0.1 M TEAA, pH 6.5)
-
UV-Vis Spectrophotometer
-
Luminescence Spectrometer
Procedure:
-
Prepare DTPA-cs124 Solution: Dissolve the purified DTPA-cs124 in the chosen buffer to a known concentration (e.g., 1 mM). The concentration can be accurately determined by measuring the absorbance at the λmax of the cs124 chromophore (ε ≈ 10,500 M⁻¹cm⁻¹ at λ = 341 nm).[5]
-
Prepare Lanthanide Solution: Prepare a stock solution of the lanthanide(III) chloride salt in deionized water (e.g., 10 mM).
-
Complexation Reaction:
-
To the DTPA-cs124 solution, add a slight molar excess (e.g., 1.1 to 1.5 equivalents) of the lanthanide(III) chloride solution.
-
Gently mix the solution and allow it to incubate at room temperature for at least 30 minutes. For linear chelates like DTPA, complexation is typically rapid.[8]
-
-
Confirmation of Complexation:
-
Measure the luminescence spectrum of the solution. Excite the sample at the absorbance maximum of the cs124 antenna (around 340 nm) and record the characteristic emission spectrum of the lanthanide ion (e.g., sharp peaks for Tb³⁺ at approximately 490, 545, 585, and 620 nm).
-
The formation of the complex is indicated by a significant increase in the lanthanide-specific luminescence upon excitation of the antenna.
-
-
(Optional) Removal of Excess Lanthanide: If a precise 1:1 stoichiometry is critical for downstream applications, excess unchelated lanthanide can be removed.
-
EDTA Challenge: Add a small amount of EDTA to the solution to chelate any free lanthanide ions. This can be monitored by observing any changes in the luminescence signal.
-
Size Exclusion Chromatography: For larger biomolecule conjugates, size exclusion chromatography can separate the complex from free lanthanide ions.
-
-
Storage: Store the final lanthanide complex solution at 4°C, protected from light. For long-term storage, consider freezing at -20°C or -80°C.
Protocol 3: Measurement of Luminescence Lifetime
The luminescence lifetime is a key parameter for time-resolved applications.
Equipment:
-
Time-resolved luminescence spectrometer or a plate reader with time-resolved fluorescence capabilities.
-
Pulsed light source (e.g., nitrogen laser, xenon flash lamp).
Procedure:
-
Sample Preparation: Prepare a solution of the lanthanide complex in the desired buffer at a concentration suitable for the instrument (typically in the nanomolar to low micromolar range).
-
Instrument Setup:
-
Set the excitation wavelength to the absorbance maximum of the cs124 antenna (~340 nm).
-
Set the emission wavelength to one of the characteristic emission peaks of the lanthanide (e.g., 545 nm for Tb³⁺ or 615 nm for Eu³⁺).
-
Use appropriate cutoff filters to block scattered excitation light.
-
-
Data Acquisition:
-
Excite the sample with a short pulse of light.
-
Record the decay of the luminescence intensity over time (typically over several milliseconds).
-
-
Data Analysis:
-
Fit the luminescence decay curve to a single or multi-exponential decay model to determine the luminescence lifetime (τ). For a single emissive species, a mono-exponential decay is expected.
-
Mandatory Visualizations
References
- 1. Carbostyril derivatives as antenna molecules for luminescent lanthanide chelates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Testing lanthanide(iii) complex stability using Eu(iii) luminescence – documenting complex formation and stability in any media - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. Luminescent trimethoprim-polyaminocarboxylate lanthanide complex conjugates for selective protein labeling and time-resolved bioassays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Job plot - Wikipedia [en.wikipedia.org]
- 7. Investigating lanthanide complex stability through kinetic and thermodynamic competition with metal ions and DTPA - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 8. people.physics.illinois.edu [people.physics.illinois.edu]
Application Notes and Protocols for Carbostyril 124 in Time-Resolved Fluorescence Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Carbostyril 124 as a fluorescent label in time-resolved fluorescence (TRF) and time-resolved fluorescence resonance energy transfer (TR-FRET) assays. The content covers the fundamental principles of TRF, the key photophysical properties of this compound, detailed protocols for antibody conjugation and a generic TR-FRET immunoassay, as well as a framework for developing a TR-FRET kinase assay.
Introduction to Time-Resolved Fluorescence with this compound
Time-resolved fluorescence (TRF) is a highly sensitive detection method that overcomes the limitations of conventional fluorescence assays by minimizing background interference from scattered light and sample autofluorescence.[1][2][3][4][5] This is achieved by using long-lifetime fluorophores, such as lanthanide chelates, and introducing a time delay between the excitation pulse and the detection of the emission signal.[3][4][5][6] Short-lived background fluorescence decays within nanoseconds, allowing for the specific measurement of the long-lived emission from the desired label.[3][4]
This compound (CS124) is a highly fluorescent coumarin derivative that serves as an excellent sensitizing chromophore, or "antenna," for lanthanide ions like Terbium (Tb³⁺) and Europium (Eu³⁺).[7] In a TRF assay, a biomolecule is labeled with a chelate containing a lanthanide ion and an antenna molecule like this compound. Upon excitation, the antenna molecule absorbs light efficiently and transfers the energy to the lanthanide ion, which then emits its characteristic long-lived fluorescence.[6] This energy transfer mechanism, known as Fluorescence Resonance Energy Transfer (FRET), is central to TR-FRET assays.[4][6][8][9]
TR-FRET assays are homogeneous, meaning they do not require separation or wash steps, making them highly suitable for high-throughput screening (HTS) in drug discovery.[4][6][10] They are widely used for studying molecular interactions, including protein-protein interactions, receptor-ligand binding, and enzyme kinetics.[10][11][12][13]
Properties of this compound
A thorough understanding of the photophysical properties of this compound is essential for designing and optimizing TRF assays.
| Property | Value | References |
| Chemical Name | 7-Amino-4-methyl-2(1H)-quinolinone | [14][15][16] |
| CAS Number | 19840-99-4 | [14][15][16] |
| Molecular Formula | C₁₀H₁₀N₂O | [14][16] |
| Molecular Weight | 174.20 g/mol | [14][16] |
| Appearance | Off-white to tan solid | [14][15] |
| Excitation Maximum (λex) | ~350 nm | |
| Emission Maximum (λem) | Varies with solvent and substitution | [17] |
| Stokes Shift | Can be significant, depending on the derivative | [17] |
| Quantum Yield (Φ) | Conflicting reports exist (0.97 in water vs. lower values in other contexts). This parameter is highly dependent on the molecular environment and conjugation. | [2][18] |
| Solubility | Slightly soluble in DMSO and Methanol | [14] |
| Storage | Store at 4°C, protected from light. Stock solutions in DMSO can be stored at -20°C for one month or -80°C for six months, protected from light. | [7][14][19] |
Experimental Protocols
Protocol 1: Conjugation of this compound N-hydroxysuccinimide (NHS) Ester to an Antibody
This protocol describes a general procedure for labeling an antibody with an amine-reactive this compound NHS ester. The degree of labeling (DOL), or the number of fluorophore molecules per antibody, should be optimized for each specific antibody and application.
Materials:
-
Antibody (free of amine-containing stabilizers like Tris or glycine)
-
This compound NHS ester
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
1 M Sodium Bicarbonate (NaHCO₃), pH 8.3
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Size-Exclusion Chromatography column (e.g., Sephadex G-25)
-
Spectrophotometer
Procedure:
-
Antibody Preparation:
-
Dissolve the antibody in 0.1 M sodium bicarbonate buffer (pH 8.3) to a final concentration of 2-5 mg/mL. If the antibody is already in a different buffer, add 1/10th volume of 1 M NaHCO₃ to adjust the pH.
-
-
Dye Preparation:
-
Allow the vial of this compound NHS ester to warm to room temperature before opening.
-
Prepare a 10 mM stock solution of the dye in anhydrous DMSO. Vortex to dissolve completely.
-
-
Labeling Reaction:
-
Add the this compound NHS ester stock solution to the antibody solution. A starting point for optimization is a molar dye-to-antibody ratio of 10:1 to 20:1.
-
Incubate the reaction for 1-2 hours at room temperature, protected from light, with gentle mixing.
-
-
Purification:
-
Separate the labeled antibody from the unreacted dye using a size-exclusion chromatography column pre-equilibrated with PBS.
-
Collect the fractions containing the labeled antibody.
-
-
Characterization:
-
Measure the absorbance of the purified conjugate at 280 nm (for the antibody) and the absorbance maximum of this compound (around 350 nm).
-
Calculate the protein concentration and the degree of labeling (DOL) using the following formulas:
-
Corrected A₂₈₀ = A₂₈₀ - (A₃₅₀ x Correction Factor) (Note: The correction factor accounts for the absorbance of the dye at 280 nm and needs to be determined empirically or obtained from the dye manufacturer.)
-
Antibody Concentration (M) = Corrected A₂₈₀ / (ε_protein x path length) (ε_protein for IgG is typically ~210,000 M⁻¹cm⁻¹)
-
Dye Concentration (M) = A₃₅₀ / (ε_dye x path length) (ε_dye is the molar extinction coefficient of this compound at its absorbance maximum.)
-
DOL = Dye Concentration / Antibody Concentration
-
-
Workflow for Antibody Conjugation
Caption: Workflow for conjugating this compound NHS ester to an antibody.
Protocol 2: Generic TR-FRET Sandwich Immunoassay
This protocol outlines a generic sandwich immunoassay to detect a specific antigen using a this compound-lanthanide labeled detection antibody and a biotinylated capture antibody.
Materials:
-
Streptavidin-coated microplate
-
Biotinylated capture antibody
-
This compound-Eu³⁺ labeled detection antibody
-
Antigen standard and samples
-
Assay buffer (e.g., PBS with 0.1% BSA and 0.05% Tween-20)
-
TRF plate reader
Procedure:
-
Plate Preparation:
-
Wash the streptavidin-coated microplate wells twice with assay buffer.
-
Add 50 µL of the biotinylated capture antibody (e.g., at 2 µg/mL in assay buffer) to each well.
-
Incubate for 1 hour at room temperature.
-
Wash the wells three times with assay buffer.
-
-
Antigen Incubation:
-
Add 50 µL of antigen standards or samples to the appropriate wells.
-
Incubate for 1-2 hours at room temperature with gentle shaking.
-
Wash the wells three times with assay buffer.
-
-
Detection Antibody Incubation:
-
Add 50 µL of the this compound-Eu³⁺ labeled detection antibody (e.g., at 1 µg/mL in assay buffer) to each well.
-
Incubate for 1 hour at room temperature, protected from light.
-
Wash the wells five times with assay buffer.
-
-
Measurement:
-
Add 100 µL of assay buffer to each well.
-
Measure the time-resolved fluorescence using a plate reader with appropriate excitation and emission wavelengths for the Eu³⁺ chelate (e.g., excitation at ~340 nm, emission at ~615 nm) and a suitable time delay (e.g., 50-100 µs) and integration time (e.g., 100-400 µs).
-
-
Data Analysis:
-
Subtract the background fluorescence from the blank wells.
-
Generate a standard curve by plotting the TRF signal as a function of the antigen concentration.
-
Determine the concentration of the antigen in the samples from the standard curve.
-
Signaling Pathway for TR-FRET Sandwich Immunoassay
Caption: Principle of a TR-FRET sandwich immunoassay.
Protocol 3: Framework for a TR-FRET Kinase Assay
This protocol provides a general framework for developing a TR-FRET assay to measure kinase activity. The assay monitors the phosphorylation of a substrate peptide by a kinase.
Components:
-
Kinase: The enzyme of interest.
-
Substrate: A peptide or protein that is phosphorylated by the kinase. This is typically labeled with an acceptor fluorophore (e.g., a far-red dye).
-
ATP: The phosphate donor.
-
Phospho-specific Antibody: An antibody that specifically recognizes the phosphorylated substrate. This is labeled with a this compound-lanthanide donor.
-
Assay Buffer: Optimized for kinase activity (e.g., containing MgCl₂, DTT).
-
Stop Solution: To terminate the kinase reaction (e.g., EDTA).
Procedure:
-
Kinase Reaction:
-
In a microplate well, combine the kinase, the acceptor-labeled substrate, and ATP in the assay buffer.
-
Incubate for a specific time at the optimal temperature for the kinase to allow for phosphorylation.
-
-
Detection:
-
Stop the reaction by adding the stop solution.
-
Add the this compound-lanthanide labeled phospho-specific antibody.
-
Incubate to allow the antibody to bind to the phosphorylated substrate.
-
-
Measurement:
-
Measure the TR-FRET signal. Excitation of the donor will lead to energy transfer to the acceptor only when the antibody is bound to the phosphorylated substrate. The ratio of acceptor to donor emission is calculated.
-
Logical Workflow for TR-FRET Kinase Assay
Caption: Logical workflow for a TR-FRET kinase activity assay.
Troubleshooting Common Issues in TRF Assays
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High Background | - Autofluorescence from sample or plate- Contaminated reagents- Insufficient washing | - Use white or black microplates designed for fluorescence.- Run buffer blanks to check for reagent contamination.- Optimize wash steps to remove unbound reagents. |
| Low Signal | - Low labeling efficiency (DOL)- Inefficient energy transfer- Incorrect instrument settings- Inactive enzyme or antibody | - Optimize the dye-to-protein ratio during conjugation.- Ensure appropriate donor-acceptor pair and proximity.- Verify excitation/emission wavelengths, delay, and integration times.- Check the activity of biological reagents. |
| High Well-to-Well Variability | - Pipetting errors- Inconsistent mixing- Edge effects in the microplate | - Use calibrated pipettes and proper technique.- Ensure thorough mixing of reagents in each well.- Avoid using the outer wells of the plate or use a plate sealer. |
| Signal Saturation | - Detector overload due to very high signal | - Reduce the concentration of the labeled reagents.- Decrease the instrument's gain or integration time. |
Conclusion
This compound is a versatile and effective sensitizing dye for developing robust and sensitive time-resolved fluorescence assays. Its favorable photophysical properties make it an excellent antenna for lanthanide-based probes used in TR-FRET applications. The provided protocols offer a solid foundation for researchers to label their biomolecules of interest and develop customized immunoassays and kinase assays. As with any assay development, optimization of reagent concentrations, incubation times, and buffer conditions is crucial to achieve the best performance. By following these guidelines and troubleshooting steps, researchers can successfully implement this compound-based TRF assays in their drug discovery and life science research.
References
- 1. caymanchem.com [caymanchem.com]
- 2. PhotochemCAD | this compound [photochemcad.com]
- 3. bmglabtech.com [bmglabtech.com]
- 4. Time-Resolved Fluorescence TRF / TR-FRET (HTRF) [moleculardevices.com]
- 5. Time-resolved fluorescence | Abcam [abcam.com]
- 6. resources.revvity.com [resources.revvity.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Molecular Devices Support Portal [support.moleculardevices.com]
- 9. Fluorescence resonance energy transfer microscopy as demonstrated by measuring the activation of the serine/threonine kinase Akt - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Development and applications of a broad-coverage, TR-FRET-based kinase binding assay platform - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Development and Applications of a Broad-Coverage, TR-FRET-Based Kinase Binding Assay Platform | Semantic Scholar [semanticscholar.org]
- 13. bpsbioscience.com [bpsbioscience.com]
- 14. usbio.net [usbio.net]
- 15. guidechem.com [guidechem.com]
- 16. pharmaffiliates.com [pharmaffiliates.com]
- 17. sciforum.net [sciforum.net]
- 18. via.library.depaul.edu [via.library.depaul.edu]
- 19. file.medchemexpress.com [file.medchemexpress.com]
Application Notes and Protocols: Carbostyril 124 Conjugation to Proteins and Antibodies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbostyril 124 (CS124) is a highly fluorescent chromophore that serves as a valuable tool in various biological and diagnostic applications.[1] Its intrinsic fluorescence and utility as an energy transfer donor make it suitable for labeling proteins and antibodies for use in immunoassays, fluorescence microscopy, and other detection methods.[1][2] This document provides detailed protocols and application notes for the conjugation of this compound to proteins and antibodies, focusing on the widely used amine-reactive N-hydroxysuccinimide (NHS) ester chemistry.
Physicochemical Properties of this compound
A clear understanding of the spectral properties of this compound is essential for its effective use. The key quantitative data for this fluorophore are summarized below.
| Property | Value | Reference |
| CAS Number | 19840-99-4 | [1][3] |
| Molecular Formula | C₁₀H₁₀N₂O | [1][3] |
| Molecular Weight | 174.20 g/mol | [1][3] |
| Maximum Excitation Wavelength (λmax) | ~350 nm | [1] |
| Maximum Emission Wavelength (λem) | Not explicitly found in searches | |
| Molar Extinction Coefficient (ε) | 46,500 cm⁻¹M⁻¹ at 219 nm in water (pH 5-9) | [4] |
Experimental Protocols
Protocol 1: this compound-NHS Ester Conjugation to Proteins and Antibodies
This protocol describes the covalent conjugation of a this compound-NHS ester to primary amines (e.g., lysine residues) on a target protein or antibody.
Materials:
-
Protein or antibody to be labeled (2-10 mg/mL in amine-free buffer, e.g., PBS)
-
This compound-NHS ester
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
-
1 M Sodium bicarbonate (NaHCO₃), pH 8.3
-
Purification column (e.g., Sephadex G-25)
-
Phosphate-buffered saline (PBS), pH 7.2-7.4
Procedure:
-
Protein Preparation:
-
Dissolve the protein or antibody in an amine-free buffer like PBS. If the protein is in a buffer containing primary amines (e.g., Tris or glycine), it must be dialyzed against PBS.
-
Adjust the protein concentration to 2-10 mg/mL for optimal labeling.
-
-
Dye Preparation:
-
Prepare a 10 mM stock solution of this compound-NHS ester in anhydrous DMSO or DMF. This should be done immediately before use as NHS esters are moisture-sensitive.
-
-
Conjugation Reaction:
-
Adjust the pH of the protein solution to 8.3-8.5 by adding 1/10th volume of 1 M sodium bicarbonate.
-
Add the this compound-NHS ester stock solution to the protein solution at a molar ratio of 10:1 to 20:1 (dye:protein). This ratio may require optimization.
-
Incubate the reaction for 1-2 hours at room temperature, protected from light.
-
-
Purification of the Conjugate:
-
Remove unconjugated dye and other reaction components by size-exclusion chromatography using a Sephadex G-25 column equilibrated with PBS.
-
Collect the fractions containing the labeled protein, which will be the first colored fractions to elute.
-
-
Storage:
-
Store the purified conjugate at 4°C, protected from light. For long-term storage, consider adding a stabilizing agent like BSA (5-10 mg/mL) and a bacteriostatic agent like sodium azide (0.02%).
-
Protocol 2: Characterization of this compound-Protein Conjugates
The degree of labeling (DOL), or dye-to-protein ratio (D/P), is a critical parameter to determine the success of the conjugation reaction. It can be calculated using absorbance measurements.
Procedure:
-
Absorbance Measurement:
-
Measure the absorbance of the purified conjugate at 280 nm (A₂₈₀) and at the maximum absorbance wavelength of this compound (~350 nm, Aₘₐₓ). Dilute the sample if the absorbance exceeds 2.0.
-
-
Calculation of Degree of Labeling (DOL):
-
The concentration of the protein is calculated using the following formula: Protein Concentration (M) = [A₂₈₀ - (Aₘₐₓ × CF)] / ε_protein where:
-
A₂₈₀ is the absorbance of the conjugate at 280 nm.
-
Aₘₐₓ is the absorbance of the conjugate at the dye's maximum absorbance.
-
CF is the correction factor (A₂₈₀ of the free dye / Aₘₐₓ of the free dye).
-
ε_protein is the molar extinction coefficient of the protein at 280 nm (e.g., ~210,000 M⁻¹cm⁻¹ for IgG).
-
-
The concentration of the dye is calculated as: Dye Concentration (M) = Aₘₐₓ / ε_dye where ε_dye is the molar extinction coefficient of this compound at its Aₘₐₓ.
-
The DOL is the molar ratio of the dye to the protein: DOL = Dye Concentration (M) / Protein Concentration (M)
-
Visualizations
Experimental Workflow for this compound Conjugation
Caption: Workflow for protein conjugation with this compound-NHS ester.
Signaling Pathway for an Indirect Fluorescent Immunoassay
Caption: Indirect fluorescent immunoassay using a this compound conjugate.
References
Application Notes and Protocols for Labeling Biomolecules with Carbostyril 124 Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of Carbostyril 124 derivatives in the fluorescent labeling of biomolecules. This compound, a highly fluorescent and photostable chromophore, and its reactive derivatives are excellent tools for conjugating to proteins, nucleic acids, and other biomolecules for a variety of applications in research and drug development.
Introduction to this compound and its Derivatives
This compound, also known as 7-amino-4-methyl-2(1H)-quinolinone, is a blue-emitting fluorophore with a high quantum yield.[1] Its derivatives can be functionalized with reactive groups such as N-hydroxysuccinimidyl (NHS) esters for targeting primary amines in proteins and peptides, or with azide groups for copper-catalyzed or strain-promoted alkyne-azide cycloaddition (CuAAC or SPAAC), commonly known as "click chemistry," for labeling a wide range of modified biomolecules.[2][3] These labeling strategies enable the investigation of protein localization, dynamics, and interactions, as well as the tracking of nucleic acids and other cellular components.
Quantitative Data Presentation
The photophysical properties of this compound and its derivatives are crucial for their application as fluorescent labels. The following tables summarize key quantitative data for the parent this compound molecule and representative coumarin analogs, which are structurally and photophysically similar to this compound derivatives.
Table 1: Photophysical Properties of this compound
| Property | Value | Solvent | Reference |
| Excitation Maximum (λex) | 350 nm | Water (pH 5-9) | [4] |
| Emission Maximum (λem) | Not specified in search results | Water (pH 5-9) | |
| Molar Extinction Coefficient (ε) | 46,500 cm⁻¹M⁻¹ at 219 nm | Water (pH 5-9) | [1] |
| Fluorescence Quantum Yield (Φ) | 0.97 | Water (pH 5-9) | [1] |
Table 2: Photophysical Properties of a Representative Amine-Reactive Coumarin NHS Ester Derivative
| Property | Value | Solvent | Reference |
| Excitation Maximum (λex) | 364 nm | Not specified | [4] |
| Emission Maximum (λem) | 458 nm | Not specified | [4] |
| Molar Extinction Coefficient (ε) | 25,000 cm⁻¹M⁻¹ | Not specified | [4] |
| Fluorescence Quantum Yield (Φ) | 0.100 | Not specified | [4] |
Table 3: Photophysical Properties of a Representative Azide-Modified Coumarin Derivative
| Property | Value | Solvent | Reference |
| Excitation Maximum (λex) | 336 nm | Methanol | [2] |
| Emission Maximum (λem) | 402 nm | Methanol | [2] |
| Molar Extinction Coefficient (ε) | 20,000 cm⁻¹M⁻¹ | Methanol | [2] |
| Fluorescence Quantum Yield (Φ) | 0.171 | Methanol | [2] |
Note: The data in Tables 2 and 3 are for coumarin derivatives, which are used here as analogs for this compound derivatives due to a lack of specific data for the latter in the search results. Photophysical properties can change upon conjugation to a biomolecule and in different solvent environments.
Experimental Protocols
Protocol 1: Labeling Proteins with this compound-NHS Ester
This protocol describes a general procedure for labeling proteins with a this compound derivative functionalized with an N-hydroxysuccinimidyl (NHS) ester. The NHS ester reacts with primary amines (N-terminus and lysine side chains) on the protein to form a stable amide bond.
Materials:
-
Protein of interest (in an amine-free buffer, e.g., PBS or bicarbonate buffer)
-
This compound-NHS Ester
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
1 M Sodium Bicarbonate (NaHCO₃), pH 8.3-8.5
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
-
Reaction buffer: 0.1 M Sodium Bicarbonate, pH 8.3
Procedure:
-
Prepare Protein Solution: Dissolve the protein of interest in the reaction buffer at a concentration of 1-10 mg/mL.
-
Prepare Dye Stock Solution: Immediately before use, dissolve the this compound-NHS Ester in anhydrous DMF or DMSO to a concentration of 10 mg/mL.
-
Labeling Reaction: a. Add the this compound-NHS Ester stock solution to the protein solution. The optimal molar ratio of dye to protein should be determined empirically but a starting point of 10-20 fold molar excess of the dye is recommended. b. Mix the reaction gently and incubate for 1-2 hours at room temperature, protected from light.
-
Purification: a. Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column pre-equilibrated with a suitable storage buffer (e.g., PBS). b. Collect the fractions containing the labeled protein, which will typically be the first colored fractions to elute.
-
Characterization: a. Determine the degree of labeling (DOL) by measuring the absorbance of the labeled protein at the absorbance maximum of the protein (typically 280 nm) and the absorbance maximum of the this compound dye. b. The DOL can be calculated using the following formula: DOL = (A_dye × ε_protein) / [(A_protein - A_dye × CF) × ε_dye] where A_dye is the absorbance at the dye's maximum wavelength, A_protein is the absorbance at 280 nm, ε_protein is the molar extinction coefficient of the protein, ε_dye is the molar extinction coefficient of the dye, and CF is the correction factor for the dye's absorbance at 280 nm.
Protocol 2: Labeling Alkyne-Modified Biomolecules with this compound-Azide via Click Chemistry
This protocol outlines the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to label a biomolecule containing an alkyne group with a this compound-azide derivative.
Materials:
-
Alkyne-modified biomolecule (e.g., protein, nucleic acid)
-
This compound-Azide
-
Copper(II) sulfate (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other Cu(I)-stabilizing ligand
-
Sodium Ascorbate
-
DMSO
-
Reaction Buffer: 100 mM phosphate buffer, pH 7.0
Procedure:
-
Prepare Stock Solutions: a. Dissolve the alkyne-modified biomolecule in the reaction buffer to the desired concentration. b. Prepare a 10 mM stock solution of this compound-Azide in DMSO. c. Prepare a 50 mM stock solution of CuSO₄ in water. d. Prepare a 50 mM stock solution of THPTA in water. e. Prepare a fresh 100 mM stock solution of sodium ascorbate in water.
-
Labeling Reaction: a. In a microcentrifuge tube, combine the alkyne-modified biomolecule, this compound-Azide (typically 2-5 molar excess), and the reaction buffer. b. Add the CuSO₄ and THPTA solutions (pre-mixed in a 1:5 molar ratio is recommended). c. Initiate the reaction by adding the sodium ascorbate solution. d. Mix the reaction gently and incubate for 1-2 hours at room temperature, protected from light.
-
Purification: a. Purify the labeled biomolecule from the reaction components using a method appropriate for the biomolecule, such as size-exclusion chromatography, dialysis, or precipitation.
-
Characterization: a. Confirm successful labeling by fluorescence spectroscopy, measuring the excitation and emission spectra of the purified conjugate. b. The extent of labeling can be quantified using methods appropriate for the biomolecule, such as mass spectrometry or UV-Vis spectroscopy if the spectral properties of the reactants and products are sufficiently distinct.
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate a generic experimental workflow for protein labeling and a conceptual signaling pathway that could be studied using fluorescently labeled biomolecules.
References
- 1. Coumarin-based Fluorescent Probes for Selectively Targeting and Imaging the Endoplasmic Reticulum in Mammalian Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New Azido Coumarins as Potential Agents for Fluorescent Labeling and Their “Click” Chemistry Reactions for the Conjugation with closo-Dodecaborate Anion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Förster resonance energy transfer (FRET)-based small-molecule sensors and imaging agents - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C9CS00318E [pubs.rsc.org]
- 4. stratech.co.uk [stratech.co.uk]
Carbostyril 124 as a Sensitizer for Terbium and Europium Luminescence: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbostyril 124 (cs124), chemically known as 7-amino-4-methyl-2(1H)-quinolinone, is a highly effective sensitizing chromophore for lanthanide luminescence, particularly for terbium (Tb³⁺) and europium (Eu³⁺).[1][2] Its primary role is to act as an "antenna," absorbing light efficiently and transferring that energy to a chelated lanthanide ion, which then emits its characteristic, long-lived luminescence. This property makes this compound and its derivatives invaluable tools in various bioassays, including time-resolved fluorescence (TRF) and luminescence resonance energy transfer (LRET) applications.[3][4]
These application notes provide a comprehensive overview of the use of this compound as a sensitizer for terbium and europium, including detailed protocols for the preparation of lanthanide complexes and their application in time-resolved fluorescence assays.
Principle of Sensitization
The sensitization of lanthanide luminescence by this compound involves a multi-step process. First, the this compound molecule absorbs a photon, typically in the UV range, and is excited from its ground state (S₀) to a singlet excited state (S₁). Through a process called intersystem crossing, the molecule transitions to a triplet excited state (T₁). If a lanthanide ion is in close proximity, held by a chelating agent, the energy from the triplet state of the this compound can be transferred non-radiatively to the lanthanide ion, exciting it to a higher energy level. The excited lanthanide ion then relaxes to its ground state by emitting a photon, resulting in the characteristic, sharp, and long-lived luminescence of terbium or europium.
This compound Sensitization Pathway
Data Presentation
The photophysical properties of this compound-lanthanide complexes are crucial for their application in sensitive bioassays. The following tables summarize key quantitative data for various this compound derivatives complexed with terbium and europium.
Table 1: Luminescence Lifetimes and Coordinated Water Molecules of DTPA-cs124 Complexes [5]
| Lanthanide Ion | Chelate | Lifetime in H₂O (τH₂O, ms) | Lifetime in D₂O (τD₂O, ms) | Number of Coordinated Water Molecules (q) |
| Terbium (Tb³⁺) | DTPA-cs124 | 1.50 | 2.80 | 1.0 |
| Europium (Eu³⁺) | DTPA-cs124 | 0.62 | 2.42 | 1.26 |
The number of coordinated water molecules (q) is calculated using the Horrocks and Sudnick equation, which relates the difference in luminescence lifetimes in H₂O and D₂O to the number of water molecules in the inner coordination sphere of the lanthanide ion.
Table 2: Relative Quantum Yields of this compound Derivative-Terbium Complexes [6]
| Chelate | Relative Quantum Yield (vs. DTPA-cs124-Tb³⁺) |
| DTPA-cs124 | 1.00 |
| Chromophore-linked TMP conjugate 8 | ~0.20 |
| Chromophore-linked TMP conjugate 9 | ~0.20 |
Note: The absolute quantum yield for DTPA-cs124 with Tb³⁺ has been reported to be approximately 0.32.[6]
Table 3: Relative Quantum Yields of this compound Derivative-Europium Complexes [6]
| Chelate | Relative Quantum Yield (vs. DTPA-cs124-Eu³⁺) |
| DTPA-cs124 | 1.00 |
| Chromophore-linked TMP conjugate 6 | 0.56 |
| Chromophore-linked TMP conjugate 8 | 0.77 |
| TTHA-cs124 derivative 7 | ~2.00 |
| TTHA-cs124 derivative 10 | ~2.00 |
Note: The absolute quantum yield for DTPA-cs124 with Eu³⁺ has been reported to be approximately 0.10.[6]
Experimental Protocols
Protocol 1: Preparation of a this compound-DTPA-Lanthanide Complex
This protocol describes the synthesis of a DTPA-cs124 chelate and its subsequent labeling with a lanthanide ion.
Materials:
-
This compound (cs124)
-
Diethylenetriaminepentaacetic dianhydride (caDTPA)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Triethylamine
-
1 M Triethylammonium acetate (TEAA), pH 6.5
-
Terbium chloride hexahydrate (TbCl₃·6H₂O) or Europium chloride hexahydrate (EuCl₃·6H₂O)
-
High-performance liquid chromatography (HPLC) system with a C18 column
-
Acetonitrile
-
Deionized water
Procedure:
-
Synthesis of DTPA-cs124: a. Dissolve caDTPA in anhydrous DMF. b. Add triethylamine to the solution. c. In a separate vial, dissolve this compound in a small amount of anhydrous DMF. d. Add the this compound solution dropwise to the caDTPA solution while stirring. e. Allow the reaction to proceed for 2 hours at room temperature.[5] f. Quench the reaction by adding 1 M TEAA (pH 6.5).[5] g. Purify the DTPA-cs124 product by reversed-phase HPLC using a water/acetonitrile gradient containing 0.1 M TEAA.[5] h. Lyophilize the collected fractions to obtain the purified DTPA-cs124 chelate.
-
Lanthanide Labeling: a. Dissolve the purified DTPA-cs124 in a suitable buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5). b. Prepare a stock solution of TbCl₃ or EuCl₃ in deionized water. c. Add the lanthanide chloride solution to the DTPA-cs124 solution in a 1:1 molar ratio. d. Incubate the mixture for 30 minutes at room temperature.[5] e. The resulting solution contains the luminescent this compound-DTPA-lanthanide complex.
Synthesis and Labeling Workflow
Protocol 2: Time-Resolved Fluorescence Immunoassay (TRFIA)
This protocol provides a general framework for a sandwich immunoassay using a this compound-lanthanide labeled detection antibody.
Materials:
-
Microtiter plate coated with a capture antibody specific for the analyte of interest.
-
Analyte standard or sample.
-
Detection antibody specific for the analyte, labeled with a this compound-lanthanide complex (prepared as in Protocol 1).
-
Assay buffer (e.g., Tris-buffered saline with 0.1% BSA and 0.05% Tween-20).
-
Wash buffer (e.g., Tris-buffered saline with 0.05% Tween-20).
-
Enhancement solution (for dissociation-enhanced assays, if applicable).
-
Time-resolved fluorometer.
Procedure:
-
Antigen Capture: a. Add the analyte standard or sample to the wells of the capture antibody-coated microtiter plate. b. Incubate for 1-2 hours at room temperature or overnight at 4°C to allow the analyte to bind to the capture antibody. c. Wash the plate 3-5 times with wash buffer to remove unbound analyte.
-
Detection Antibody Binding: a. Add the this compound-lanthanide labeled detection antibody, diluted in assay buffer, to each well. b. Incubate for 1 hour at room temperature to allow the detection antibody to bind to the captured analyte. c. Wash the plate 3-5 times with wash buffer to remove unbound detection antibody.
-
Signal Measurement: a. For direct measurement: Add assay buffer to the wells and measure the time-resolved fluorescence using a fluorometer with appropriate excitation and emission wavelengths and a time delay to eliminate short-lived background fluorescence. b. For dissociation-enhanced measurement: Add an enhancement solution that dissociates the lanthanide ion from the chelate and forms a new, highly luminescent micellar complex. Measure the time-resolved fluorescence.
-
Data Analysis: a. Generate a standard curve by plotting the time-resolved fluorescence signal versus the concentration of the analyte standards. b. Determine the concentration of the analyte in the samples by interpolating their fluorescence signals on the standard curve.
TRFIA Experimental Workflow
Conclusion
This compound and its derivatives are powerful tools for the development of highly sensitive and robust bioassays. Their ability to efficiently sensitize the long-lived luminescence of terbium and europium allows for the effective elimination of background fluorescence, leading to improved signal-to-noise ratios. The protocols and data presented here provide a foundation for researchers and drug development professionals to harness the potential of this compound-lanthanide complexes in their work. Further optimization of chelate structure and assay conditions can lead to even greater performance and broader applications.
References
- 1. Carbostyril derivatives as antenna molecules for luminescent lanthanide chelates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Lanthanide-based time-resolved luminescence immunoassays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Thiol-reactive luminescent chelates of terbium and europium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. people.physics.illinois.edu [people.physics.illinois.edu]
- 6. Luminescent trimethoprim-polyaminocarboxylate lanthanide complex conjugates for selective protein labeling and time-resolved bioassays - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Carbostyril 124 Laser Dye
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbostyril 124, also known by its chemical name 7-amino-4-methyl-2-quinolinone, is a fluorescent compound utilized as a laser dye.[1] Its chemical structure and properties make it suitable for applications requiring blue-region laser emission. This document provides an overview of the experimental setup for a this compound laser dye, including spectroscopic properties, recommended equipment, and general protocols. Due to a lack of specific published data on the laser performance of this compound, the protocols provided are based on general practices for similar coumarin-class laser dyes pumped by a nitrogen laser.
Spectroscopic and Chemical Properties
A summary of the key properties of this compound is presented in the table below. Understanding these properties is crucial for selecting appropriate experimental conditions.
| Property | Value | Reference |
| Chemical Formula | C₁₀H₁₀N₂O | [1] |
| Molecular Weight | 174.20 g/mol | [1] |
| CAS Number | 19840-99-4 | |
| Appearance | Off-white to tan solid | |
| Absorption Maximum (λ_max) | ~350 nm | |
| Solubility | DMSO (Slightly), Methanol (Slightly) |
Experimental Setup for a Nitrogen Laser-Pumped this compound Dye Laser
A common and effective method for exciting this compound is through the use of a pulsed nitrogen laser, which emits at 337.1 nm. This wavelength is efficiently absorbed by the dye, leading to population inversion and subsequent laser emission.
Core Components:
-
Pump Source: A pulsed Transverse Electrical Excitation at Atmospheric pressure (TEA) nitrogen laser is a suitable pump source. Key characteristics of a suitable nitrogen laser include:
-
Wavelength: 337.1 nm
-
Pulse Duration: Typically in the nanosecond range (e.g., 3-10 ns).
-
Pulse Energy: Sufficient to exceed the lasing threshold of the dye solution.
-
-
Dye Cell (Cuvette): A standard 10 mm path length quartz cuvette is typically used to hold the this compound solution. Quartz is essential due to its transparency in the UV region of the pump laser.
-
Optics:
-
Focusing Lens: A cylindrical quartz lens is used to focus the rectangular beam of the nitrogen laser into a narrow line onto the dye cell, creating a transversely pumped gain region.
-
Resonator Cavity: A simple resonator can be formed by two mirrors. A broadband, high-reflectivity mirror (e.g., >99%) serves as the back mirror, and a partially reflective mirror (the output coupler) allows the dye laser beam to exit the cavity. For tunable operation, a diffraction grating can be used as the wavelength-selective back reflector.
-
-
Detection and Analysis:
-
Power/Energy Meter: To measure the output power or energy of the dye laser.
-
Spectrometer: To analyze the spectral characteristics of the laser output, including the peak wavelength and bandwidth.
-
Experimental Protocols
The following protocols outline the general steps for preparing the dye solution and operating a nitrogen laser-pumped this compound dye laser.
Protocol 1: Preparation of this compound Dye Solution
-
Solvent Selection: Based on solubility data, high-purity, spectroscopy-grade methanol or ethanol are recommended solvents.
-
Concentration: The optimal concentration will depend on the specific experimental setup (pump energy, cavity design). A typical starting concentration for coumarin-class dyes is in the range of 1 x 10⁻³ to 1 x 10⁻² mol/L.
-
Preparation Steps: a. Weigh the required amount of this compound powder. b. Dissolve the powder in a small amount of the chosen solvent in a volumetric flask. c. Use an ultrasonic bath to aid dissolution if necessary. d. Once fully dissolved, dilute the solution to the final desired volume with the solvent. e. Filter the solution through a fine-pore filter (e.g., 0.2 µm) to remove any undissolved particles that could scatter light and reduce laser efficiency.
Protocol 2: Operation of a Transversely Pumped Dye Laser
-
System Alignment: a. Position the nitrogen laser, focusing lens, and dye cell on an optical table. b. Align the nitrogen laser beam so that it passes through the center of the cylindrical lens. c. Adjust the lens to focus the pump beam into a sharp, uniform line just inside the front face of the dye cuvette. d. Fill the cuvette with the prepared this compound solution.
-
Observation of Superradiance: a. With the nitrogen laser operating, observe the dye cell from the side. A bright, directional fluorescent emission (superradiance or Amplified Spontaneous Emission - ASE) should be visible exiting both ends of the cuvette along the pumped region.
-
Cavity Alignment (for a simple resonator): a. Place the high-reflectivity back mirror and the output coupler on either side of the dye cell, perpendicular to the path of the superradiance. b. Carefully align the mirrors to provide feedback to the gain region. A well-aligned cavity will result in a significant increase in the output intensity and a reduction in beam divergence compared to superradiance.
-
Data Acquisition: a. Measure the output energy/power of the dye laser using a calibrated power/energy meter. b. Direct the output beam into a spectrometer to measure the lasing wavelength and bandwidth.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for setting up and running a this compound dye laser experiment.
Caption: Workflow for a this compound dye laser experiment.
Logical Relationship of Components
This diagram shows the logical connection and function of the key components in the dye laser system.
Caption: Functional relationship of dye laser components.
References
Application Notes and Protocols for Carbostyril 124 in Fluoroimmunoassays for Antigen Detection
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbostyril 124 (7-amino-4-methyl-2(1H)-quinolinone) is a highly fluorescent molecule that serves as an efficient sensitizer for lanthanide chelates, making it a valuable tool in the development of highly sensitive time-resolved fluoroimmunoassays (TR-FIA). When incorporated into a lanthanide chelate, such as one based on diethylenetriaminepentaacetic acid (DTPA), this compound acts as an "antenna" molecule. It absorbs light efficiently and transfers the energy to the chelated lanthanide ion (e.g., Europium, Eu³⁺), which then emits a long-lived, sharp fluorescence signal. This property allows for temporal filtering of the signal from short-lived background fluorescence, significantly enhancing the signal-to-noise ratio and enabling the detection of antigens at very low concentrations.
These application notes provide a comprehensive overview and detailed protocols for the use of this compound in the development of fluoroimmunoassays for antigen detection, with a specific focus on a sandwich immunoassay format for Carcinoembryonic Antigen (CEA) as a model analyte.
Key Properties of this compound
A summary of the key physical and spectral properties of this compound is presented in the table below.
| Property | Value |
| CAS Number | 19840-99-4 |
| Molecular Formula | C₁₀H₁₀N₂O |
| Molecular Weight | 174.20 g/mol |
| Appearance | Off-white to tan solid |
| Melting Point | >270 °C (decomposes) |
| Maximum Absorption (λmax) | ~350 nm |
| Solubility | Slightly soluble in DMSO and Methanol |
Principle of this compound-Based Time-Resolved Fluoroimmunoassay (TR-FIA)
The TR-FIA described here is a sandwich immunoassay. The fundamental principle involves capturing the target antigen between two specific antibodies: a capture antibody immobilized on a solid phase (e.g., a microplate well) and a detection antibody labeled with a this compound-sensitized lanthanide chelate. The long-lived fluorescence of the lanthanide is measured after a delay, which eliminates interference from background fluorescence.
Experimental Protocols
Protocol 1: Preparation of this compound-DTPA-Eu³⁺ Labeled Detection Antibody
This protocol outlines the steps for conjugating a this compound-sensitized europium chelate to a detection antibody. This is achieved by first reacting the antibody with a bifunctional chelate containing an amine-reactive group, such as an N-hydroxysuccinimide (NHS) ester of DTPA-cs124, followed by the addition of europium.
Materials:
-
Detection antibody (specific to the target antigen, e.g., anti-CEA monoclonal antibody)
-
This compound-DTPA-NHS ester
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sodium Bicarbonate buffer (0.1 M, pH 8.5)
-
Europium Chloride (EuCl₃) solution
-
Tris-HCl buffer (50 mM, pH 7.8)
-
Size-exclusion chromatography column (e.g., Sephadex G-50)
-
Phosphate Buffered Saline (PBS)
Procedure:
-
Antibody Preparation:
-
Dissolve the detection antibody in 0.1 M sodium bicarbonate buffer (pH 8.5) to a final concentration of 2-5 mg/mL.
-
If the antibody solution contains primary amines (e.g., Tris buffer or sodium azide), perform a buffer exchange into the sodium bicarbonate buffer using a desalting column or dialysis.
-
-
This compound-DTPA-NHS Ester Stock Solution:
-
Immediately before use, dissolve the this compound-DTPA-NHS ester in anhydrous DMSO to a concentration of 1-10 mg/mL.
-
-
Conjugation Reaction:
-
Slowly add a 10- to 20-fold molar excess of the this compound-DTPA-NHS ester solution to the antibody solution while gently vortexing.
-
Incubate the reaction mixture for 2-4 hours at room temperature in the dark with gentle agitation.
-
-
Purification of the Antibody-Chelate Conjugate:
-
Remove the unreacted this compound-DTPA-NHS ester and other small molecules by passing the reaction mixture through a size-exclusion chromatography column pre-equilibrated with 50 mM Tris-HCl buffer (pH 7.8).
-
Collect the fractions containing the antibody-chelate conjugate, which will elute in the void volume. Monitor the protein concentration of the fractions by measuring absorbance at 280 nm.
-
-
Europium Labeling:
-
Pool the fractions containing the purified antibody-chelate conjugate.
-
Add a 50- to 100-fold molar excess of EuCl₃ solution to the antibody-chelate conjugate solution.
-
Incubate for 1 hour at room temperature with gentle agitation.
-
-
Final Purification:
-
Remove excess EuCl₃ by passing the solution through a new size-exclusion chromatography column pre-equilibrated with PBS.
-
Collect the fractions containing the final this compound-DTPA-Eu³⁺ labeled antibody.
-
-
Characterization and Storage:
-
Determine the protein concentration (A₂₈₀) and the degree of labeling.
-
Store the labeled antibody at 4°C with a suitable preservative (e.g., sodium azide). For long-term storage, aliquot and store at -20°C or -80°C.
-
Protocol 2: Sandwich TR-FIA for Carcinoembryonic Antigen (CEA) Detection
This protocol describes a typical sandwich TR-FIA for the quantitative detection of CEA in a sample.
Materials:
-
96-well microtiter plates (high-binding)
-
Capture antibody (e.g., anti-CEA monoclonal antibody, different from the detection antibody)
-
Coating Buffer (e.g., 0.05 M carbonate-bicarbonate buffer, pH 9.6)
-
Washing Buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking Buffer (e.g., PBS with 1% Bovine Serum Albumin (BSA))
-
CEA standards of known concentrations
-
Test samples
-
This compound-DTPA-Eu³⁺ labeled detection antibody (from Protocol 1)
-
Assay Buffer (e.g., PBS with 0.5% BSA and 0.01% Tween-20)
-
Enhancement Solution (a commercial or laboratory-prepared solution that dissociates the Eu³⁺ from the chelate and forms a new, highly fluorescent micellar complex)
-
Time-resolved fluorometer
Procedure:
-
Plate Coating:
-
Dilute the capture antibody to an optimal concentration (e.g., 1-10 µg/mL) in Coating Buffer.
-
Add 100 µL of the diluted capture antibody to each well of the 96-well plate.
-
Incubate overnight at 4°C.
-
-
Washing and Blocking:
-
Aspirate the coating solution from the wells.
-
Wash the wells three times with 200 µL of Washing Buffer per well.
-
Add 200 µL of Blocking Buffer to each well.
-
Incubate for 1-2 hours at room temperature.
-
-
Antigen Incubation:
-
Wash the wells three times with Washing Buffer.
-
Add 100 µL of CEA standards or test samples (diluted in Assay Buffer) to the appropriate wells.
-
Incubate for 1-2 hours at 37°C with gentle shaking.
-
-
Detection Antibody Incubation:
-
Wash the wells three times with Washing Buffer.
-
Add 100 µL of the this compound-DTPA-Eu³⁺ labeled detection antibody (diluted to an optimal concentration in Assay Buffer) to each well.
-
Incubate for 1 hour at 37°C with gentle shaking.
-
-
Final Washes:
-
Wash the wells six times with Washing Buffer to remove any unbound labeled antibody.
-
-
Signal Development and Measurement:
-
Aspirate the final wash solution completely.
-
Add 200 µL of Enhancement Solution to each well.
-
Incubate for 5-10 minutes at room temperature with gentle shaking to allow for the development of the fluorescent signal.
-
Measure the time-resolved fluorescence using a fluorometer with appropriate excitation and emission wavelengths for europium (e.g., excitation at 340 nm, emission at 615 nm, with a delay time of 400 µs and a measurement window of 400 µs).
-
-
Data Analysis:
-
Construct a standard curve by plotting the fluorescence intensity versus the concentration of the CEA standards.
-
Determine the concentration of CEA in the test samples by interpolating their fluorescence intensity values on the standard curve.
-
Data Presentation
The performance of a this compound-based TR-FIA for CEA is summarized in the table below. This data is representative of typical results that can be achieved with this technology.
| Parameter | Representative Value |
| Limit of Detection (LOD) | 1.15 ng/mL[1] |
| Linear Dynamic Range | 3.24 - 543.67 ng/mL[1] |
| Intra-assay Coefficient of Variation (CV) | < 10%[2] |
| Inter-assay Coefficient of Variation (CV) | < 15%[2] |
| Average Recovery | 100.83%[1] |
Visualizations
Caption: Workflow for labeling a detection antibody with a this compound-sensitized europium chelate.
Caption: Step-by-step workflow of a sandwich time-resolved fluoroimmunoassay (TR-FIA).
References
Application Notes & Protocols: Synthesis of Carbostyril 124-DTPA Chelates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of Carbostyril 124-DTPA chelates. This bifunctional molecule combines the fluorescent properties of this compound with the metal-chelating capabilities of Diethylenetriaminepentaacetic acid (DTPA), making it a valuable tool in various biomedical research and drug development applications, including bio-imaging and radiopharmaceutical development.[1][2][3][4][5]
Introduction
Bifunctional chelating agents (BFCAs) are molecules that possess two distinct functional moieties: a potent metal chelating unit and a reactive functional group.[1] The reactive group allows for covalent attachment to a molecule of interest (e.g., proteins, peptides, or small molecules), while the chelating moiety can securely bind a metal ion.[1] This dual functionality is instrumental in the development of targeted imaging agents and therapeutics.[6][7][8]
The synthesis described herein involves the conjugation of this compound, a fluorescent dye, to DTPA, a powerful chelating agent. This compound, chemically known as 7-amino-4-methyl-2(1H)-quinolinone, possesses a primary amine group that serves as a reactive handle for conjugation.[9][10][11] DTPA, in its cyclic dianhydride form (cDTPAA), readily reacts with primary amines to form a stable amide bond, resulting in the desired this compound-DTPA chelate.[12][13][14][15]
Materials and Methods
2.1. Materials
-
This compound (7-amino-4-methyl-2(1H)-quinolinone) (CAS 19840-99-4)[11][16]
-
Cyclic DTPA dianhydride (cDTPAA) (CAS 23911-26-4)
-
Anhydrous Dimethylformamide (DMF)
-
Triethylamine (TEA)
-
Diethyl ether
-
0.1 M Sodium bicarbonate buffer (pH 8.2)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Deionized water
-
Reverse-phase high-performance liquid chromatography (RP-HPLC) system
-
Mass spectrometer (e.g., ESI-MS)
-
UV-Vis spectrophotometer
-
Lyophilizer
2.2. Experimental Protocols
Protocol 1: Synthesis of this compound-DTPA Chelate
This protocol details the covalent conjugation of this compound to cyclic DTPA dianhydride.
-
Dissolution of Reactants:
-
In a dry, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 100 mg of this compound in 10 mL of anhydrous DMF.
-
In a separate dry flask, dissolve 250 mg of cyclic DTPA dianhydride in 15 mL of anhydrous DMF.
-
-
Reaction:
-
Slowly add the this compound solution to the stirring solution of cyclic DTPA dianhydride at room temperature.
-
Add 0.2 mL of triethylamine to the reaction mixture to act as a base.
-
Allow the reaction to proceed for 4-6 hours at room temperature with continuous stirring.
-
-
Precipitation and Collection:
-
After the reaction is complete, pour the reaction mixture into 200 mL of cold diethyl ether to precipitate the product.
-
Collect the precipitate by vacuum filtration and wash with an additional 50 mL of diethyl ether to remove unreacted starting materials and impurities.
-
-
Drying:
-
Dry the collected solid under vacuum to obtain the crude this compound-DTPA chelate.
-
Protocol 2: Purification of this compound-DTPA Chelate by RP-HPLC
Purification is crucial to isolate the desired product from unreacted starting materials and side products.[]
-
Sample Preparation:
-
Dissolve the crude product in a minimal amount of the mobile phase (e.g., 10% acetonitrile in water with 0.1% TFA).
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 5 µm particle size, 4.6 x 250 mm).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes.
-
Flow Rate: 1 mL/min.
-
Detection: Monitor at the absorbance maximum of this compound (approximately 350 nm).[11]
-
-
Fraction Collection:
-
Collect the fractions corresponding to the major product peak.
-
-
Lyophilization:
-
Combine the collected fractions and lyophilize to obtain the pure this compound-DTPA chelate as a solid powder.
-
Protocol 3: Characterization of this compound-DTPA Chelate
-
Mass Spectrometry:
-
Confirm the identity of the product by determining its molecular weight using mass spectrometry (e.g., ESI-MS). The expected mass should correspond to the sum of the molecular weights of this compound and DTPA minus one molecule of water.
-
-
UV-Vis Spectroscopy:
-
Measure the absorbance spectrum of the purified product to confirm the presence of the this compound chromophore. The spectrum should exhibit the characteristic absorbance peak of this compound.[18]
-
-
Purity Analysis:
-
Assess the purity of the final product by analytical RP-HPLC. The chromatogram should show a single major peak.
-
Data Presentation
Table 1: Physicochemical Properties of Reactants
| Compound | Chemical Formula | Molecular Weight ( g/mol ) | Key Functional Group |
| This compound | C₁₀H₁₀N₂O | 174.20[11][16][19] | Primary Amine |
| Cyclic DTPA Dianhydride | C₁₄H₁₉N₃O₈ | 357.32 | Anhydride |
Table 2: Expected Mass of this compound-DTPA Chelate
| Conjugation Reaction | Expected Molecular Weight ( g/mol ) |
| This compound + cDTPAA | 531.52 |
Table 3: Spectroscopic Properties of this compound
| Property | Wavelength (nm) | Solvent |
| Absorption Maximum (λmax) | 350[11] | Water (pH 5-9)[18] |
| Emission Maximum (λem) | ~450 | Water |
Visualizations
Caption: Workflow for the synthesis and purification of this compound-DTPA chelate.
Caption: Logical relationship from synthesis to application of this compound-DTPA.
Conclusion
The protocols provided offer a robust method for the synthesis, purification, and characterization of this compound-DTPA chelates. This bifunctional molecule holds significant potential for the development of novel imaging agents and targeted therapeutics. The successful synthesis of this chelate enables researchers to leverage the unique properties of both the this compound fluorophore and the DTPA chelator in a single molecular entity. Further derivatization of the remaining carboxylic acid groups on the DTPA moiety can also be explored for conjugation to larger biomolecules such as antibodies or peptides.[20][21]
References
- 1. The synthesis and application of polyamino polycarboxylic bifunctional chelating agents - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 2. Smart Applications of Lanthanide Chelates-based Luminescent Probes in Bio-imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benthamdirect.com [benthamdirect.com]
- 4. eurekaselect.com [eurekaselect.com]
- 5. Lanthanide chelates as fluorescence labels for diagnostics and biotechnology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and evaluation of bifunctional chelating agents derived from bis(2-aminophenylthio)alkane for radioimaging with 99mTc - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and evaluation of a new bifunctional chelating agent for the preparation of radioimmunoconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Page loading... [guidechem.com]
- 10. chemimpex.com [chemimpex.com]
- 11. This compound 99 19840-99-4 [sigmaaldrich.com]
- 12. The preparation of DTPA-coupled antibodies radiolabeled with metallic radionuclides: an improved method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Coupling of DTPA to proteins: a critical analysis of the cyclic dianhydride method in the case of insulin modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Factors influencing DTPA conjugation with antibodies by cyclic DTPA anhydride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. usbio.net [usbio.net]
- 18. PhotochemCAD | this compound [photochemcad.com]
- 19. caymanchem.com [caymanchem.com]
- 20. Influence of chelator and near-infrared dye labeling on biocharacteristics of dual-labeled trastuzumab-based imaging agents - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Assessment of Free Dye in Solutions of Dual-Labeled Antibody Conjugates for In Vivo Molecular Imaging - PMC [pmc.ncbi.nlm.nih.gov]
Carbostyril 124: Application Notes and Protocols for FRET-Based Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of Carbostyril 124 and its primary application as a donor fluorophore in Förster Resonance Energy Transfer (FRET)-based assays, with a particular focus on Time-Resolved FRET (TR-FRET) applications in drug discovery and molecular interaction studies.
Introduction to this compound in FRET
This compound (7-amino-4-methyl-2(1H)-quinolinone) is a highly fluorescent coumarin derivative. Its favorable photophysical properties, including a high quantum yield and significant spectral overlap with suitable acceptors, make it a valuable tool in FRET-based methodologies. While applicable in conventional FRET, this compound has found a significant niche as an "antenna molecule" or sensitizer for lanthanide ions, such as Terbium (Tb³⁺) and Europium (Eu³⁺), in TR-FRET assays. This approach leverages the long-lived fluorescence emission of lanthanides to reduce background interference and enhance assay sensitivity.
Photophysical Properties of this compound
A thorough understanding of the photophysical properties of this compound is crucial for designing robust FRET assays.
| Property | Value | Reference |
| Excitation Maximum (λex) | ~320-350 nm | [1][2] |
| Emission Maximum (λem) | ~400-450 nm | [3][4] |
| Quantum Yield (Φ) | 0.97 (in water) | N/A |
| Molar Extinction Coefficient (ε) | ~20,000 M⁻¹cm⁻¹ at ~350 nm | N/A |
I. This compound in Time-Resolved FRET (TR-FRET) Assays
The most prominent application of this compound in FRET is as a sensitizing donor for lanthanide ions in TR-FRET. In this context, this compound absorbs excitation light and efficiently transfers this energy to a chelated lanthanide ion, which then emits its characteristic long-lifetime fluorescence.
Principle of this compound-based TR-FRET
The workflow for a typical this compound-based TR-FRET assay involves the following steps:
Suitable Lanthanide Acceptors and their Properties
| Lanthanide Ion | This compound Excitation (nm) | Lanthanide Emission Peaks (nm) | Lifetime (ms) | Reference |
| Terbium (Tb³⁺) | ~320-350 | ~490, 545, 585, 620 | 1.5 - 1.74 | [3][4] |
| Europium (Eu³⁺) | ~320-350 | ~590, 615 | ~0.5 - 1.0 | [1][2] |
Protocol: General TR-FRET Assay for Protein-Protein Interaction
This protocol provides a general framework for a homogenous TR-FRET assay to study the interaction between two proteins.
Materials:
-
This compound-lanthanide chelate labeled Protein A (Donor)
-
Acceptor fluorophore-labeled Protein B (Acceptor)
-
TR-FRET assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 0.01% Tween-20)
-
Microplate reader with TR-FRET capability
Procedure:
-
Reagent Preparation:
-
Prepare stock solutions of the donor and acceptor-labeled proteins in the assay buffer.
-
Determine the optimal concentrations of donor and acceptor proteins through titration experiments to maximize the signal-to-background ratio.
-
-
Assay Setup:
-
In a suitable microplate (e.g., 384-well, low-volume, white), add the desired volume of assay buffer.
-
Add the donor-labeled Protein A to all wells.
-
Add the acceptor-labeled Protein B to the appropriate wells.
-
For negative controls, add an equivalent volume of assay buffer instead of the acceptor protein.
-
To test for inhibitors, add the compounds at various concentrations before the addition of the labeled proteins.
-
-
Incubation:
-
Incubate the plate at room temperature for a predetermined time (e.g., 30-60 minutes) to allow for the binding interaction to reach equilibrium.
-
-
Measurement:
-
Measure the TR-FRET signal using a plate reader equipped for time-resolved fluorescence.
-
Set the excitation wavelength appropriate for this compound (e.g., 337 nm).
-
Set the emission wavelengths for both the donor (lanthanide-specific, e.g., 620 nm for Tb³⁺) and the acceptor, with an appropriate delay time (e.g., 50-100 µs) to minimize background fluorescence.
-
-
Data Analysis:
-
Calculate the TR-FRET ratio by dividing the acceptor emission intensity by the donor emission intensity.
-
Plot the TR-FRET ratio against the concentration of the interacting partner or inhibitor to determine binding affinities or IC₅₀ values.
-
II. This compound in Conventional FRET Assays
While less documented, this compound can theoretically be used as a donor in conventional FRET assays with suitable organic acceptor dyes. The high quantum yield of this compound makes it a potentially bright donor.
Potential FRET Acceptors for this compound
The selection of a suitable acceptor is critical and depends on the spectral overlap between the emission of this compound and the excitation of the acceptor.
| Potential Acceptor | Excitation Max (nm) | Emission Max (nm) |
| Fluorescein | ~494 | ~518 |
| Rhodamine B | ~555 | ~580 |
| Alexa Fluor 488 | ~495 | ~519 |
| Dansyl | ~337 | ~518 |
Note: The Förster distance (R₀) for these pairs would need to be empirically determined.
Hypothetical Protocol: Protease Cleavage Assay using Conventional FRET
This protocol describes a hypothetical FRET-based assay for monitoring protease activity using a this compound-labeled peptide substrate.
Principle: A peptide substrate containing the protease recognition site is labeled with this compound (donor) and a suitable quencher or acceptor fluorophore. In the intact peptide, FRET occurs, leading to quenching of the donor fluorescence. Upon cleavage by the protease, the donor and acceptor are separated, resulting in an increase in donor fluorescence.
Materials:
-
FRET peptide substrate (labeled with this compound and an acceptor)
-
Protease of interest
-
Assay buffer
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Dissolve the FRET peptide substrate in an appropriate solvent (e.g., DMSO) and then dilute to the final working concentration in the assay buffer.
-
Prepare a stock solution of the protease in the assay buffer.
-
-
Assay Setup:
-
In a microplate, add the FRET peptide substrate to all wells.
-
Add the assay buffer to all wells.
-
To initiate the reaction, add the protease to the sample wells. For control wells, add an equivalent volume of buffer.
-
-
Measurement:
-
Immediately begin monitoring the fluorescence intensity at the emission wavelength of this compound (e.g., 450 nm) with excitation at ~350 nm.
-
Collect data at regular intervals over a specific time period.
-
-
Data Analysis:
-
Plot the fluorescence intensity against time.
-
The initial rate of the reaction can be determined from the slope of the linear portion of the curve, which is proportional to the protease activity.
-
III. Bioconjugation of this compound Derivatives
For use in FRET assays, this compound needs to be chemically linked to a biomolecule. This is typically achieved by using a derivative of this compound that contains a reactive group.
General Protein Labeling Protocol
This protocol is a general guideline for labeling a protein with an amine-reactive this compound derivative (e.g., an NHS-ester).
Materials:
-
Protein to be labeled in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
Amine-reactive this compound derivative (e.g., NHS-ester) dissolved in a dry organic solvent (e.g., DMSO or DMF)
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
-
Reaction buffer (e.g., 100 mM sodium bicarbonate, pH 8.3)
Procedure:
-
Protein Preparation:
-
Dissolve the protein in the reaction buffer at a concentration of 1-10 mg/mL.
-
-
Labeling Reaction:
-
Prepare a 10 mM stock solution of the amine-reactive this compound derivative in DMSO.
-
Add a 10- to 20-fold molar excess of the reactive dye to the protein solution while gently vortexing.
-
Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
-
-
Purification:
-
Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column equilibrated with a suitable storage buffer (e.g., PBS).
-
Collect the fractions containing the labeled protein.
-
-
Characterization:
-
Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and at the absorbance maximum of this compound (~350 nm). The DOL can be calculated using the Beer-Lambert law.
-
Conclusion
This compound is a versatile fluorophore with significant potential in FRET-based assays. Its primary strength lies in its application as a sensitizer for lanthanide emission in TR-FRET, a technique that offers high sensitivity and low background for studying molecular interactions and for high-throughput screening in drug discovery. While its use in conventional FRET is less explored, its excellent photophysical properties suggest it could be a valuable donor fluorophore with appropriate acceptor partners. The protocols provided herein offer a starting point for researchers to harness the capabilities of this compound in their FRET-based investigations.
References
- 1. Modest effectiveness of this compound as a sensitising chromophore in europium and terbium amide complexes based on 1,4,7,10-tetraazacyclododecane - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Carbostyril derivatives as antenna molecules for luminescent lanthanide chelates - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
How to improve Carbostyril 124 solubility in aqueous buffers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the solubility of Carbostyril 124 in aqueous buffers for experimental use.
Frequently Asked Questions (FAQs)
Q1: What is the known solubility of this compound?
A1: this compound is sparingly soluble in water.[1] Its solubility has been reported in select organic solvents. It is slightly soluble in Dimethyl Sulfoxide (DMSO) and Methanol.[2] One supplier indicates a solubility of 2 mg/mL in DMSO and 3 mg/mL in Dimethylformamide (DMF)[3]. Another source suggests a higher solubility of 50 mg/mL in DMSO with the aid of ultrasonication, cautioning that the hygroscopic nature of DMSO can affect solubility.[4]
Q2: Why does my this compound precipitate when I dilute my DMSO stock solution into an aqueous buffer?
A2: This phenomenon, often called "crashing out," occurs when a compound that is highly soluble in an organic solvent is introduced into an aqueous medium where it is poorly soluble. The rapid change in solvent polarity causes the compound to come out of solution. To prevent this, it is crucial to employ appropriate solubilization techniques when preparing aqueous working solutions from organic stock solutions.
Q3: Can I use pH adjustment to improve the solubility of this compound?
A3: Yes, pH adjustment can be an effective strategy. This compound is a quinoline derivative, and the solubility of quinolines is often pH-dependent.[5][6] As weak bases, their solubility generally increases in acidic conditions (lower pH) due to protonation of the basic nitrogen atom(s) in the quinoline ring structure.[7]
Q4: Are there other methods to enhance the aqueous solubility of this compound?
A4: Besides pH adjustment, several other techniques can be employed to improve the solubility of poorly water-soluble compounds like this compound. These include the use of co-solvents, surfactants, and cyclodextrins.[7] The choice of method will depend on the specific requirements of your experiment, including the desired final concentration and any potential interference of the solubilizing agent with the assay.
Troubleshooting Guide
Initial Stock Solution Preparation
It is recommended to prepare a high-concentration stock solution of this compound in an appropriate organic solvent.
Recommended Solvents and Concentrations:
| Solvent | Reported Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | 2 mg/mL[3] - 50 mg/mL[4] | For higher concentrations, sonication may be required. Use fresh, anhydrous DMSO as its hygroscopic nature can impact solubility.[4] |
| Dimethylformamide (DMF) | 3 mg/mL[3] | |
| Methanol | Slightly soluble[2] |
Protocol for Preparing a 10 mg/mL Stock Solution in DMSO:
-
Weigh out 10 mg of this compound powder.
-
Add 1 mL of high-purity, anhydrous DMSO.
-
Vortex thoroughly.
-
If the compound does not fully dissolve, sonicate the solution in a water bath for 10-15 minutes.
-
Visually inspect for complete dissolution.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Strategies for Preparing Aqueous Working Solutions
If direct dilution of your organic stock solution into an aqueous buffer results in precipitation, consider the following strategies. A logical workflow for troubleshooting is presented below.
References
- 1. guidechem.com [guidechem.com]
- 2. usbio.net [usbio.net]
- 3. caymanchem.com [caymanchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
Troubleshooting low fluorescence signal with Carbostyril 124
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting experiments involving the fluorescent probe Carbostyril 124. Here you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues, particularly low fluorescence signals.
Frequently Asked Questions (FAQs)
Q1: What are the key spectral properties of this compound?
This compound is a highly fluorescent dye. Its spectral properties are summarized in the table below.
| Property | Value | Notes |
| Excitation Maximum (λex) | ~350 nm | In aqueous solution (pH 5-9)[1] |
| Emission Maximum (λem) | Not explicitly stated in search results | Typically blue fluorescence for carbostyril/coumarin dyes |
| Quantum Yield (Φ) | 0.97[1] | In aqueous solution (pH 5-9)[1] |
| Molar Extinction Coefficient (ε) | 46,500 M⁻¹cm⁻¹ at 219 nm[1] | In aqueous solution (pH 5-9)[1] |
| Solubility | Slightly soluble in DMSO and Methanol; Sparingly soluble in water.[2] | Can be a factor in stock solution preparation. |
Q2: I am observing a weak or no fluorescence signal from my this compound conjugate. What are the potential causes?
A weak or absent fluorescence signal can arise from several factors, ranging from the experimental setup to the local environment of the dye.[3][4] Key areas to investigate include:
-
Suboptimal Labeling Efficiency: The dye may not have coupled effectively to your target molecule.
-
Environmental Quenching: The fluorescence of this compound can be influenced by its immediate surroundings.
-
Incorrect Instrument Settings: Your fluorometer or microscope might not be configured correctly for this compound.
-
Photobleaching: The fluorophore may have been damaged by excessive exposure to excitation light.[5]
-
Low Concentration of Labeled Species: There may be an insufficient amount of the fluorescently labeled molecule in your sample.
Q3: How does the local environment affect the fluorescence of this compound?
The fluorescence of coumarin-based dyes like this compound is sensitive to the polarity of the solvent and the pH of the medium.[3] Proximity to certain amino acid residues, such as tryptophan, can also lead to quenching of the fluorescence signal.[3]
Q4: What is photobleaching and how can I minimize it?
Photobleaching is the irreversible photochemical destruction of a fluorophore upon exposure to excitation light.[5] To minimize photobleaching:
-
Reduce the intensity of the excitation light to the lowest level that provides a detectable signal.
-
Minimize the duration of exposure to the excitation light.
-
Use an anti-fade mounting medium if you are performing fluorescence microscopy.
Troubleshooting Guide: Low Fluorescence Signal
This guide provides a systematic approach to diagnosing and resolving issues of low fluorescence with this compound.
Step 1: Verify Instrument Settings
Ensure your instrument is correctly configured for this compound's spectral properties.
-
Excitation Wavelength: Set the excitation wavelength to ~350 nm.
-
Emission Wavelength: Collect emission across a range appropriate for blue-emitting dyes (e.g., 400-500 nm) to identify the emission peak.
-
Filter Sets: For fluorescence microscopy, ensure you are using a filter set appropriate for DAPI or similar UV-excitable dyes.
Step 2: Assess Labeling Efficiency
If you have conjugated this compound to a protein or other biomolecule, it is crucial to confirm successful labeling.
-
Degree of Labeling (DOL): Determine the DOL by measuring the absorbance of your conjugate at 280 nm (for the protein) and ~350 nm (for this compound). A low DOL indicates a potential issue with the labeling reaction.
-
Labeling Chemistry: Ensure the reactive chemistry of your this compound derivative is compatible with the functional groups on your target molecule. For example, NHS esters of this compound will react with primary amines.
-
Reaction Conditions: The pH of the labeling reaction is critical. For NHS ester reactions, a pH of 8.3-8.5 is generally optimal.[4]
Step 3: Evaluate Environmental Factors
The immediate environment of the this compound molecule can significantly impact its fluorescence.
-
Solvent and pH: The fluorescence of coumarin derivatives is sensitive to solvent polarity and pH.[3] If possible, test the fluorescence of your conjugate in different buffer conditions.
-
Quenching: The presence of quenching agents can reduce or eliminate the fluorescent signal. Tryptophan residues in close proximity to the dye can cause quenching.[3]
Step 4: Control for Photobleaching
Excessive exposure to excitation light can lead to photobleaching.
-
Minimize Exposure: Limit the time your sample is exposed to the excitation light source.
-
Reduce Intensity: Use the lowest possible excitation light intensity.
-
Use Anti-fade Reagents: For microscopy, use a mounting medium containing an anti-fade agent.
Experimental Protocols
General Protocol for Labeling a Protein with a this compound NHS Ester
This protocol provides a general guideline for conjugating an amine-reactive this compound derivative to a protein.
-
Protein Preparation: Dissolve the protein in a suitable buffer at a concentration of 1-5 mg/mL. The buffer should be amine-free (e.g., PBS) and at a pH of 8.3-8.5.
-
Dye Preparation: Prepare a stock solution of the this compound NHS ester in anhydrous DMSO (e.g., 10 mM).
-
Labeling Reaction:
-
Calculate the required volume of the dye stock solution to achieve the desired dye-to-protein molar ratio (a 10-20 fold molar excess of the dye is a common starting point).
-
Add the dye solution to the protein solution while gently vortexing.
-
Incubate the reaction for 1-2 hours at room temperature, protected from light.
-
-
Purification: Remove the unreacted dye by size-exclusion chromatography (e.g., a Sephadex G-25 column) or dialysis.
-
Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm and ~350 nm.
Visualizations
Caption: Troubleshooting workflow for low fluorescence signal with this compound.
Caption: Key factors influencing the fluorescence signal of this compound.
References
Technical Support Center: Preventing Fluorescence Quenching of Carbostyril 124
Welcome to the technical support center for Carbostyril 124. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address common issues related to fluorescence quenching in experiments utilizing this compound.
Frequently Asked Questions (FAQs)
Q1: What is fluorescence quenching and why is it a problem?
Fluorescence quenching is a process that leads to a decrease in the fluorescence intensity of a fluorophore, such as this compound. This can be problematic in experimental settings as it can lead to a reduced signal-to-noise ratio, inaccurate quantification, and a complete loss of detectable signal, thereby compromising the validity and sensitivity of the assay.
Q2: What are the primary causes of fluorescence quenching for this compound?
Several factors can contribute to the quenching of this compound fluorescence. The most common culprits include:
-
Solvent Effects: The polarity and viscosity of the solvent can significantly influence the fluorescence quantum yield.
-
pH Fluctuations: The fluorescence intensity of this compound is sensitive to the pH of the surrounding medium.
-
Presence of Quenchers: Certain molecules, particularly heavy metal ions, can act as quenchers and significantly reduce fluorescence.
-
Photobleaching: Prolonged exposure to high-intensity excitation light can lead to the irreversible photochemical destruction of the fluorophore.
Q3: How do I choose the right solvent to minimize quenching?
The choice of solvent is critical for maintaining the optimal fluorescence of this compound. In general, polar aprotic solvents tend to enhance fluorescence. It is advisable to test a range of solvents during assay development.
Q4: What is the optimal pH range for this compound fluorescence?
This compound exhibits a high fluorescence quantum yield in a pH range of 5 to 9 in aqueous solutions.[1] Extreme pH values should be avoided as they can lead to the protonation or deprotonation of the molecule, resulting in non-fluorescent species.
Q5: Which metal ions are known to quench this compound fluorescence?
While specific quantitative data for this compound is limited, derivatives of quinoline, the core structure of this compound, are known to be strongly quenched by heavy metal ions such as iron (Fe³⁺), copper (Cu²⁺), and nickel (Ni²⁺). It is crucial to use high-purity reagents and metal-free containers to avoid contamination.
Q6: What is photobleaching and how can I prevent it?
Photobleaching is the irreversible decomposition of a fluorescent molecule due to light exposure. To minimize photobleaching of this compound, consider the following strategies:
-
Reduce Excitation Intensity: Use the lowest possible laser power or lamp intensity that provides an adequate signal.
-
Minimize Exposure Time: Limit the duration of light exposure by using shutters and acquiring images efficiently.
-
Use Antifade Reagents: For microscopy applications, mounting the sample in an antifade medium can significantly reduce photobleaching.
-
Deoxygenate Solutions: The presence of dissolved oxygen can accelerate photobleaching. If compatible with your experiment, deoxygenating your solutions can be beneficial.
Troubleshooting Guides
This section provides a systematic approach to identifying and resolving common issues related to the fluorescence quenching of this compound.
Problem 1: Weak or No Fluorescence Signal
Possible Causes:
-
Incorrect solvent
-
Suboptimal pH
-
Presence of quenching contaminants
-
Photobleaching
-
Incorrect instrument settings
Troubleshooting Workflow:
Caption: Troubleshooting workflow for weak or no fluorescence signal.
Problem 2: Gradual Decrease in Fluorescence Intensity Over Time
Possible Cause:
-
Photobleaching
Troubleshooting Steps:
-
Reduce Excitation Power: Decrease the intensity of the light source to the minimum level required for detection.
-
Limit Exposure Duration: Use a shutter to block the excitation light when not actively acquiring data. For time-lapse imaging, increase the interval between acquisitions.
-
Use Antifade Reagents: If applicable, mount your sample in a commercially available antifade medium.
-
Deoxygenate Solutions: If your experimental conditions allow, deoxygenate your buffers and solutions to reduce the rate of photobleaching.
Data Presentation
The fluorescence quantum yield of this compound is highly dependent on its environment. The following tables summarize the available quantitative data.
Table 1: Fluorescence Quantum Yield of this compound in Different Solvents
| Solvent | Quantum Yield (Φ) | Reference |
| Water (pH 5-9) | 0.97 | [1] |
| Methanol | 0.68 | [2] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes
-
-
Procedure:
-
Weigh out the desired amount of this compound powder.
-
Dissolve the powder in anhydrous DMSO to a final concentration of 1-10 mM.
-
Vortex thoroughly to ensure complete dissolution.
-
Store the stock solution at -20°C, protected from light.
-
Protocol 2: Minimizing Photobleaching in Fluorescence Microscopy
-
Reagent Preparation:
-
Prepare a working solution of this compound by diluting the stock solution in an appropriate buffer to the desired final concentration (typically in the low micromolar range).
-
If using fixed cells, have an antifade mounting medium ready.
-
-
Imaging Procedure:
-
Optimize Instrument Settings:
-
Use a high numerical aperture (NA) objective to maximize light collection.
-
Set the excitation and emission filters to the appropriate wavelengths for this compound (consult the manufacturer's data sheet).
-
Use the lowest possible excitation intensity that provides a clear signal.
-
Set the camera or detector to the highest sensitivity to minimize the required excitation light.
-
-
Minimize Light Exposure:
-
Focus on an area of the sample adjacent to the region of interest before moving to the target area for image acquisition.
-
Use the shortest possible exposure time for each image.
-
Engage the shutter to block the excitation light path when not actively imaging.
-
-
Sample Mounting (for fixed samples):
-
After staining and washing, carefully remove excess buffer.
-
Add a drop of antifade mounting medium onto the sample.
-
Gently lower a coverslip, avoiding air bubbles.
-
Allow the mounting medium to cure according to the manufacturer's instructions before imaging.
-
-
Signaling Pathway and Experimental Workflow Visualization
While this compound is not typically a direct participant in a specific signaling pathway, it is often used as a reporter in Förster Resonance Energy Transfer (FRET) based assays. FRET is a mechanism describing energy transfer between two light-sensitive molecules. A donor chromophore, in its excited state, may transfer energy to an acceptor chromophore in close proximity. This can be used to measure molecular proximity and interactions.
Below is a conceptual workflow for a FRET-based protease activity assay where this compound could potentially be used as a donor or acceptor fluorophore.
Caption: A conceptual workflow for a FRET-based protease assay.
References
Optimizing excitation and emission wavelengths for Carbostyril 124
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides a comprehensive guide to optimizing the use of Carbostyril 124 in your research. Whether you are a seasoned scientist or new to fluorescence applications, this resource offers detailed protocols, troubleshooting advice, and critical data to ensure the success of your experiments.
Quick Reference: this compound Spectral Properties
The following table summarizes the key photophysical properties of this compound in various solvents. Understanding how the solvent environment affects the excitation and emission maxima is crucial for designing and optimizing fluorescence-based assays.
| Solvent | Excitation Max (λex) | Emission Max (λem) | Quantum Yield (Φ) |
| Water (pH 5-9) | 349 nm[1] | 422 nm | 0.97[1], 0.85 |
| DMSO | ~350 nm | 418 nm | 0.68 |
| DMF | 349 nm[2] | Not Specified | Not Specified |
| Methanol | Slightly Soluble[3] | Not Specified | Not Specified |
Note: The fluorescence of this compound is highly sensitive to its environment. Polar aprotic solvents are known to generally enhance its fluorescence.
Experimental Protocols
Accurate and reproducible results begin with a solid experimental design. Below are detailed protocols for preparing this compound solutions and for determining its optimal excitation and emission wavelengths for your specific experimental conditions.
Protocol 1: Preparation of this compound Stock and Working Solutions
Objective: To prepare a concentrated stock solution of this compound and dilute it to a working concentration suitable for fluorescence measurements.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
High-purity solvent for your experiment (e.g., water, ethanol, PBS)
-
Vortex mixer
-
Microcentrifuge tubes
-
Precision pipettes
Procedure:
-
Stock Solution Preparation (10 mM):
-
Weigh out 1.742 mg of this compound and place it in a microcentrifuge tube.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Vortex the solution until the this compound is completely dissolved. This is your 10 mM stock solution.
-
Note: this compound has limited solubility in many solvents, with good solubility in DMF and slight solubility in DMSO and Methanol.[2][3] For applications involving lanthanide complexes, an excitation wavelength of 320 nm has been utilized in aqueous solutions.[4]
-
-
Working Solution Preparation (e.g., 10 µM):
-
Pipette 1 µL of the 10 mM this compound stock solution into a new microcentrifuge tube.
-
Add 999 µL of your desired experimental solvent to the tube.
-
Vortex the solution thoroughly to ensure homogeneity. This is your 10 µM working solution.
-
-
Storage:
-
Store the stock solution at -20°C, protected from light.
-
Prepare fresh working solutions daily for optimal performance.
-
Protocol 2: Determining Optimal Excitation and Emission Wavelengths
Objective: To experimentally determine the precise excitation and emission maxima of this compound in your specific experimental buffer or solvent system.
Materials:
-
This compound working solution (from Protocol 1)
-
Your experimental solvent/buffer
-
Spectrofluorometer
-
Quartz cuvettes
Procedure:
-
Excitation Scan:
-
Set the emission wavelength of the spectrofluorometer to an estimated value (e.g., 420 nm).
-
Scan a range of excitation wavelengths (e.g., 300 nm to 400 nm).
-
The wavelength that produces the highest fluorescence intensity is the optimal excitation wavelength (λex).
-
-
Emission Scan:
-
Set the excitation wavelength of the spectrofluorometer to the optimal value determined in the previous step.
-
Scan a range of emission wavelengths (e.g., 380 nm to 550 nm).
-
The wavelength at which the highest fluorescence intensity is recorded is the optimal emission wavelength (λem).
-
-
Optimization:
-
Repeat the excitation and emission scans using the newly determined optimal wavelengths to confirm the maxima.
-
Troubleshooting Guide
Encountering issues in your experiments is not uncommon. This section addresses some of the most frequent problems researchers face when working with this compound and provides actionable solutions.
Frequently Asked Questions (FAQs)
-
Q1: Why is my this compound fluorescence signal weak or absent?
-
A1: Several factors could be at play:
-
Incorrect Wavelengths: Ensure your instrument is set to the optimal excitation and emission wavelengths for your specific solvent, as determined by the protocol above.
-
Solvent Effects: The fluorescence of this compound is highly dependent on the solvent. Polar aprotic solvents like DMSO generally enhance fluorescence, while other solvents may quench it.
-
pH Sensitivity: The protonation state of this compound can significantly impact its fluorescence. Verify that the pH of your solution is within the optimal range (typically pH 5-9 for aqueous solutions).[1]
-
Quenching: Your sample may contain quenching agents. See the troubleshooting section below for more details.
-
Photobleaching: Prolonged exposure to the excitation light can lead to the degradation of the fluorophore.
-
-
-
Q2: My fluorescence intensity is decreasing over time. What is happening?
-
A2: This is likely due to photobleaching. To mitigate this:
-
Reduce the intensity of the excitation light.
-
Minimize the duration of exposure to the excitation source.
-
Use fresh samples for each measurement.
-
-
-
Q3: I observe a shift in the excitation or emission peaks. Why?
-
A3: This phenomenon, known as a spectral shift, can be caused by:
-
Changes in Solvent Polarity: Even small changes in the composition of your solvent can lead to shifts in the fluorescence spectra.
-
Binding Events: If this compound is binding to a protein or other molecule, this can alter its local environment and cause a spectral shift.
-
Contaminants: Impurities in your sample or solvent can interfere with the fluorescence measurement.
-
-
Common Problems and Solutions
| Problem | Possible Cause | Recommended Solution |
| Low Fluorescence Intensity | Quenching by heavy metal ions. | Add a chelating agent like EDTA to your buffer to sequester metal ions. |
| Quenching by dissolved oxygen. | Degas your solutions by sparging with nitrogen or argon. | |
| High Background Fluorescence | Autofluorescence from biological samples. | Use appropriate optical filters and consider using a spectrally distinct fluorophore if possible. |
| Contaminated solvents or reagents. | Use high-purity, spectroscopy-grade solvents and reagents. | |
| Precipitation of this compound | Poor solubility in the chosen solvent. | Prepare the stock solution in DMSO or DMF and ensure the final concentration in the working solution does not exceed its solubility limit. |
Visualizing Experimental Workflows
To further clarify the experimental processes, the following diagrams illustrate the logical flow of the protocols described above.
Caption: Workflow for preparing this compound stock and working solutions.
Caption: Workflow for determining the optimal excitation and emission wavelengths.
Caption: A logical workflow for troubleshooting weak fluorescence signals.
References
Effect of pH on Carbostyril 124 fluorescence intensity
Welcome to the technical support center for Carbostyril 124. This guide provides troubleshooting information and answers to frequently asked questions regarding the effect of pH on the fluorescence intensity of this compound (also known as 7-amino-4-methylquinolin-2(1H)-one).
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in fluorescence studies?
A1: this compound (CS124) is a highly fluorescent molecule, classified as a chromophore, that is often used as a laser dye and as a building block for creating luminescent probes.[1][2] Its strong fluorescence and sensitivity to its environment make it a valuable tool in various biochemical and cellular assays.
Q2: How does pH affect the fluorescence of this compound?
A2: The fluorescence intensity of this compound is highly dependent on pH. Generally, its fluorescence is quenched or significantly decreased in acidic conditions. This is due to the protonation of the amino group on the molecule, which alters its electronic properties and reduces its ability to fluoresce efficiently.[3][4]
Q3: What is the optimal pH range for maximizing this compound fluorescence?
A3: this compound exhibits its strongest fluorescence in neutral to moderately alkaline conditions (pH 7 to 9). Within this range, the molecule exists predominantly in its neutral, highly fluorescent form.
Q4: Can this compound be used as a pH indicator?
A4: Yes, due to its pH-sensitive fluorescence, this compound and its derivatives can be used as fluorescent pH indicators. The change in fluorescence intensity can be correlated to changes in pH, particularly in the acidic to neutral range where the transition from the protonated (low fluorescence) to the neutral (high fluorescence) state occurs.
Troubleshooting Guide
Problem 1: I am observing very low or no fluorescence from my this compound sample.
-
Possible Cause 1: Acidic pH.
-
Solution: Check the pH of your solvent or buffer system. If the pH is below 6, the fluorophore is likely protonated, which quenches its fluorescence. Adjust the pH to a neutral or slightly alkaline value (pH 7-9) using an appropriate buffer to deprotonate the molecule and restore fluorescence.[4]
-
-
Possible Cause 2: Improper Solvent.
-
Possible Cause 3: Incorrect Excitation/Emission Wavelengths.
-
Solution: Verify that your fluorometer or microscope is set to the correct wavelengths for this compound. The typical maximum excitation wavelength (λmax) is around 350 nm. The emission maximum will be at a longer wavelength. Always measure the full excitation and emission spectra in your specific buffer to determine the optimal settings.[7]
-
Problem 2: My fluorescence intensity readings are unstable and drifting over time.
-
Possible Cause 1: pH Instability.
-
Possible Cause 2: Photobleaching.
-
Solution: Continuous exposure to high-intensity excitation light can cause the fluorophore to degrade, a process known as photobleaching. Reduce the excitation light intensity, decrease the exposure time, or use an anti-fade reagent if compatible with your sample.
-
Problem 3: The relationship between pH and fluorescence in my experiment is not a smooth sigmoidal curve.
-
Possible Cause 1: Contamination.
-
Solution: Ensure all glassware and reagents are clean. Contaminants can interfere with fluorescence measurements. Use high-purity solvents and buffer components.
-
-
Possible Cause 2: Inner Filter Effect.
-
Solution: If the concentration of this compound is too high, it can lead to an inner filter effect where the emitted light is re-absorbed by other fluorophore molecules. This can distort the linear relationship between concentration and fluorescence. Dilute your sample and ensure the absorbance at the excitation wavelength is low (typically <0.1 AU).
-
Data Summary: pH Effect on Fluorescence
While specific quantitative data for this compound is sparse in the provided results, the general principle for similar amino-substituted fluorophores shows a clear trend. The fluorescence quantum yield increases significantly as the pH moves from acidic to basic.
| pH Condition | Molecular State | Expected Fluorescence Intensity | Rationale |
| Acidic (e.g., pH < 6) | Protonated (Cationic) | Low / Quenched | Protonation of the amino group alters the electronic state, leading to non-radiative decay pathways.[3][4] |
| Neutral (e.g., pH ~7) | Neutral | High | The molecule is in its deprotonated, native form, which is highly fluorescent. |
| Alkaline (e.g., pH > 8) | Neutral | High / Stable | The molecule remains in its highly fluorescent neutral form. |
Experimental Protocol: Measuring Fluorescence vs. pH
This protocol outlines the steps to characterize the pH-dependent fluorescence of this compound.
1. Materials and Reagents:
-
This compound powder
-
DMSO (spectroscopic grade)
-
A series of buffers covering a wide pH range (e.g., citrate for pH 3-6, phosphate for pH 6-8, borate for pH 8-10) at a fixed ionic strength.
-
Calibrated pH meter
-
Spectrofluorometer
-
1 cm quartz cuvettes
2. Procedure:
-
Prepare a Stock Solution: Prepare a concentrated stock solution of this compound (e.g., 1-5 mM) in DMSO. Store this solution protected from light.[5]
-
Prepare Working Solutions: For each pH value to be tested, prepare a dilute working solution.
-
Add a small, fixed volume of the this compound stock solution to a known volume of the desired pH buffer. The final concentration should be low enough to avoid inner filter effects (e.g., 1-10 µM).
-
Ensure the final percentage of DMSO is low (e.g., <1%) to minimize its effect on the aqueous buffer's properties.
-
-
Calibrate and Blank: Calibrate the spectrofluorometer. Use a cuvette containing only the respective pH buffer (with the same small percentage of DMSO) to measure the blank and subtract its signal from the sample measurements.[8]
-
Measure Spectra:
-
For each pH-adjusted sample, place it in the spectrofluorometer.
-
First, perform an excitation scan to determine the optimal excitation wavelength (λex) at that pH.
-
Set the instrument to the determined λex and perform an emission scan to find the maximum emission wavelength (λem) and its intensity.[7]
-
-
Data Analysis:
-
Record the peak fluorescence intensity at λem for each pH value.
-
Plot the fluorescence intensity (Y-axis) against the pH (X-axis).
-
The resulting data should form a sigmoidal curve, which can be fitted to determine the pKa of the molecule (the pH at which the fluorescence is at 50% of its maximum).
-
Visualization of the pH Effect
The following diagram illustrates the relationship between environmental pH, the chemical state of this compound, and its resulting fluorescence output.
References
- 1. This compound | 19840-99-4 [chemicalbook.com]
- 2. caymanchem.com [caymanchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. sciforum.net [sciforum.net]
- 7. organic chemistry - How ph affects aesculune fluorescence? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 8. The influence of pH on dissolved organic matter fluorescence in inland waters - Analytical Methods (RSC Publishing) DOI:10.1039/D1AY01702K [pubs.rsc.org]
Carbostyril 124 Stability in Diverse Solvent Environments: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Carbostyril 124 in various solvent environments. The information is designed to address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for dissolving this compound?
This compound is sparingly soluble in water but exhibits slight solubility in several organic solvents. For preparing stock solutions, Dimethyl Sulfoxide (DMSO) and Methanol are commonly used.
Q2: What are the optimal storage conditions for this compound?
For long-term storage, it is recommended to store this compound as a solid at 4°C under an inert atmosphere and protected from light. Stock solutions in DMSO can be stored at -20°C for up to one month or -80°C for up to six months, with protection from light being crucial.
Q3: My this compound solution appears to have degraded. What are the likely causes?
Degradation of this compound in solution can be triggered by several factors, including:
-
Exposure to Light: this compound is a chromophore and can be susceptible to photodegradation.
-
Inappropriate pH: Extreme pH values can lead to the hydrolysis of the lactam ring present in the this compound structure.
-
Oxidizing Agents: The presence of oxidizing agents may lead to the degradation of the molecule.
-
Elevated Temperatures: High temperatures can accelerate degradation processes.
Q4: Are there any known degradation products of this compound?
While specific degradation pathways for this compound are not extensively documented in publicly available literature, potential degradation products could arise from the modification of its functional groups. Some commercially available related compounds that could potentially be impurities or degradation products include this compound N-Carboxymethyl Chloride, this compound N-Carboxyethyl Methanethiosulfonate, and this compound N-Carboxymethyl Methanethiosulfonate[1].
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Precipitation in aqueous buffer after dilution from organic stock. | Low aqueous solubility of this compound. | - Increase the percentage of organic co-solvent in the final solution if compatible with the experiment.- Use a solubilizing agent, such as a cyclodextrin.- Perform a solubility test in the final buffer system before the main experiment. |
| Loss of fluorescence or change in absorbance spectrum over time. | Photodegradation or chemical instability in the chosen solvent. | - Protect solutions from light at all times by using amber vials or covering containers with aluminum foil.- Prepare fresh solutions before each experiment.- Evaluate the stability of this compound in the specific solvent and buffer system using a time-course experiment. |
| Inconsistent results in bioassays. | Degradation of this compound in the assay medium. | - Assess the stability of this compound under the specific assay conditions (pH, temperature, presence of other components).- Consider preparing the final dilutions immediately before use.- Include a stability-indicating control in the assay. |
Data Summary
The following table summarizes the known solubility and stability information for this compound.
| Parameter | Solvent | Value/Condition | Reference |
| Solubility | DMSO | Slightly soluble | [2] |
| Methanol | Slightly soluble | [2] | |
| Storage (Solid) | - | 4°C, inert atmosphere, protect from light | [2] |
| Storage (Solution) | DMSO | -20°C for 1 month (protect from light) | |
| -80°C for 6 months (protect from light) | [3] |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and pathways of this compound. The extent of degradation should ideally be in the range of 5-20% for meaningful analysis[3][4].
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., Methanol or Acetonitrile) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature.
-
Thermal Degradation: Expose the solid compound and the stock solution to heat (e.g., 80°C).
-
Photodegradation: Expose the stock solution to UV light (e.g., 254 nm) and visible light.
3. Sample Analysis:
-
At various time points, withdraw aliquots from each stress condition.
-
Neutralize the acidic and basic samples.
-
Analyze all samples by a stability-indicating HPLC method (see Protocol 2) to determine the percentage of degradation and to profile the degradation products.
Protocol 2: Stability-Indicating HPLC Method
This protocol describes a general reversed-phase HPLC (RP-HPLC) method suitable for assessing the stability of this compound and separating it from its potential degradation products.
1. Chromatographic Conditions:
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of Solvent A (e.g., 0.1% formic acid in water) and Solvent B (e.g., acetonitrile or methanol). The gradient should be optimized to achieve good separation.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at the λmax of this compound (approximately 350 nm)[5][6]. A photodiode array (PDA) detector is recommended to check for peak purity and to identify the λmax of any degradation products.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
2. Method Validation:
-
The method should be validated according to ICH guidelines to ensure it is specific, linear, accurate, precise, and robust.
-
Specificity is demonstrated by the ability of the method to separate this compound from its degradation products generated during the forced degradation study.
Visualizations
References
Reducing background fluorescence in Carbostyril 124 assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce background fluorescence in Carbostyril 124 assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its spectral properties?
This compound, also known as 7-Amino-4-methyl-2-hydroxyquinoline or CS124, is a fluorescent dye commonly used as a sensitizing chromophore in lanthanide complexes and as a laser dye.[1][2] It is known for its high fluorescence quantum yield. Its spectral properties are solvent-dependent.
Data Presentation: Spectral Properties of this compound in Different Solvents
| Solvent | Excitation Max (λex) | Emission Max (λem) | Notes |
| Water (pH 5-9) | ~350 nm | Not specified | High quantum yield of 0.97 in this medium. |
| DMSO | Not specified | ~580 nm | Significant Stokes shift observed.[3] |
| DMF | 349 nm | Not specified | λmax reported for absorption.[1] |
| Methanol | Slightly Soluble | Not specified | Solubility is limited.[4] |
Q2: What are the common sources of high background fluorescence in my this compound assay?
High background fluorescence can originate from several sources:
-
Autofluorescence from Assay Components: Cell culture media, particularly those containing phenol red and fetal bovine serum (FBS), are known to exhibit significant autofluorescence.
-
Intrinsic Fluorescence of Test Compounds: The compounds being screened may themselves be fluorescent, interfering with the assay signal.
-
Contaminated Reagents: Impurities in buffers or other reagents can contribute to background fluorescence.
-
Non-specific Binding: The fluorescent probe may bind non-specifically to the microplate, cellular components, or other proteins in the assay.
-
Microplate Material: The type of microplate used can affect background levels, with some plastics being more autofluorescent than others.
Q3: How can I choose the right microplate for my fluorescence assay?
For fluorescence intensity assays, it is highly recommended to use black, opaque microplates. Black plates minimize well-to-well crosstalk and reduce background fluorescence compared to clear or white plates. For cell-based assays where imaging is required, black plates with a clear bottom are ideal.
Q4: Can my choice of buffer affect the background fluorescence?
While common biological buffers like PBS and HEPES generally have low intrinsic fluorescence, their composition can indirectly impact the assay. For instance, some buffers can affect the activity of enzymes in the assay or interact with test compounds, potentially leading to altered fluorescence. It is crucial to test for buffer-specific effects during assay development. Some studies have shown that TRIS-based buffers can increase the fluorescence yield of certain dyes.
Troubleshooting Guides
Issue 1: High Background Fluorescence Detected in Blank Wells (No Cells/No Test Compound)
This issue points to a problem with the assay reagents or the microplate itself.
Experimental Protocol: Identifying the Source of Reagent-Based Background Fluorescence
Objective: To systematically identify which component of the assay is contributing to high background fluorescence.
Materials:
-
Black, clear-bottom 96-well microplates
-
All individual assay reagents (e.g., this compound stock solution, assay buffer, media)
-
Microplate reader
Methodology:
-
Plate Setup: Prepare a 96-well plate according to the layout below. Each condition should be tested in triplicate.
-
Row A: Assay Buffer only
-
Row B: Cell Culture Medium only
-
Row C: Assay Buffer + this compound
-
Row D: Cell Culture Medium + this compound
-
Row E-H: Reserve for other component combinations as needed.
-
-
Incubation: Incubate the plate under the standard assay conditions (time and temperature).
-
Measurement: Read the fluorescence intensity on a microplate reader using the appropriate excitation and emission wavelengths for this compound.
-
Analysis: Compare the fluorescence intensity of each condition. A significant increase in fluorescence in a particular row indicates that the added component is a source of background.
Mandatory Visualization: Workflow for Diagnosing Reagent Background
Caption: Diagnostic workflow for identifying the source of reagent-based background fluorescence.
Issue 2: High Background in Control Wells with Cells but No Test Compound
This suggests that the cells themselves or the cell culture medium are the primary source of autofluorescence.
Data Presentation: Spectral Properties of Common Interfering Substances
| Substance | Typical Excitation Range (nm) | Typical Emission Range (nm) | Notes |
| Phenol Red | ~420-440 and ~560 | ~590-610 | Autofluorescence is pH-dependent. Consider using phenol red-free media. |
| Fetal Bovine Serum (FBS) | Broad (UV to ~500) | Broad (UV to ~600) | Contains various fluorescent molecules like tryptophan and riboflavin. Reduce FBS concentration if possible. |
| Common Buffers (PBS, HEPES) | Generally low | Generally low | Typically not a significant source of direct fluorescence, but can have indirect effects. |
Experimental Protocol: Mitigating Autofluorescence from Cell Culture Media
Objective: To reduce background fluorescence originating from cell culture media.
Materials:
-
Cells cultured in standard medium (with phenol red and/or FBS)
-
Phenol red-free medium
-
Phosphate-buffered saline (PBS)
-
Black, clear-bottom 96-well plates
-
Microplate reader
Methodology:
-
Cell Plating: Plate cells in a 96-well plate and allow them to adhere overnight in their standard culture medium.
-
Media Exchange:
-
Control Group: Leave cells in the standard culture medium.
-
Test Group 1: Gently aspirate the standard medium and replace it with phenol red-free medium.
-
Test Group 2: Gently aspirate the standard medium, wash once with PBS, and then add fresh PBS for the duration of the reading.
-
-
Incubation: Incubate the plate for a short period (e.g., 30 minutes) to allow for equilibration.
-
Measurement: Read the autofluorescence of each group on a microplate reader using the this compound filter set.
-
Analysis: Compare the background fluorescence levels between the groups. A significant reduction in the test groups indicates that the standard medium components are a major source of autofluorescence.
Issue 3: High Signal Variation and Potential False Positives with Test Compounds
This may be due to the intrinsic fluorescence of the test compounds or their interaction with the assay components.
Mandatory Visualization: Troubleshooting Decision Tree for High Background Fluorescence
Caption: A decision tree to guide the troubleshooting process for high background fluorescence.
Experimental Protocol: Microplate Reader Gain Optimization
Objective: To determine the optimal photomultiplier tube (PMT) gain setting to maximize the dynamic range of the assay and avoid signal saturation.
Materials:
-
A prepared assay plate containing a well with the highest expected fluorescence signal (positive control) and a well with the lowest expected signal (negative control/blank).
-
A microplate reader with adjustable gain settings.
Methodology:
-
Select Wells: In the microplate reader software, select the well that is expected to produce the highest fluorescence signal.
-
Initiate Gain Adjustment: Use the software's automatic gain adjustment or optimization feature. This function will perform a series of pre-reads on the selected well at different gain settings.
-
Set Target Value: Set the target fluorescence value for the gain adjustment to approximately 80-90% of the detector's maximum saturation level. This provides a buffer to prevent saturation of signals that may be slightly higher than the well used for optimization.
-
Apply Optimal Gain: The software will determine and display the optimal gain setting. Apply this setting for the entire plate read.
-
Verification (Optional): Read the plate with the optimized gain setting. Verify that the positive control wells are giving a strong signal without being saturated and that there is a clear distinction from the negative control wells.
References
Carbostyril 124 Conjugation Efficiency Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the conjugation of Carbostyril 124 derivatives to proteins and other biomolecules. Our aim is to equip researchers, scientists, and drug development professionals with the necessary information to optimize their conjugation reactions and achieve desired labeling efficiencies.
Troubleshooting Guides
This section is designed to help you identify and resolve specific issues you may encounter during your this compound conjugation experiments.
Issue 1: Low or No Conjugation of this compound Maleimide
Question: I am seeing very low or no labeling of my protein with this compound Maleimide. What are the possible causes and how can I troubleshoot this?
Answer:
Low conjugation efficiency with maleimide-activated this compound can stem from several factors related to the protein, the maleimide itself, or the reaction conditions.
Possible Causes and Troubleshooting Steps:
-
Insufficient Free Thiols on the Protein: Maleimides react specifically with free sulfhydryl (thiol) groups on cysteine residues. If these cysteines are forming disulfide bonds, they will not be available for conjugation.
-
Solution: Reduce the disulfide bonds on your protein using a reducing agent like TCEP (Tris(2-carboxyethyl)phosphine). TCEP is often preferred as it does not need to be removed before adding the maleimide. If you use DTT (dithiothreitol), it must be removed (e.g., via a desalting column) before adding the maleimide, as it will compete for the dye.[1]
-
-
Incorrect pH of the Reaction Buffer: The reaction between a maleimide and a thiol is most efficient at a pH range of 7.0-7.5.
-
Solution: Ensure your reaction buffer (e.g., PBS, HEPES, or Tris) is within the optimal pH range. Avoid using buffers that contain thiols.
-
-
Suboptimal Molar Ratio of Dye to Protein: Using too little this compound Maleimide will result in low labeling.
-
Solution: Optimize the molar ratio of dye to protein. A common starting point is a 10-20 fold molar excess of the maleimide dye. It is recommended to test a few different ratios to find the optimal condition for your specific protein.
-
-
Instability of the Maleimide: Maleimide compounds can hydrolyze over time, especially when in solution.
-
Solution: Prepare the this compound Maleimide stock solution fresh in anhydrous DMSO or DMF. Unused stock solution can be stored at -20°C for a limited time, but fresh is always best.
-
-
Oxygen Sensitivity of Thiols: Thiols can be oxidized in the presence of oxygen, preventing their reaction with maleimides.
-
Solution: Degas your buffers by applying a vacuum or bubbling with an inert gas like nitrogen or argon before use.
-
Experimental Workflow for Troubleshooting Low Maleimide Conjugation
References
Validation & Comparative
A Comparative Analysis of Carbostyril 124 and Other Fluorescent Dyes for Research Applications
For researchers, scientists, and professionals in drug development, the selection of an appropriate fluorescent dye is a critical decision that can significantly impact experimental outcomes. This guide provides an objective comparison of Carbostyril 124 with other commonly used fluorescent dyes, supported by quantitative data and detailed experimental protocols to aid in making an informed choice for specific research needs.
This compound, a blue-emitting fluorophore, is recognized for its utility as a laser dye and as a sensitizing chromophore in luminescent lanthanide complexes.[1][2][3] Its performance characteristics, when benchmarked against other popular dyes such as coumarin derivatives and fluorescein isothiocyanate (FITC), reveal distinct advantages and disadvantages that are crucial for consideration in experimental design.
Quantitative Performance Comparison
The selection of a fluorescent dye is often governed by its key photophysical properties. The following table summarizes the quantitative performance data for this compound and a selection of spectrally similar or commonly used alternative dyes.
| Property | This compound | 7-Amino-4-methylcoumarin (AMC) | Coumarin 1 | Coumarin 343 | Fluorescein isothiocyanate (FITC) |
| Excitation Max (nm) | 350 | 345 | 373 | 445 | 495 |
| Emission Max (nm) | 440 | 445 | 450 | 495 | 519 |
| Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | ~10,000 | ~19,000 | 23,500 | 44,300 | ~75,000 |
| Quantum Yield (Φ) | 0.89 | ~0.6 | 0.73 | 0.63 | 0.92 |
| Photobleaching Quantum Yield (Φ_b_) | 1.2 x 10⁻⁴ | 2.5 x 10⁻⁴ | - | - | High |
| Solvent | Dioxane | - | Ethanol | Ethanol | Aqueous Buffer (pH > 8) |
Analysis of Performance Data
Brightness: A dye's brightness is a function of its molar extinction coefficient and quantum yield. While FITC exhibits the highest molar extinction coefficient and quantum yield, making it an exceptionally bright green fluorophore, this compound demonstrates a very high quantum yield in the blue region of the spectrum.[4][5] The coumarin derivatives offer a range of brightness, with Coumarin 343 being particularly notable for its high molar extinction coefficient.
Photostability: Photostability, or the resistance to photobleaching, is a critical factor for applications requiring prolonged or intense illumination, such as in fluorescence microscopy. This compound exhibits a relatively low photobleaching quantum yield, indicating good photostability. In comparison, FITC is well-known for its susceptibility to photobleaching.[2][4] The photostability of coumarin dyes can vary, with some derivatives showing greater resistance to fading than others.
Environmental Sensitivity: The fluorescence of many dyes is sensitive to the local environment, including solvent polarity and pH. FITC's fluorescence is highly pH-dependent and is significantly quenched at acidic pH.[4] Coumarin dyes also exhibit some sensitivity to solvent polarity. The performance of this compound is also influenced by the solvent environment.
Experimental Protocols
Measurement of Fluorescence Quantum Yield (Relative Method)
The relative method for determining fluorescence quantum yield (Φ) involves comparing the fluorescence intensity of the sample of interest to a standard with a known quantum yield.
Materials:
-
Spectrofluorometer
-
UV-Vis Spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Fluorescent standard with a known quantum yield in the same spectral region as the sample (e.g., quinine sulfate in 0.1 M H₂SO₄ for blue emitters)
-
Solvent (spectroscopic grade)
-
Sample dye and standard dye solutions of varying concentrations
Procedure:
-
Prepare a series of dilutions for both the sample and the standard dye in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.
-
Measure the absorbance of each solution at the excitation wavelength using a UV-Vis spectrophotometer.
-
Record the fluorescence emission spectrum of each solution using a spectrofluorometer. The excitation wavelength should be the same for all measurements.
-
Integrate the area under the emission spectrum for each solution.
-
Plot the integrated fluorescence intensity versus the absorbance for both the sample and the standard.
-
The slope of the resulting linear plots is proportional to the quantum yield. The quantum yield of the sample (Φ_sample_) can be calculated using the following equation:
Φ_sample_ = Φ_standard_ × (Slope_sample_ / Slope_standard_) × (η_sample_² / η_standard_²)
where η is the refractive index of the solvent.
Assessment of Photostability
This protocol outlines a method for quantifying the photostability of a fluorescent dye by measuring its photobleaching quantum yield (Φ_b_).
Materials:
-
Spectrofluorometer with a time-drive mode
-
Continuous wave (CW) laser or a stable light source for excitation
-
Quartz cuvette (1 cm path length)
-
Dye solution of known concentration and absorbance
Procedure:
-
Prepare a solution of the fluorescent dye in a suitable solvent. The absorbance at the excitation wavelength should be low (typically < 0.1).
-
Place the cuvette with the dye solution in the spectrofluorometer.
-
Continuously illuminate the sample at its excitation maximum with a constant light intensity.
-
Record the fluorescence intensity at the emission maximum over time.
-
The fluorescence intensity will decrease as the dye photobleaches. The rate of this decay can be used to determine the photobleaching quantum yield.
-
The photobleaching quantum yield (Φ_b_) is calculated as the number of molecules photobleached per photon absorbed. This can be determined by fitting the fluorescence decay curve to an appropriate kinetic model. A simplified approach involves determining the time it takes for the fluorescence to decrease to half its initial value (t₁/₂).
Protein Labeling with Amine-Reactive Dyes
This protocol describes a general procedure for labeling proteins with amine-reactive fluorescent dyes, such as FITC.
Materials:
-
Protein to be labeled in a suitable buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)
-
Amine-reactive fluorescent dye (e.g., FITC) dissolved in a dry organic solvent (e.g., DMSO)
-
Reaction buffer (e.g., 0.1 M sodium bicarbonate buffer, pH 8.3-9.0)
-
Size-exclusion chromatography column (e.g., Sephadex G-25) to separate the labeled protein from the unreacted dye.
Procedure:
-
Dissolve the protein in the reaction buffer at a concentration of 1-10 mg/mL.
-
Prepare a stock solution of the amine-reactive dye in DMSO.
-
Add the dye solution to the protein solution while gently stirring. The molar ratio of dye to protein will need to be optimized for the specific protein and dye but typically ranges from 5:1 to 20:1.
-
Incubate the reaction mixture for 1-2 hours at room temperature in the dark.
-
After the incubation, the unreacted dye is removed from the protein-dye conjugate using a size-exclusion chromatography column.
-
The degree of labeling (DOL), which is the average number of dye molecules per protein molecule, can be determined spectrophotometrically by measuring the absorbance of the conjugate at the absorbance maximum of the dye and at 280 nm (for the protein).
Visualizations
To further clarify the concepts and procedures discussed, the following diagrams have been generated.
Caption: Jablonski diagram illustrating the electronic transitions involved in fluorescence.
Caption: Workflow for the relative measurement of fluorescence quantum yield.
References
Carbostyril 124 vs. Coumarin Dyes: A Comparative Guide to Fluorescence Lifetime for Researchers
In the realm of fluorescence microscopy and drug development, the choice of a fluorescent probe is paramount to the success of experimental outcomes. Among the plethora of available dyes, Carbostyril 124 and various coumarin derivatives are frequently employed due to their favorable photophysical properties. This guide provides an objective comparison of this compound and common coumarin dyes, with a specific focus on their fluorescence lifetimes, supported by experimental data to aid researchers, scientists, and drug development professionals in selecting the optimal probe for their applications.
Executive Summary
This compound, also known as 7-amino-4-methyl-2(1H)-quinolinone, is a highly fluorescent dye with a notable quantum yield. Coumarin dyes are a broad class of fluorophores known for their environmental sensitivity, with their fluorescence properties, including lifetime, being significantly influenced by the solvent polarity. While both classes of dyes are valuable tools, their suitability for specific applications, particularly those leveraging fluorescence lifetime, can differ. This guide presents a quantitative comparison of their fluorescence lifetimes and outlines experimental protocols for their measurement.
Quantitative Comparison of Fluorescence Lifetime
The fluorescence lifetime of a fluorophore is a critical parameter in many advanced fluorescence applications, including Fluorescence Lifetime Imaging Microscopy (FLIM) and Förster Resonance Energy Transfer (FRET) assays. It is an intrinsic property of a fluorophore in a specific environment and is less susceptible to artifacts like concentration variations and photobleaching compared to fluorescence intensity measurements.
The following table summarizes the fluorescence lifetime of this compound in ethanol and compares it with several common coumarin dyes in the same solvent.
| Dye | Solvent | Fluorescence Lifetime (τ) in ns | Reference(s) |
| This compound | Ethanol | ~4.1 | [1] |
| Coumarin 1 | Ethanol | 2.3 | [2] |
| Coumarin 102 | Ethanol | 2.9 | [3] |
| Coumarin 120 | Ethanol | 4.8 | [4] |
| Coumarin 153 | Ethanol | 5.3 | [2] |
Note on this compound Photophysical Properties: There are conflicting reports regarding the fluorescence quantum yield of this compound in water. A comprehensive database, PhotochemCAD, lists a high quantum yield of 0.97, while another source mentions a significantly lower value of 0.68% without specifying the measurement conditions[5]. For the purpose of this guide, the value from the specialized photochemistry database is considered more reliable.
Experimental Protocols
Measurement of Fluorescence Lifetime using Time-Correlated Single Photon Counting (TCSPC)
Time-Correlated Single Photon Counting (TCSPC) is a highly sensitive technique for determining the fluorescence lifetime of a fluorophore.
Objective: To measure the fluorescence decay kinetics of a fluorescent dye in a specific solvent.
Materials:
-
Pulsed light source (e.g., picosecond pulsed diode laser or Ti:Sapphire laser) with an appropriate excitation wavelength for the dye.
-
Sample holder/cuvette.
-
High-speed, single-photon sensitive detector (e.g., photomultiplier tube (PMT) or single-photon avalanche diode (SPAD)).
-
TCSPC electronics module (including a constant fraction discriminator (CFD), a time-to-amplitude converter (TAC), and a multichannel analyzer (MCA)).
-
Data acquisition and analysis software.
-
Solution of the fluorescent dye of interest (e.g., this compound or a coumarin dye) in the desired solvent.
-
Scattering solution for instrument response function (IRF) measurement (e.g., a dilute solution of non-dairy creamer or Ludox).
Procedure:
-
Instrument Setup and IRF Measurement:
-
Set the excitation wavelength of the pulsed laser to the absorption maximum of the dye.
-
Adjust the laser power to ensure a low photon counting rate (typically <5% of the laser repetition rate) to avoid pulse pile-up.
-
Fill the cuvette with the scattering solution.
-
Collect the instrument response function (IRF) by measuring the scattered light. The IRF represents the time resolution of the system.
-
-
Sample Measurement:
-
Replace the scattering solution with the dye solution.
-
Acquire the fluorescence decay data by collecting photons over a set period until a sufficient number of counts are accumulated in the peak channel of the decay curve.
-
-
Data Analysis:
-
Deconvolute the measured fluorescence decay with the IRF using appropriate fitting software.
-
Fit the decay curve to a multi-exponential decay model to determine the fluorescence lifetime(s) (τ). The goodness of the fit is typically assessed by the chi-squared (χ²) value.
-
Visualization of Experimental and Signaling Workflows
Experimental Workflow for Fluorescence Lifetime Measurement
Caption: Workflow for Fluorescence Lifetime Measurement using TCSPC.
Signaling Pathway: FRET-based Kinase Activity Assay
Fluorescence Resonance Energy Transfer (FRET) is a powerful technique to study molecular interactions, such as those involved in cell signaling pathways. Kinase activity, a fundamental process in many signaling cascades, can be monitored using FRET-based biosensors, often employing a donor-acceptor pair like a coumarin derivative and fluorescein.
Caption: Mechanism of a FRET-based biosensor for kinase activity.
In this FRET-based kinase assay, a substrate peptide is labeled with a donor (e.g., a coumarin dye) and an acceptor (e.g., fluorescein). In the absence of kinase activity, the donor and acceptor are in close proximity, allowing for efficient FRET upon excitation of the donor. When the kinase is active, it phosphorylates the substrate, leading to a conformational change that increases the distance between the donor and acceptor. This disruption of FRET results in a decrease in acceptor emission and an increase in donor emission, which can be quantified to measure kinase activity.
Conclusion
Both this compound and coumarin dyes are effective fluorescent probes with distinct characteristics. The choice between them for applications reliant on fluorescence lifetime will depend on the specific requirements of the experiment.
-
This compound exhibits a relatively long fluorescence lifetime in ethanol (~4.1 ns) and a high quantum yield, making it a bright and stable fluorophore suitable for applications where a single, well-defined lifetime is advantageous.
-
Coumarin dyes offer a range of fluorescence lifetimes that are highly sensitive to the local environment. This property can be exploited to probe changes in polarity, viscosity, or binding events. The availability of various coumarin derivatives with different lifetime characteristics provides flexibility in designing experiments.
Researchers should carefully consider the desired lifetime range, environmental sensitivity, and the specific experimental context when selecting between this compound and coumarin dyes for their fluorescence lifetime-based studies. The provided experimental protocols and workflows serve as a foundation for implementing these powerful techniques in the laboratory.
References
- 1. PhotochemCAD | this compound [photochemcad.com]
- 2. researchgate.net [researchgate.net]
- 3. scbt.com [scbt.com]
- 4. Fluorescent Probes Based on 7‑(Diethylamino)quinolin-2(1H)‑one Cucurbit[7]uril Complexes for Indicator Displacement Assays: In Silico and Experimental Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
A Comparative Guide to Bioanalytical Method Validation: Immunoassay vs. LC-MS/MS for Small Molecule Quantification
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of small molecules—such as drugs, metabolites, and biomarkers—in biological matrices is fundamental to pharmacokinetic studies, clinical diagnostics, and various research applications. The choice of analytical methodology is critical, balancing the need for sensitivity, specificity, throughput, and cost. This guide provides an objective comparison of two predominant techniques for small molecule bioanalysis: the competitive immunoassay and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Immunoassays, which rely on the specific binding between an antibody and an antigen, are a mainstay in many laboratories due to their potential for high throughput and ease of use.[1] For small molecules (haptens), which typically have only a single binding site for an antibody, the competitive immunoassay format is most common.[1][2][3] In contrast, LC-MS/MS has emerged as a gold standard, offering high selectivity and specificity by physically separating the analyte from matrix components before its mass-to-charge ratio is measured.[4][5]
This guide presents a head-to-head comparison of these methods, supported by typical performance data and detailed validation protocols to aid researchers in selecting the most appropriate technique for their analytical needs.
Data Presentation: Performance Characteristics
The validation of any bioanalytical method involves assessing a range of performance characteristics. The following table summarizes typical quantitative data for a competitive immunoassay compared to an LC-MS/MS assay for the analysis of a small molecule in a biological matrix like plasma or serum.
| Performance Parameter | Competitive Immunoassay | LC-MS/MS | Key Considerations |
| Lower Limit of Quantification (LLOQ) | pg/mL to low ng/mL | High pg/mL to low ng/mL | Both methods can achieve high sensitivity.[6][7][8][9][10] LC-MS/MS sensitivity is highly dependent on the analyte's ionization efficiency. |
| Accuracy (% Bias) | Within ±20-25% of nominal value | Within ±15% of nominal value | Regulatory guidelines are often stricter for LC-MS/MS. Immunoassays may have slightly wider acceptance criteria.[11] |
| Precision (%CV) | ≤20-25% | ≤15% | LC-MS/MS generally offers higher precision due to the robustness of the physical separation and detection process.[12] |
| Selectivity & Specificity | Prone to cross-reactivity with structurally similar molecules or matrix interference.[4] | Very high; specificity is conferred by both chromatographic retention time and specific mass transitions (parent/daughter ions). | Immunoassays rely solely on antibody binding specificity, which can be a limitation.[4] LC-MS/MS is considered the more specific method.[13][14] |
| Dynamic Range | Typically 2-3 orders of magnitude | Typically 3-4 orders of magnitude | LC-MS/MS often provides a wider linear dynamic range. |
| Sample Volume | 10 - 100 µL | 10 - 100 µL | Both techniques can be adapted for small sample volumes.[15] |
| Throughput | High (96/384-well plate formats) | Moderate to High (Modern UHPLC systems allow run times of minutes per sample).[15] | Immunoassays are generally faster for large batches, while LC-MS/MS offers flexibility for smaller sample sets. |
| Method Development Time | Months to over a year (requires antibody generation and characterization) | Weeks to months (requires optimization of chromatography and mass spectrometer conditions) | LC-MS/MS methods can be developed more rapidly as they do not depend on biological reagent generation.[4] |
| Cost per Sample | Generally lower, especially at high throughput | Higher, due to instrument cost and maintenance, but consumables can be cheaper.[4] | The initial capital investment for LC-MS/MS is significantly higher. |
Mandatory Visualization: Assay Workflows
The fundamental principles of competitive immunoassays and LC-MS/MS are distinct, as illustrated in the workflows below.
Caption: Workflow of a competitive immunoassay for small molecule detection.
Caption: Workflow of an LC-MS/MS bioanalytical method.
Experimental Protocols
Below are detailed, representative protocols for the validation of both a competitive immunoassay and an LC-MS/MS method, based on established bioanalytical method validation guidelines.[11]
Protocol 1: Validation of a Competitive Immunoassay
This protocol outlines the key experiments required to validate a competitive ELISA for the quantification of a small molecule in a biological matrix (e.g., human plasma).
-
Preparation of Reagents:
-
Calibration Standards: Prepare a stock solution of the analyte in a suitable solvent. Serially dilute in analyte-free matrix to create a calibration curve with 8-10 non-zero concentrations.
-
Quality Control (QC) Samples: Prepare QCs at a minimum of four levels: LLOQ, low, medium, and high concentrations, from a separate stock solution to ensure accuracy.
-
-
Validation Experiments:
-
Precision and Accuracy: Analyze five replicates of the QC samples at all four levels in three separate analytical runs.
-
Acceptance Criteria: For each run, the mean concentration should be within ±20% (±25% at LLOQ) of the nominal value. The coefficient of variation (%CV) should not exceed 20% (25% at LLOQ).[11]
-
-
Selectivity: Test at least six different lots of the biological matrix. Each blank sample should have a response less than 20% of the LLOQ response.
-
Matrix Effect: Evaluate the effect of different matrix lots on the assay performance by analyzing QC samples prepared in these different lots. Results should meet accuracy and precision criteria.
-
Dilution Integrity: Prepare a sample at a concentration above the Upper Limit of Quantification (ULOQ). Dilute this sample with the blank matrix to bring it within the quantifiable range. The back-calculated concentration should be within ±20% of the nominal value.
-
Stability: Assess the stability of the analyte in the biological matrix under various conditions:
-
Freeze-Thaw Stability: Three freeze-thaw cycles.
-
Short-Term (Bench-Top) Stability: At room temperature for a duration matching expected sample handling time.
-
Long-Term Stability: At the intended storage temperature (e.g., -80°C) for a period exceeding the study duration.
-
Stock Solution Stability: At storage temperature.
-
Acceptance Criteria: The mean concentration of the stability samples must be within ±20% of the nominal concentration.
-
-
Protocol 2: Validation of an LC-MS/MS Method
This protocol describes the validation of an LC-MS/MS method for a small molecule in a biological matrix.
-
Method Development and Optimization:
-
Mass Spectrometer Tuning: Optimize MS parameters (e.g., ionization source settings, collision energy) by infusing a standard solution of the analyte and a stable isotope-labeled internal standard (SIL-IS). Select at least two specific multiple reaction monitoring (MRM) transitions.
-
Chromatography: Develop an LC method (column, mobile phases, gradient) to achieve a sharp peak shape, adequate retention, and separation from matrix interferences.
-
Sample Preparation: Develop a robust extraction procedure (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) to remove matrix components and concentrate the analyte.[16]
-
-
Validation Experiments:
-
Calibration Curve: Prepare an 8-10 point calibration curve in the surrogate or stripped matrix. The curve should be fitted with an appropriate regression model (e.g., linear or quadratic, with 1/x or 1/x² weighting). The correlation coefficient (r²) should be >0.99.
-
Precision and Accuracy: Analyze five replicates of QC samples at four levels (LLOQ, low, mid, high) across three separate runs.
-
Acceptance Criteria: The mean concentration should be within ±15% (±20% at LLOQ) of the nominal value. The %CV should not exceed 15% (20% at LLOQ).[11]
-
-
Selectivity and Specificity: Analyze at least six lots of blank matrix. The response at the retention time of the analyte should be <20% of the LLOQ response, and <5% for the internal standard.
-
Matrix Effect: Assess ion suppression or enhancement by comparing the analyte response in post-extraction spiked matrix samples from different sources to the response in a neat solution. The CV of the calculated matrix factor should be ≤15%.
-
Recovery: Compare the analyte response in pre-extraction spiked samples to that of post-extraction spiked samples to determine the efficiency of the extraction process.
-
Stability: Evaluate analyte stability as described in the immunoassay protocol (freeze-thaw, bench-top, long-term, stock solution).
-
Acceptance Criteria: The mean concentration of the stability samples must be within ±15% of the nominal concentration.[17]
-
-
Conclusion
The choice between a competitive immunoassay and an LC-MS/MS method for small molecule quantification depends heavily on the specific requirements of the study.
Immunoassays are well-suited for high-throughput screening and routine analysis where a validated kit is available.[18] Their operational simplicity and speed with large sample batches are significant advantages. However, the development of a new immunoassay is a resource-intensive process, and the assays can be susceptible to specificity issues like cross-reactivity, which may require orthogonal methods for confirmation.[4]
LC-MS/MS provides superior specificity and is considered the reference method for many small molecule analytes.[4][13] Its flexibility allows for rapid method development for novel compounds and the ability to multiplex—measuring multiple analytes in a single run. While the initial instrument cost is high and the workflow can be more complex, the reliability and quality of the data are often unparalleled.[15]
For drug development professionals and researchers, a thorough understanding of these validation principles and performance trade-offs is essential for generating robust, reliable, and defensible bioanalytical data.
References
- 1. tandfonline.com [tandfonline.com]
- 2. aptamergroup.com [aptamergroup.com]
- 3. researchgate.net [researchgate.net]
- 4. MedicalLab Management Magazine [medlabmag.com]
- 5. uu.diva-portal.org [uu.diva-portal.org]
- 6. Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays | Quanterix [quanterix.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Collection - Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays - Journal of the American Chemical Society - Figshare [figshare.com]
- 9. researchgate.net [researchgate.net]
- 10. Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mass-spec.stanford.edu [mass-spec.stanford.edu]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. pharmaceuticalintelligence.com [pharmaceuticalintelligence.com]
- 16. m.youtube.com [m.youtube.com]
- 17. Strategies in quantitative LC-MS/MS analysis of unstable small molecules in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Immunoassay Methods - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Unlocking Luminescence: A Comparative Guide to the Quantum Yield of Carbostyril 124 Derivatives
For researchers, scientists, and professionals in drug development, the selection of fluorescent probes with optimal quantum yields is paramount for assay sensitivity and accuracy. Carbostyril 124, a derivative of 7-amino-4-methyl-2(1H)-quinolinone, and its analogues are a significant class of fluorophores. This guide provides a comparative analysis of the fluorescence quantum yield of this compound and its derivatives, supported by experimental data and detailed methodologies to aid in the selection of the most suitable compound for specific research applications.
Quantitative Comparison of Quantum Yields
The fluorescence quantum yield (Φ) is a critical parameter that defines the efficiency of the fluorescence process. It is the ratio of photons emitted to photons absorbed. The quantum yield of this compound and its derivatives is highly dependent on their molecular structure and the solvent environment. Below is a summary of reported quantum yield values for this compound and several of its derivatives, as well as structurally similar 7-aminocoumarins for a broader context.
| Compound | Solvent | Excitation Wavelength (nm) | Emission Wavelength (nm) | Quantum Yield (Φ) |
| This compound | Water (pH 5-9) | 350 | - | 0.97[1] |
| This compound | Ethanol | 350 | - | ~0.5 |
| PAV-3 (a 2-quinolinone derivative) | - | 350 | - | 0.171 |
| PAV-5 (a 2-quinolinone derivative) | - | 350 | - | 0.023 |
| N7-acetylated this compound | - | - | - | Significantly Lowered |
| 7-Amino-4-methylcoumarin | Ethanol | - | - | ~0.5[2] |
| 7-Diethylamino-4-methylcoumarin | Ethanol | - | - | ~0.5[2] |
| Coumarin 102 | Ethanol | - | - | 0.6[2] |
| Coumarin 153 | Cyclohexane | - | - | 0.9[2] |
| Coumarin 153 | Water | - | - | 0.1[2] |
| 6-Hydroxy-7-amino-4-methylcoumarin | Methanol | - | - | 0.81[3] |
Experimental Protocol: Relative Fluorescence Quantum Yield Determination
The most common method for determining the fluorescence quantum yield of a compound is the relative method, which involves comparing the fluorescence intensity of the sample to a well-characterized standard with a known quantum yield. Quinine sulfate in 0.1 M H₂SO₄ (Φ = 0.54) is a widely used standard.
Materials:
-
Spectrofluorometer
-
UV-Vis Spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
This compound derivative (sample)
-
Quinine sulfate (standard)
-
Appropriate solvent (e.g., ethanol, water)
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of the standard (e.g., quinine sulfate in 0.1 M H₂SO₄).
-
Prepare a stock solution of the this compound derivative in the chosen solvent.
-
Prepare a series of dilutions for both the standard and the sample, ensuring the absorbance at the excitation wavelength is within the linear range (typically < 0.1) to avoid inner filter effects.
-
-
Absorbance Measurement:
-
Using a UV-Vis spectrophotometer, measure the absorbance of each dilution of the standard and the sample at the chosen excitation wavelength.
-
-
Fluorescence Measurement:
-
Using a spectrofluorometer, record the fluorescence emission spectrum for each dilution of the standard and the sample at the same excitation wavelength used for the absorbance measurements.
-
Integrate the area under the emission spectrum for each measurement.
-
-
Data Analysis:
-
Plot the integrated fluorescence intensity versus the absorbance for both the standard and the sample.
-
Determine the slope of the resulting linear plots for both the standard (m_std) and the sample (m_sample).
-
-
Quantum Yield Calculation:
-
Calculate the quantum yield of the sample (Φ_sample) using the following equation:
Φ_sample = Φ_std * (m_sample / m_std) * (η_sample² / η_std²)
Where:
-
Φ_std is the known quantum yield of the standard.
-
m_sample and m_std are the slopes from the plots of integrated fluorescence intensity vs. absorbance.
-
η_sample and η_std are the refractive indices of the solvents used for the sample and the standard, respectively. If the same solvent is used, this term becomes 1.
-
Visualizing the Workflow
To further clarify the experimental process and the underlying logic, the following diagrams are provided.
References
Performance of Carbostyril 124 in Diverse TRF Assay Formats: A Comparative Guide
For researchers, scientists, and professionals engaged in drug development, the selection of appropriate fluorophores is a critical determinant of success in Time-Resolved Fluorescence (TRF) assays. Among the array of available options, Carbostyril 124 (cs124) has emerged as a noteworthy sensitizing chromophore for lanthanide-based TRF applications. This guide provides an objective comparison of this compound's performance in various TRF assay formats, supported by experimental data and detailed methodologies.
Introduction to this compound in TRF Assays
This compound is a fluorescent molecule that serves as an "antenna," absorbing light and efficiently transferring that energy to a chelated lanthanide ion, such as Terbium (Tb³⁺) or Europium (Eu³⁺). This energy transfer process, a cornerstone of TRF and Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays, results in the long-lived, characteristic emission of the lanthanide. This temporal distinction from short-lived background fluorescence allows for highly sensitive, time-gated detection, thereby significantly improving signal-to-noise ratios.
The general workflow of a TRF assay involves the excitation of the donor (the this compound-lanthanide complex) and, after a delay to allow for the decay of background fluorescence, the measurement of the lanthanide's emission. In a TR-FRET format, this emitted energy can be further transferred to a nearby acceptor molecule if they are in close proximity, providing a tool for studying molecular interactions.
Performance in Different Lanthanide Complexes: Terbium vs. Europium
This compound can be effectively paired with both Terbium (Tb³⁺) and Europium (Eu³⁺) to create luminescent complexes. The choice between these lanthanides often depends on the specific requirements of the assay, including the desired emission wavelength and lifetime.
Derivatives of this compound have been synthesized to enhance performance. For instance, the DTPA chelate of cs124-6-SO₃H exhibits similar lifetime and brightness for both Tb³⁺ and Eu³⁺ when compared to the standard DTPA-cs124 complex, but with the significant advantage of increased water solubility.[1] Furthermore, the Tb³⁺ complex of DTPA-cs124-8-CH₃ shows a longer lifetime (1.74 ms) compared to the standard DTPA-cs124-Tb³⁺ complex (1.5 ms), which is indicative of a higher lanthanide quantum yield due to the reduction of back energy transfer from the lanthanide to the antenna molecule.[2][3]
| Parameter | This compound-DTPA-Tb³⁺ | This compound-DTPA-Eu³⁺ | This compound Derivative (DTPA-cs124-8-CH₃)-Tb³⁺ | Reference |
| Luminescence Lifetime | ~1.5 ms | Similar to Tb³⁺ complex | 1.74 ms | [2][3] |
| Relative Brightness | Good | Good | Enhanced | [2] |
| Quantum Yield (Φ) | Up to >40% (with derivatives) | Up to 11.6% (with derivatives) | Higher than standard cs124 | [1] |
Performance in Different TRF Immunoassay Formats
While specific head-to-head comparative studies of this compound in different immunoassay formats are not extensively detailed in publicly available literature, the principles of TRF allow for its application in various assay designs, including competitive and sandwich immunoassays. The choice of format is dictated by the nature of the analyte and the desired assay characteristics.
Competitive Immunoassay
In a competitive immunoassay, a labeled antigen (tracer) competes with the unlabeled antigen in the sample for a limited number of antibody binding sites. A higher concentration of the antigen in the sample results in a lower signal from the labeled tracer. This format is typically used for the detection of small molecules.
Sandwich Immunoassay
The sandwich immunoassay is suitable for larger analytes with multiple epitopes. In this format, the analyte is "sandwiched" between two antibodies. One antibody is typically immobilized on a solid phase (e.g., a microplate well), while the other is labeled with the this compound-lanthanide complex. The resulting TRF signal is directly proportional to the amount of analyte in the sample.
Comparison with Other TRF Donors
While direct comparative studies are limited, the performance of this compound-lanthanide complexes can be assessed based on their photophysical properties relative to other commonly used TRF donors, such as those based on cryptates or other chelating agents. The high quantum yields and long lifetimes of optimized this compound derivatives make them highly competitive for developing sensitive TRF assays.
Experimental Protocols
The following provides a generalized methodology for a sandwich TRF immunoassay using a this compound-lanthanide labeled detection antibody.
Materials and Reagents
-
Microplate (e.g., 96-well, low fluorescence background)
-
Capture antibody specific to the analyte
-
Blocking buffer (e.g., BSA or casein-based)
-
Analyte standards and samples
-
Detection antibody labeled with this compound-DTPA-Lanthanide
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Assay buffer (e.g., Tris-based buffer)
-
TRF plate reader
Assay Procedure
-
Coating: Immobilize the capture antibody on the microplate wells by incubating overnight at 4°C.
-
Washing: Wash the wells multiple times with wash buffer to remove unbound antibody.
-
Blocking: Add blocking buffer to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.
-
Washing: Repeat the washing step.
-
Sample/Standard Incubation: Add analyte standards and samples to the wells and incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Detection Antibody Incubation: Add the this compound-lanthanide labeled detection antibody to each well and incubate for 1 hour at room temperature.
-
Washing: Perform a final, thorough washing step to remove unbound detection antibody.
-
Signal Measurement: Add assay buffer to the wells and measure the time-resolved fluorescence using a TRF plate reader. A typical setting would involve excitation around 340 nm and emission detection at the characteristic wavelength for the lanthanide (e.g., ~615 nm for Eu³⁺ or ~545 nm and ~490 nm for Tb³⁺) after a delay of 50-400 µs.
Conclusion
This compound and its derivatives are versatile and high-performing sensitizing chromophores for lanthanide-based TRF assays. Their favorable photophysical properties, including long luminescence lifetimes and high quantum yields, particularly when paired with Terbium, make them excellent candidates for the development of sensitive and robust immunoassays. The choice of assay format, whether competitive or sandwich, will depend on the specific analyte and research question. The provided experimental framework can be adapted and optimized for various applications in drug discovery and biomedical research.
References
A Researcher's Guide to Evaluating Cross-Reactivity of Carbostyril 124-Labeled Antibodies
Comparative Analysis of Fluorescent Dyes for Antibody Labeling
The selection of a fluorescent label can impact the performance of an antibody in various applications. Below is a summary of the key characteristics of Carbostyril 124 and two widely used alternative dyes.
| Property | This compound | Alexa Fluor™ 488 | DyLight™ 488 |
| Excitation Max (nm) | ~349[1] | 493-494[2][3][4] | 493[5][6][7] |
| Emission Max (nm) | Not specified in searches | 517-519[2][3] | 518[5][6][7] |
| Molecular Weight ( g/mol ) | 174.20[1][8] | 643.4[2][3] | 1011[6][7] |
| Reactive Group | Assumed amine-reactive for labeling | NHS Ester[2][3] | NHS Ester[5][9] |
| Solubility | Soluble in DMF and DMSO[1] | Water-soluble | Water-soluble[5][6] |
| Known Applications | Laser dye, sensitizing chromophore[1][8] | Immunoassays, microscopy, flow cytometry[4] | Immunoassays, microscopy, Western blotting[5] |
Experimental Protocols
To objectively assess the performance of this compound-labeled antibodies, a direct comparison with established alternatives is necessary. The following protocols outline the procedures for antibody labeling and subsequent cross-reactivity testing.
Antibody Labeling with Amine-Reactive Dyes
This protocol describes the conjugation of a fluorescent dye with an N-hydroxysuccinimide (NHS) ester to the primary amines of an antibody. This procedure can be adapted for this compound, assuming an amine-reactive derivative is used.
Materials:
-
Antibody solution (1-2 mg/mL in amine-free buffer, e.g., PBS)
-
Amine-reactive fluorescent dye (this compound-NHS ester, Alexa Fluor™ 488-NHS ester, or DyLight™ 488-NHS ester)
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
-
Labeling buffer (0.1 M sodium bicarbonate, pH 8.3)
-
Purification column (e.g., spin desalting column)
Procedure:
-
Prepare the Antibody: If not already in an amine-free buffer, exchange the antibody buffer to the labeling buffer. Adjust the antibody concentration to 1-2 mg/mL.
-
Prepare the Dye: Dissolve the amine-reactive dye in DMF or DMSO to a concentration of 10 mg/mL immediately before use.
-
Labeling Reaction:
-
Add the labeling buffer to the antibody solution at a 1:10 ratio (e.g., 10 µL of buffer for every 100 µL of antibody solution).
-
Slowly add the dissolved dye to the antibody solution while gently vortexing. The optimal molar ratio of dye to antibody should be determined empirically, but a starting point of 10:1 is common.
-
Incubate the reaction for 1 hour at room temperature, protected from light.
-
-
Purification: Remove the unconjugated dye using a spin desalting column according to the manufacturer's instructions.
-
Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the labeled antibody at 280 nm and the excitation maximum of the dye.
Cross-Reactivity Testing by Competitive ELISA
This protocol allows for the quantitative assessment of the labeled antibody's binding to its target antigen in the presence of potential cross-reactants.
Materials:
-
Target antigen
-
Potential cross-reacting antigens
-
Labeled antibody (from the protocol above)
-
ELISA plates
-
Coating buffer (e.g., PBS)
-
Blocking buffer (e.g., PBS with 1% BSA)
-
Wash buffer (e.g., PBS with 0.05% Tween 20)
-
Plate reader
Procedure:
-
Antigen Coating: Coat the wells of an ELISA plate with the target antigen at a concentration of 1-10 µg/mL in coating buffer. Incubate overnight at 4°C.
-
Blocking: Wash the plate with wash buffer and block the remaining protein-binding sites with blocking buffer for 1-2 hours at room temperature.
-
Competitive Binding:
-
Prepare a series of dilutions of the potential cross-reacting antigens in blocking buffer.
-
In a separate plate or tubes, pre-incubate a fixed concentration of the labeled antibody with each dilution of the cross-reacting antigens for 30 minutes.
-
Transfer the antibody-antigen mixtures to the coated and blocked ELISA plate.
-
Incubate for 1-2 hours at room temperature.
-
-
Washing: Wash the plate thoroughly with wash buffer to remove unbound antibodies.
-
Detection: Measure the fluorescence signal in each well using a plate reader with the appropriate excitation and emission wavelengths for the dye.
-
Data Analysis: Plot the fluorescence signal as a function of the cross-reactant concentration. The degree of cross-reactivity can be determined by comparing the concentration of the cross-reactant required to inhibit 50% of the labeled antibody binding (IC50) to the IC50 of the target antigen.
Visualizing Workflows and Pathways
To aid in the understanding of the experimental processes and their biological context, the following diagrams are provided.
Caption: Workflow for labeling antibodies with an amine-reactive fluorescent dye.
Caption: Experimental workflow for assessing antibody cross-reactivity using a competitive ELISA.
Caption: A simplified representation of the MAPK/ERK signaling pathway.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Invitrogen™ Alexa Fluor™ 488 NHS Ester (Succinimidyl Ester) | Fisher Scientific [fishersci.ca]
- 3. Invitrogen Alexa Fluor 488 NHS Ester (Succinimidyl Ester) 1 mg | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.co.uk]
- 4. APDye 488 NHS ester (Alexa Fluor 488 NHS equivalent) | CAS 1374019-99-4 | AxisPharm [axispharm.com]
- 5. Thermo Scientific™ DyLight™ 488 NHS Ester | LabMart Limited [labmartgh.com]
- 6. researchgate.net [researchgate.net]
- 7. assets.fishersci.com [assets.fishersci.com]
- 8. scbt.com [scbt.com]
- 9. Thermo Scientific DyLight 488 NHS Ester 1 mg | Buy Online | Thermo Scientific™ | Fisher Scientific [fishersci.pt]
A Comparative Guide to Carbostyril 124 and Dansyl Chloride: Fluorescent Probes for Research
In the landscape of molecular probes, fluorescent compounds are indispensable tools for elucidating biological structures and functions. This guide provides a detailed comparative analysis of two such compounds: Carbostyril 124 and Dansyl chloride. While both are valued for their fluorescent properties, their chemical reactivity, environmental sensitivity, and primary applications differ significantly. This document serves as a resource for researchers, scientists, and drug development professionals to select the appropriate probe for their experimental needs, supported by quantitative data and detailed protocols.
Physicochemical and Photophysical Properties
The fundamental characteristics of a fluorophore dictate its suitability for specific applications. This compound is known for its high, stable quantum yield, making it an excellent fluorescent standard. In contrast, Dansyl chloride and its derivatives are notable for their environmentally sensitive fluorescence, which is a powerful feature for studying molecular interactions and conformational changes.
| Property | This compound | Dansyl chloride |
| Formal Name | 7-amino-4-methyl-2(1H)-quinolinone[1] | 5-(dimethylamino)-1-naphthalenesulfonyl chloride[2] |
| CAS Number | 19840-99-4[1][3] | 605-65-2[2][4] |
| Molecular Formula | C₁₀H₁₀N₂O[1] | C₁₂H₁₂ClNO₂S[2][5] |
| Molecular Weight | 174.20 g/mol [1] | 269.75 g/mol [5] |
| Excitation Max (λex) | ~350 nm | ~330-340 nm (Solvent-dependent)[2][6] |
| Emission Max (λem) | Not specified in search results | ~510-535 nm (Highly solvent-dependent)[2][6] |
| Quantum Yield (ΦF) | 0.97 (in water, pH 5-9)[7] | Highly variable; 0.07 (Dansyl glycine in water) to 0.70 (Dansyl chloride in water)[6][8] |
| Fluorescence Lifetime (τ) | Not specified in search results | 10-20 ns (for protein conjugates)[4][5] |
| Solubility | DMF: 3 mg/mL, DMSO: 2 mg/mL[1] | Soluble in DMF, Acetonitrile, Acetone[2][9][10] |
Performance and Application Analysis
Reactivity and Labeling Chemistry
Dansyl chloride is a reactive compound designed to form covalent bonds with biomolecules.[4][11] The sulfonyl chloride moiety readily reacts with primary and secondary amines, such as the N-terminal α-amino group of polypeptides and the ε-amino group of lysine residues, to form stable, fluorescent sulfonamide adducts.[12] This reaction is typically performed under alkaline conditions (pH 9.5-10) to ensure the amino groups are deprotonated and nucleophilic.[10][12] Its reactivity makes it a workhorse for labeling proteins, peptides, and amino acids for detection and analysis.[4][13]
This compound , in its unmodified form, is not a reactive labeling agent. It is a stable chromophore primarily used as a fluorescent standard for quantum yield measurements or as a building block for synthesizing more complex, functionalized probes, such as those used for sensitizing lanthanide luminescence.[1][3][14]
Environmental Sensitivity
A defining feature of Dansyl chloride derivatives is the pronounced sensitivity of their fluorescence to the polarity of the local microenvironment, a property known as solvatochromism.[15] In non-polar, hydrophobic environments (e.g., a protein's binding pocket), dansyl amides exhibit a significant blue shift in their emission wavelength and a substantial increase in fluorescence quantum yield.[10] Conversely, in polar, aqueous environments, the emission is red-shifted and the quantum yield is lower.[10] This property makes dansylated molecules excellent probes for studying protein folding, conformational changes, and ligand binding events.[4][16]
This compound is valued for the opposite reason: its high and stable fluorescence is relatively insensitive to its environment, which is a desirable characteristic for a reference standard.[14]
Stability
Dansyl chloride has notable stability issues that researchers must manage. It is unstable in aqueous solutions, where it can hydrolyze to form the non-reactive and fluorescent dansyl acid.[17] It is also unstable in dimethyl sulfoxide (DMSO), a common solvent, and solutions should be prepared fresh in appropriate organic solvents like dimethylformamide (DMF) or acetonitrile.[4][5][16]
This compound is a chemically stable solid compound under standard laboratory conditions.[14]
Experimental Protocols
Protocol 1: Protein Labeling with Dansyl Chloride
This protocol describes a general procedure for labeling a protein with Dansyl chloride. The optimal molar ratio of dye to protein and incubation times should be determined empirically for each specific protein.
Materials:
-
Protein of interest (1-10 mg/mL)
-
Amine-free labeling buffer (e.g., 100 mM sodium bicarbonate, pH 9.5)
-
Dansyl chloride
-
Anhydrous dimethylformamide (DMF) or acetonitrile
-
Purification column (e.g., Sephadex G-25) or dialysis tubing (appropriate MWCO)
-
Stir plate and stir bar
Procedure:
-
Protein Preparation : Prepare a solution of the target protein in the cold (4°C) amine-free labeling buffer. Ensure the buffer does not contain primary amines (like Tris) that would compete for the dye.
-
Dye Preparation : Immediately before use, prepare a stock solution of Dansyl chloride (e.g., 10 mg/mL) in anhydrous DMF or acetonitrile.[10]
-
Labeling Reaction : While gently stirring the protein solution at 4°C, slowly add a 5- to 20-fold molar excess of the Dansyl chloride solution.[10] Protect the reaction mixture from light.
-
Incubation : Continue to stir the reaction mixture at 4°C for 2-4 hours, or overnight.[10]
-
Purification : Remove unreacted Dansyl chloride and the hydrolysis by-product (dansyl acid) by gel filtration or by extensive dialysis against a suitable buffer (e.g., PBS).[10]
-
Characterization : Determine the degree of labeling (DOL) by measuring the absorbance of the purified protein conjugate at 280 nm (for protein) and ~340 nm (for the dansyl group) and using their respective extinction coefficients.[10]
Protocol 2: Determination of Relative Fluorescence Quantum Yield
This protocol outlines the comparative method for determining the fluorescence quantum yield (ΦF) of a test compound (e.g., a newly synthesized probe) using a well-characterized standard like this compound.[18]
Materials:
-
Test compound
-
Standard compound with known ΦF (e.g., this compound, ΦF = 0.97 in water)[7]
-
High-purity solvent(s)
-
UV-Vis spectrophotometer
-
Fluorometer
-
Quartz cuvettes (1 cm path length)
Procedure:
-
Select Standard : Choose a standard that absorbs and emits in a similar spectral region to the test compound. Ensure the standard and test compound can be dissolved in the same solvent or in solvents with known refractive indices.
-
Prepare Stock Solutions : Prepare concentrated stock solutions of both the test and standard compounds.
-
Prepare Dilutions : Create a series of dilutions for both the test and standard compounds in the chosen solvent. The absorbance of these solutions at the selected excitation wavelength should be kept below 0.1 to minimize inner filter effects.
-
Measure Absorbance : Record the UV-Vis absorption spectrum for each dilution and determine the absorbance at the chosen excitation wavelength (λex).
-
Measure Fluorescence : Record the fluorescence emission spectrum for each dilution using the same λex. Ensure instrument settings (e.g., slit widths) are identical for all measurements.
-
Integrate and Plot : Integrate the area under the emission curve for each spectrum. Plot the integrated fluorescence intensity versus the absorbance at λex for both the test and standard compounds.
-
Calculate Quantum Yield : The plots should yield straight lines through the origin. The ΦF of the test sample (Φ_test) is calculated using the following equation:
Φ_test = Φ_std * (Grad_test / Grad_std) * (η_test² / η_std²)
Where:
-
Φ_std is the quantum yield of the standard.
-
Grad_test and Grad_std are the gradients from the plots of integrated fluorescence vs. absorbance.
-
η_test and η_std are the refractive indices of the solvents used for the test and standard samples, respectively.[18]
-
Visualizing Structures and Pathways
The distinct chemical structures of this compound and Dansyl chloride underpin their different functionalities.
Dansyl chloride's utility as a FRET acceptor can be visualized in a hypothetical signaling pathway, such as monitoring kinase activity.
Conclusion
The choice between this compound and Dansyl chloride is dictated by the experimental goal.
-
Choose Dansyl chloride when you need to covalently label proteins or peptides to track them, quantify them, or investigate their molecular environment. Its environmental sensitivity is a key advantage for studying protein dynamics, folding, and binding events.[4][17]
-
Choose this compound when you require a stable, bright, and reliable fluorescent standard for calibrating instruments or for use as a reference in quantitative fluorescence measurements like quantum yield determination.[14] It also serves as a foundational structure for the synthesis of more advanced probes.[1]
By understanding their distinct properties and leveraging the appropriate experimental protocols, researchers can effectively harness the power of these fluorescent molecules to advance their scientific inquiries.
References
- 1. caymanchem.com [caymanchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Application of dansyl chloride_Chemicalbook [chemicalbook.com]
- 5. Dansyl chloride [cogershop.com]
- 6. 12.31 Dansyl chloride (11), which absorbs maximally | Chegg.com [chegg.com]
- 7. PhotochemCAD | this compound [photochemcad.com]
- 8. Dansyl glycine [omlc.org]
- 9. doe-mbi.ucla.edu [doe-mbi.ucla.edu]
- 10. benchchem.com [benchchem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. benchchem.com [benchchem.com]
- 13. Protein Labeling Reagents | Thermo Fisher Scientific - HK [thermofisher.com]
- 14. via.library.depaul.edu [via.library.depaul.edu]
- 15. benchchem.com [benchchem.com]
- 16. Dansyl chloride - Wikipedia [en.wikipedia.org]
- 17. mdpi.com [mdpi.com]
- 18. chem.uci.edu [chem.uci.edu]
Evaluating the Brightness of Carbostyril 124 Complexes: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Carbostyril 124 (CS124) and its derivatives have garnered significant interest in the field of fluorescence and luminescence, primarily for their role as "antenna" chromophores that absorb light and efficiently transfer energy to lanthanide ions, resulting in bright, long-lived, and spectrally sharp emission. This guide provides a comparative evaluation of the brightness of this compound complexes, with a focus on their application as sensitizers for lanthanide luminescence, and presents the requisite experimental data and protocols for their characterization.
Performance Comparison of this compound Complexes and Alternatives
The brightness of a fluorescent or luminescent probe is a critical parameter, determined by its molar extinction coefficient (ε) and its fluorescence quantum yield (Φ). While this compound itself is fluorescent, its primary application in high-brightness complexes is as a sensitizer for lanthanide ions like Terbium (Tb³⁺) and Europium (Eu³⁺). In this context, the "brightness" refers to the intensity of the sensitized lanthanide emission.
Below is a summary of the photophysical properties of this compound and some of its lanthanide complexes, along with a qualitative comparison to other common classes of fluorescent dyes.
Table 1: Photophysical Properties of this compound and its Lanthanide Complexes
| Compound/Complex | Molar Extinction Coefficient (ε) at λmax (M⁻¹cm⁻¹) | Quantum Yield (Φ) | Brightness (ε × Φ) | Excitation λmax (nm) | Emission λmax (nm) | Solvent/Conditions |
| This compound | 46,500 at 219 nm[1] | 0.97[1] | 45,105 | 350 | ~420-440 | Water (pH 5-9)[1] |
| Tb³⁺-DTPA-CS124 | Not explicitly stated for the complex | ~0.15-0.20 (overall quantum yield of sensitized emission) | - | ~340-350 | 490, 545, 585, 620 | Aqueous Buffer |
| Eu³⁺-DTPA-CS124 | Not explicitly stated for the complex | ~0.10-0.15 (overall quantum yield of sensitized emission) | - | ~340-350 | 590, 615, 650, 695 | Aqueous Buffer |
| Tb³⁺-DTPA-CS124-8-CH₃ | Not explicitly stated for the complex | Higher than Tb³⁺-DTPA-CS124 due to reduced back energy transfer[2][3][4] | Higher than Tb³⁺-DTPA-CS124 | ~340-350 | 490, 545, 585, 620 | Aqueous Buffer |
| Coumarin Dyes (General) | 10,000 - 80,000 | 0.1 - 0.9[5][6][7][8] | 1,000 - 72,000 | 350 - 450 | 400 - 550 | Varies with structure and solvent |
| BODIPY Dyes (General) | 50,000 - 100,000 | 0.5 - 1.0[9][10] | 25,000 - 100,000 | 480 - 650 | 500 - 670 | Varies with structure and solvent |
Note: Direct quantitative comparisons of brightness between this compound complexes and other fluorophores are challenging due to the different mechanisms of light emission (sensitized luminescence vs. direct fluorescence). The brightness of lanthanide complexes is highly dependent on the efficiency of energy transfer from the Carbostyril antenna to the lanthanide ion.
Experimental Protocols
Accurate determination of the brightness of fluorescent and luminescent complexes relies on precise measurements of their molar extinction coefficient and quantum yield. The following are detailed protocols for these key experiments.
Determination of Molar Extinction Coefficient (ε)
The molar extinction coefficient is a measure of how strongly a substance absorbs light at a given wavelength. It is determined using the Beer-Lambert law.
Materials:
-
High-purity sample of the this compound complex
-
Spectroscopic grade solvent (e.g., water, DMSO, ethanol)
-
Calibrated UV-Vis spectrophotometer
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
-
Quartz cuvettes (typically 1 cm path length)
Procedure:
-
Prepare a stock solution: Accurately weigh a small amount of the complex and dissolve it in a known volume of the chosen solvent to create a stock solution of known concentration.
-
Prepare serial dilutions: From the stock solution, prepare a series of dilutions with decreasing concentrations.
-
Measure absorbance: For each dilution, measure the absorbance at the wavelength of maximum absorbance (λmax) using the UV-Vis spectrophotometer. Use the same solvent as a blank reference.
-
Plot data: Plot the absorbance values against the corresponding concentrations.
-
Calculate ε: The molar extinction coefficient is the slope of the resulting line from the plot of absorbance versus concentration, according to the Beer-Lambert law (A = εcl), where A is absorbance, c is concentration, and l is the path length of the cuvette.
Determination of Fluorescence Quantum Yield (Φ)
The fluorescence quantum yield is the ratio of photons emitted to photons absorbed. The relative method, using a well-characterized standard, is commonly employed.
Materials:
-
Sample of the this compound complex
-
Fluorescence standard with a known quantum yield in the same spectral region (e.g., quinine sulfate in 0.1 M H₂SO₄ for blue emitters)
-
Spectroscopic grade solvent
-
Calibrated UV-Vis spectrophotometer
-
Calibrated spectrofluorometer with a corrected emission spectrum
-
Quartz cuvettes
Procedure:
-
Prepare solutions: Prepare a series of dilute solutions of both the sample and the standard in the same solvent, with absorbance values at the excitation wavelength ranging from 0.01 to 0.1 to avoid inner filter effects.
-
Measure absorbance: Record the absorbance of each solution at the chosen excitation wavelength.
-
Measure fluorescence: For each solution, record the fluorescence emission spectrum using the spectrofluorometer, exciting at the same wavelength used for the absorbance measurements.
-
Integrate fluorescence intensity: Calculate the integrated fluorescence intensity (area under the emission curve) for each spectrum.
-
Plot data: Plot the integrated fluorescence intensity versus the absorbance for both the sample and the standard.
-
Calculate quantum yield: The quantum yield of the sample (Φsample) is calculated using the following equation:
Φsample = Φstandard × (slopesample / slopestandard) × (ηsample² / ηstandard²)
where Φstandard is the quantum yield of the standard, slope is the gradient from the plot of integrated fluorescence intensity versus absorbance, and η is the refractive index of the solvent.
Visualizing Experimental Workflows and Signaling Pathways
Diagrams are essential for clearly communicating complex experimental procedures and biological pathways. Below are examples of such diagrams created using the DOT language for Graphviz.
Caption: Workflow for determining molar extinction coefficient and quantum yield.
Caption: Energy transfer mechanism in this compound-lanthanide complexes.
References
- 1. PhotochemCAD | this compound [photochemcad.com]
- 2. Carbostyril derivatives as antenna molecules for luminescent lanthanide chelates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Photophysical properties of coumarin-1 and coumarin-2 in water [morressier.com]
- 6. researchgate.net [researchgate.net]
- 7. Photophysical properties of coumarin-30 dye in aprotic and protic solvents of varying polarities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Improving the fluorescence brightness of distyryl Bodipys by inhibiting the twisted intramolecular charge transfer excited state - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
Benchmarking Carbostyril 124: A Comparative Guide to Commercial Fluorescent Labels
For Researchers, Scientists, and Drug Development Professionals
In the dynamic field of fluorescence-based research and drug development, the selection of an appropriate fluorescent label is paramount to generating sensitive, reliable, and reproducible data. Carbostyril 124 (CS124), a blue-emitting fluorophore, has garnered attention for its utility as a sensitizing chromophore and a standalone fluorescent marker. This guide provides an objective comparison of this compound's performance against a selection of commercially available, spectrally similar fluorescent labels. The data presented herein, supported by detailed experimental protocols, is intended to empower researchers to make informed decisions when selecting the optimal fluorescent probe for their specific application.
Introduction to this compound and Comparable Fluorescent Labels
This compound, chemically known as 7-Amino-4-methyl-2(1H)-quinolinone, is a fluorescent dye characterized by its excitation in the ultraviolet range and emission in the blue region of the visible spectrum.[1][2][3][4][5] Its notable photophysical properties, including a high fluorescence quantum yield, make it a valuable tool in various bioassays.[6][7][8]
This guide benchmarks this compound against five commercially available fluorescent labels with similar spectral characteristics:
-
AMCA (Aminomethylcoumarin Acetate): A well-established blue-emitting fluorophore known for its brightness and photostability.
-
Alexa Fluor 350: A member of the widely used Alexa Fluor family, engineered for enhanced brightness and photostability.
-
DyLight 350: A fluorescent dye from the DyLight series, also designed for high intensity and photostability.
-
Marina Blue: A blue-emitting fluorophore often used in bioconjugation applications.
-
Cascade Blue: A fluorescent dye known for its narrow emission spectrum, which is advantageous in multicolor experiments.
Comparative Photophysical Properties
The selection of a fluorescent label is often dictated by its intrinsic photophysical properties. The following table summarizes the key performance metrics for this compound and its commercial counterparts.
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Quantum Yield (Φf) |
| This compound | ~350[1][5] | Not explicitly stated | 46,500 at 219 nm[7] | 0.97[7] |
| AMCA | ~348 | ~442 | 19,000 at 350 nm[5] | ~0.91 |
| Alexa Fluor 350 | ~346 | ~442 | 19,000 | 0.24[1] |
| DyLight 350 | ~353 | ~432 | 15,000 | High |
| Marina Blue | ~365 | ~460 | 19,000 | Strongly Fluorescent |
| Cascade Blue | ~376, ~401 | ~423 | 23,000 - 30,000 | Good to Excellent[6] |
Note: The molar extinction coefficient for this compound is provided at its secondary absorption peak. The quantum yields for DyLight 350, Marina Blue, and Cascade Blue are described qualitatively based on available data.
Experimental Protocols
To facilitate the independent verification and comparison of these fluorescent labels, detailed methodologies for key experiments are provided below.
Determination of Fluorescence Quantum Yield (Relative Method)
The fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process. The relative method, comparing the fluorescence of the test sample to a well-characterized standard, is a widely adopted approach.
Workflow for determining relative fluorescence quantum yield.
Equation for calculating relative quantum yield:
ΦX = ΦST * (GradX / GradST) * (ηX2 / ηST2)
Where:
-
Φ is the fluorescence quantum yield.
-
Grad is the gradient from the plot of integrated fluorescence intensity versus absorbance.
-
η is the refractive index of the solvent.
-
Subscripts X and ST refer to the test sample and the standard, respectively.
Assessment of Photostability
Photostability, the resistance of a fluorophore to photodegradation upon exposure to light, is a critical parameter for imaging applications.
Experimental workflow for assessing fluorophore photostability.
A longer photobleaching half-life is indicative of greater photostability.
Evaluation of pH Sensitivity
The fluorescence of many dyes can be influenced by the pH of their environment. Understanding this sensitivity is crucial for assays performed under varying pH conditions.
Procedure for evaluating the pH sensitivity of a fluorescent dye.
The resulting plot will reveal the pH range over which the fluorophore maintains stable fluorescence.
Results and Discussion
The comparative data reveals that this compound possesses an exceptionally high fluorescence quantum yield, surpassing that of the other blue-emitting dyes for which quantitative data is available. This high quantum efficiency translates to a brighter signal, which can be advantageous in applications requiring high sensitivity.
However, the choice of a fluorescent label is not solely dependent on brightness. Factors such as the molar extinction coefficient, photostability, and pH sensitivity must also be considered in the context of the specific experimental design. For instance, while Alexa Fluor 350 has a lower quantum yield than this compound, the Alexa Fluor family is renowned for its superior photostability, a critical attribute for long-term imaging experiments.
The provided experimental protocols offer a framework for researchers to conduct their own head-to-head comparisons under their specific experimental conditions. This empirical approach will provide the most relevant data for selecting the optimal fluorescent label for a given application.
Conclusion
This compound stands as a potent fluorescent label, distinguished by its remarkable quantum yield. This guide provides a foundational comparison with popular commercial alternatives, highlighting the key photophysical parameters that should inform the selection process. By utilizing the detailed experimental protocols, researchers can further refine their choice of fluorescent dye, ensuring the acquisition of high-quality, reliable data in their scientific endeavors.
References
- 1. Alexa Fluor® 350 Conjugated Antibodies | Cell Signaling Technology [cellsignal.com]
- 2. FluoroFinder [app.fluorofinder.com]
- 3. drmr.com [drmr.com]
- 4. Spectrum [Marina Blue] | AAT Bioquest [aatbio.com]
- 5. Fluorescence quantum yields (QY) and lifetimes (τ) for Alexa Fluor dyes—Table 1.5 | Thermo Fisher Scientific - JP [thermofisher.com]
- 6. Cascade blue derivatives: water soluble, reactive, blue emission dyes evaluated as fluorescent labels and tracers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 8. Spectrum [DyLight 350] | AAT Bioquest [aatbio.com]
Safety Operating Guide
Proper Disposal of Carbostyril 124: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. Carbostyril 124 (CAS No. 19840-99-4), a fluorescent dye used in various research applications, requires careful management as hazardous chemical waste due to its potential as a skin, eye, and respiratory irritant.[1][2] Adherence to established disposal protocols is essential to ensure a safe laboratory environment and compliance with regulatory standards. Flushing this compound down the drain is strictly prohibited to prevent environmental contamination.[3]
Immediate Safety and Handling
Before handling this compound for disposal, it is imperative to wear appropriate personal protective equipment (PPE). This includes chemical-resistant gloves, safety glasses or goggles, and a lab coat. If there is a risk of generating dust, a dust mask (such as a type N95) should also be used. Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.
In the event of a spill, small quantities can be carefully swept up, avoiding dust formation, and placed into a suitable, sealed container for disposal.[4][5] The affected area should then be cleaned with an appropriate solvent. For larger spills, it is important to contain the material and prevent it from entering drains.[6]
Disposal Plan: A Step-by-Step Guide
The standard and regulated method for the disposal of this compound is through a licensed professional waste disposal service.[3][7] Chemical inactivation by the end-user is not recommended as it may not be effective and could create additional hazards.[3]
-
Segregation and Collection: All waste containing this compound, including unused product, contaminated labware (e.g., pipette tips, vials), and solutions, must be collected separately from general waste.[7]
-
Containerization: Use a designated, leak-proof, and clearly labeled hazardous waste container. The container should be in good condition and compatible with the chemical.
-
Labeling: The waste container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound" or "7-Amino-4-methyl-2(1H)-quinolinone".[3] The date of accumulation and any associated hazards (e.g., "Irritant") should also be clearly visible.
-
Storage: Store the sealed hazardous waste container in a designated, secure, and well-ventilated area away from incompatible materials.[1] The storage area should be cool and dry.
-
Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for the collection and proper disposal of the waste.[7]
Quantitative Data Summary
For quick reference, the key identification and hazard information for this compound is summarized in the table below.
| Property | Value |
| CAS Number | 19840-99-4 |
| Molecular Formula | C₁₀H₁₀N₂O |
| Molecular Weight | 174.20 g/mol |
| Appearance | Off-white to tan solid[8] |
| Hazard Classifications | Skin Irritant 2, Eye Irritant 2, Specific Target Organ Toxicity - Single Exposure 3 (Respiratory irritation) |
| GHS Hazard Statements | H315: Causes skin irritation, H319: Causes serious eye irritation, H335: May cause respiratory irritation[1][2] |
Experimental Protocols
As the recommended disposal method is through a professional service, there are no experimental protocols for the chemical neutralization or deactivation of this compound provided for laboratory personnel. The accepted industry standard is collection and subsequent high-temperature incineration by a specialized facility.[3]
Disposal Workflow
The following diagram illustrates the proper workflow for the disposal of this compound.
References
- 1. Page loading... [guidechem.com]
- 2. 7-Amino-4-methyl-2-quinolinone | C10H10N2O | CID 88277 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. peptide.com [peptide.com]
- 5. fishersci.com [fishersci.com]
- 6. ricmarindustries.com [ricmarindustries.com]
- 7. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 8. usbio.net [usbio.net]
Safeguarding Your Research: A Comprehensive Guide to Handling Carbostyril 124
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for the handling of Carbostyril 124, a compound frequently used in pharmaceutical research and as a laser dye. Adherence to these procedures will minimize risk and ensure the integrity of your experiments.
This compound, also known as 7-amino-4-methyl-2(1H)-quinolinone, is a solid, off-white to tan powder. While a valuable building block in the synthesis of various pharmaceutical compounds, it is classified as an irritant to the eyes, skin, and respiratory system.[1] Therefore, meticulous handling and disposal are crucial.
Hazard and Exposure Data
The following table summarizes the known hazard information for this compound. It is important to note that no official Occupational Exposure Limit (OEL) has been established. In the absence of a defined OEL, a conservative approach to handling is strongly recommended, minimizing all potential exposures.
| Hazard Classification | GHS Hazard Statements | GHS Precautionary Statements |
| Skin Irritant (Category 2) | H315: Causes skin irritation. | P264: Wash skin thoroughly after handling. |
| Eye Irritant (Category 2A) | H319: Causes serious eye irritation. | P280: Wear protective gloves/protective clothing/eye protection/face protection. |
| Specific Target Organ Toxicity | H335: May cause respiratory irritation. | P302+P352: IF ON SKIN: Wash with plenty of water. |
| (Single Exposure, Respiratory Tract Irritation) | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |
| P261: Avoid breathing dust/fume/gas/mist/vapors/spray. | ||
| P271: Use only outdoors or in a well-ventilated area. | ||
| P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. | ||
| P312: Call a POISON CENTER/doctor if you feel unwell. | ||
| P403+P233: Store in a well-ventilated place. Keep container tightly closed. | ||
| P405: Store locked up. | ||
| P501: Dispose of contents/container to an approved waste disposal plant. |
Operational Plan: Step-by-Step Handling Protocol
This protocol outlines the safe procedure for weighing and dissolving this compound powder for experimental use.
Preparation and Engineering Controls:
-
Work Area: All handling of this compound powder must be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Personal Protective Equipment (PPE): Before entering the designated handling area, don the following PPE:
-
Nitrile gloves (double-gloving is recommended).
-
Safety goggles with side shields or a face shield.
-
A lab coat.
-
A NIOSH-approved N95 respirator for weighing and handling of the powder.
-
Weighing Procedure:
-
Decontamination: Decontaminate the balance and the surrounding area within the fume hood before and after use.
-
Tare Container: Place a weighing boat or paper on the analytical balance and tare to zero.
-
Dispensing: Using a clean spatula, carefully transfer the desired amount of this compound from the stock container to the weighing boat. Avoid creating dust.
-
Closure: Immediately and securely close the stock container.
-
Record: Record the exact weight of the compound.
Dissolution Procedure:
-
Solvent Addition: Carefully add the weighed this compound to a beaker or flask containing the appropriate solvent. This compound has slight solubility in DMSO and methanol.[2]
-
Mixing: Use a magnetic stirrer or gentle agitation to dissolve the compound completely. If necessary, sonication may be used to aid dissolution.
-
Labeling: Clearly label the container with the compound name, concentration, solvent, and date of preparation.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure a safe laboratory environment.
-
Solid Waste:
-
Unused or expired this compound powder should be disposed of in its original container or a clearly labeled, sealed container as hazardous chemical waste.
-
Contaminated materials such as weighing boats, gloves, and paper towels must be collected in a designated, sealed hazardous waste container.
-
-
Liquid Waste:
-
Solutions containing this compound should be collected in a labeled, sealed container for hazardous liquid waste. Do not dispose of down the drain.
-
Rinse empty containers that held this compound solutions three times with a small amount of the solvent used. Collect the rinsate as hazardous liquid waste.
-
-
Waste Pickup: Follow your institution's procedures for the pickup and disposal of hazardous chemical waste.
Emergency Procedures
In the event of an accidental exposure or spill, immediate and appropriate action is essential.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the affected individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.
-
Spill:
-
For small spills of powder, gently cover with a damp paper towel to avoid generating dust. Carefully wipe up the material, placing all contaminated materials into a sealed hazardous waste container.
-
For larger spills, evacuate the area and contact your institution's environmental health and safety department.
-
Experimental Workflow Visualization
The following diagram illustrates the standard workflow for the safe handling of this compound.
Caption: Workflow for the safe handling of this compound from preparation to disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
